molecular formula C7H10N2O2S B155520 Ethyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 7210-76-6

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B155520
CAS No.: 7210-76-6
M. Wt: 186.23 g/mol
InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
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Description

ethyl-2-amino-4-methyl-Thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUPCREDVWLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322018
Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-76-6
Record name 7210-76-6
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Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a key heterocyclic compound, is a cornerstone in the synthesis of a multitude of biologically active molecules.[1] Its inherent thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage with a wide array of biological targets.[2] This guide, designed for the discerning researcher, provides a comprehensive exploration of the physical properties of this versatile molecule. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, synthesis, and formulation development.

Molecular and Physicochemical Profile

The structural and electronic attributes of this compound dictate its physical behavior and, consequently, its application potential.

Core Molecular Attributes
PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[3][4][5]
Molecular Weight 186.23 g/mol [3][4]
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[6]
CAS Number 7210-76-6[3][4]
Canonical SMILES CCOC(=O)C1=C(N=C(S1)N)C[6]
InChI Key WZHUPCREDVWLKC-UHFFFAOYSA-N[3][4][6]
Physical State and Appearance

Under standard laboratory conditions, this compound presents as a white to off-white or pale cream crystalline powder.[7][8] The crystalline nature of the solid is indicative of a well-ordered molecular packing in the solid state, which is a critical factor influencing its melting point and dissolution characteristics.

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, purification methods, and formulation strategies.

Melting Point

The melting point of this compound is consistently reported within the range of 176-180 °C .[3][4][8][9] A narrow melting range is generally indicative of high purity. The relatively high melting point can be attributed to strong intermolecular forces, including hydrogen bonding afforded by the amino group and dipole-dipole interactions from the ester moiety and the thiazole ring.

Boiling Point and Thermal Stability

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity and formulation.

Qualitative and Semi-Quantitative Solubility

This compound exhibits a solubility profile characteristic of a moderately polar molecule. It is:

  • Freely soluble in polar organic solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF).[11]

  • Soluble in ethyl acetate and dichloromethane.[11]

  • Slightly soluble in less polar solvents like ether and toluene.[11]

  • Poorly soluble in water (<0.5 g/100 mL at room temperature) and non-polar solvents like n-hexane and petroleum ether.[11]

The poor aqueous solubility is a key consideration for its use in biological systems and may necessitate formulation strategies to enhance its bioavailability. The ester group can be hydrolyzed under alkaline conditions to the corresponding carboxylate salt, which would significantly increase its water solubility.[11]

Spectroscopic and Structural Characterization

Spectroscopic techniques provide invaluable insights into the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected signals in the ¹H and ¹³C NMR spectra are consistent with the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C=N and C-S stretches of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 186.[6] Common fragmentation patterns for esters may involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[12] The presence of the thiazole ring can also lead to characteristic fragmentation pathways.[13]

Crystal Structure

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, studies on related 2-aminothiazole derivatives reveal common hydrogen-bonding patterns, often involving dimer formation between the amino group and the thiazole nitrogen with carboxylic acids.[14] Such interactions are crucial in understanding the solid-state packing and intermolecular forces that govern the physical properties of these compounds.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

MeltingPointWorkflow A Sample Preparation B Capillary Loading A->B Grind to fine powder C Apparatus Setup B->C Tap to pack 2-3 mm D Heating and Observation C->D Insert capillary E Data Recording D->E Note T_initial & T_final SolubilityWorkflow A Sample Preparation B Equilibration A->B Add excess solid to solvent C Phase Separation B->C Agitate at constant temp D Quantification C->D Centrifuge/Filter E Calculation D->E Analyze supernatant HantzschSynthesis A α-Haloketone C Nucleophilic Attack A->C B Thioamide B->C D Cyclization C->D Intramolecular E Dehydration D->E F Thiazole Product E->F

References

An In-depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Cornerstone Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a pivotal heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document will delve into its chemical architecture, synthesis, and critical applications, offering field-proven insights into its utility.

Foundational Understanding: The Chemical Identity of a Versatile Scaffold

This compound, identified by the CAS Number 7210-76-6, is a significant member of the thiazole family of heterocyclic compounds.[1][2] Its structure, featuring an amino group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position of the thiazole ring, makes it a highly versatile building block in organic synthesis.[2][3] This unique arrangement of functional groups bestows upon it favorable reactivity and stability, rendering it an invaluable intermediate in the synthesis of a wide array of bioactive molecules.[2]

The compound typically presents as a white to off-white crystalline powder with a melting point in the range of 176-180 °C.[2] Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[1][4]
CAS Number 7210-76-6[1][2]
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.23 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 176-180 °C[5]
Purity ≥ 97-99% (HPLC/GC)[2]

Synthesis Strategies: From Classic Reactions to Modern Efficiency

The synthesis of this compound is most notably achieved through the Hantzsch thiazole synthesis.[6] This classic method involves the reaction of an α-haloketone with a thioamide.[6][7] In the context of our target molecule, this translates to the condensation of ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate with thiourea.[3][5]

While the traditional two-step synthesis can be effective, it is often hampered by cumbersome work-ups and modest overall yields.[3] To circumvent these limitations, more efficient one-pot procedures have been developed, which simplify the process and improve yields.[3][8] These modern approaches often involve the in-situ generation of the α-halo intermediate followed by cyclization with thiourea.[3]

Below is a generalized workflow for a one-pot synthesis.

Start Starting Materials: Ethyl acetoacetate N-Bromosuccinimide (NBS) Thiourea Reaction One-Pot Reaction: 1. Bromination of Ethyl acetoacetate with NBS 2. Cyclization with Thiourea Start->Reaction Solvent: Water/THF Workup Work-up: - Cooling and Filtration - Washing with Water Reaction->Workup Reaction Completion Purification Purification: Recrystallization from Ethyl Acetate Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a reported efficient one-pot synthesis.[3]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

  • N-Bromosuccinimide (0.06 mol) is added to the cooled mixture.

  • The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, thiourea (0.05 mol) is added to the mixture.

  • The reaction mixture is then heated to 80°C for 2 hours.

  • After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The collected solid is washed with water.

  • The crude product is then purified by recrystallization from ethyl acetate to yield the final product.[3]

This one-pot method is advantageous as it is procedurally simpler and generally provides higher overall yields compared to traditional multi-step syntheses.[3]

The Role in Drug Discovery and Beyond: A Multifaceted Building Block

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key precursor to a multitude of biologically active compounds.[3][9] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11]

Key Applications:

  • Anticancer Agents: The 2-aminothiazole core is present in clinically approved anticancer drugs like Dasatinib.[9] Derivatives of this compound have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, with some showing significant potential.[9][11][12]

  • Antimicrobial Agents: Researchers have extensively modified the core structure to develop potent antibacterial and antifungal agents.[10][11][13] The bifunctional nature of the molecule allows for the introduction of diverse pharmacophores to enhance its antimicrobial efficacy.[11]

  • Anti-inflammatory and Other Therapeutic Areas: The 2-aminothiazole ring system has been incorporated into molecules targeting allergies, hypertension, and schizophrenia.[3]

  • Agrochemicals: Beyond pharmaceuticals, this compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and fungicides for crop protection.[2]

  • Key Intermediate: It is a crucial intermediate in the synthesis of other important chemical entities, such as 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[3]

The following diagram illustrates the central role of this compound in the development of various therapeutic agents.

Core This compound Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Derivatization Antiinflammatory Anti-inflammatory Agents Core->Antiinflammatory Derivatization Other Other Therapeutics (Antihypertensive, Antiviral) Core->Other Derivatization Agrochemicals Agrochemicals (Herbicides, Fungicides) Core->Agrochemicals Formulation

Caption: Applications of this compound in various fields.

Analytical Characterization: Confirming Identity and Purity

The structural elucidation and purity assessment of this compound are routinely performed using standard analytical techniques.

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)[3]
¹³C NMR (100 MHz, CDCl₃) δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (O=C ), 170.21 (thiazole-2-C )[3]
Mass Spectrometry (MS) m/z 187 (M + H)⁺[3]

Safety and Handling: Ensuring Laboratory Best Practices

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14] A dust mask is recommended when handling the powder.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14]

  • Storage: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigerated storage.[14]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] If on skin, wash off immediately with plenty of water.[14] If inhaled, move to fresh air.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.[14]

Conclusion: A Continually Evolving Scaffold

This compound remains a cornerstone in the synthesis of heterocyclic compounds with significant biological and industrial applications. Its straightforward synthesis, coupled with the versatility of its functional groups, ensures its continued relevance in the quest for novel therapeutic agents and advanced materials. The ongoing research into its derivatives promises to further expand its utility and impact across various scientific disciplines.

References

Ethyl 2-amino-4-methylthiazole-5-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate: Synthesis, Properties, and Applications

Introduction: The Versatility of a Core Heterocyclic Scaffold

This compound is a multifunctional heterocyclic compound that has garnered significant attention within the scientific community. Its unique thiazole ring structure, adorned with amino and ethyl carboxylate functional groups, renders it a highly versatile and valuable building block in both pharmaceutical and agricultural chemistry.[1] This guide offers a comprehensive overview of its fundamental properties, synthesis methodologies, and critical applications, providing researchers and drug development professionals with a technical resource grounded in established scientific literature. The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] Its structural attributes facilitate further chemical modifications, making it an ideal scaffold for developing novel therapeutic agents and advanced agrochemicals.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[1][3][4]
Molecular Weight 186.23 g/mol [1][4][5][6]
CAS Number 7210-76-6[1][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 176-180 °C[4][7]
Synonyms 2-Amino-4-methyl-5-thiazolecarboxylic acid ethyl ester[1]

Synthesis Methodologies: A Shift Towards Efficiency

The synthesis of this compound is a critical process, with modern advancements focusing on improving yield, simplifying procedures, and reducing environmental impact.

Conventional Two-Step Synthesis

Historically, the synthesis of this thiazole derivative involved a two-step process. This method begins with the bromination of ethyl acetoacetate using a brominating agent like N-bromosuccinimide (NBS) to form an ethyl 2-bromo-3-oxobutanoate intermediate. This intermediate is then reacted with thiourea to yield the final product. However, this conventional approach is often hampered by tedious work-up procedures and low overall yields, sometimes as low as 11%.[2]

Modern One-Pot Synthesis Protocol

To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. These methods combine the bromination and cyclization reactions into a single, streamlined process, significantly improving yield and simplifying the workflow.[2][8]

This protocol is adapted from a reported efficient synthesis method.[2]

  • Reaction Setup: In a reaction vessel, combine ethyl acetoacetate (1.0 eq), water (approx. 7.7 mL/g of ethyl acetoacetate), and tetrahydrofuran (THF, approx. 3.1 mL/g of ethyl acetoacetate).

  • Bromination: Cool the mixture to below 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the mixture.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC).

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product can then be isolated and purified through standard techniques such as filtration and recrystallization. This one-pot method provides a much higher yield compared to the traditional two-step synthesis.[2]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process One-Pot Reaction EA Ethyl Acetoacetate Mix 1. Mix Reactants (Water/THF, <0°C) EA->Mix NBS N-Bromosuccinimide (NBS) NBS->Mix Thiourea Thiourea Cyclization 3. Add Thiourea & Heat to 80°C (2h) Thiourea->Cyclization Bromination 2. Bromination (Stir at RT, 2h) Mix->Bromination Intermediate Formation Bromination->Cyclization Reaction Mixture Product Ethyl 2-amino-4- methylthiazole-5-carboxylate Cyclization->Product Isolation & Purification Applications cluster_pharma Pharmaceutical Scaffolds cluster_agro Agrochemicals Core Ethyl 2-amino-4-methylthiazole- 5-carboxylate Antimicrobial Antimicrobial Agents (Schiff Bases) Core->Antimicrobial Derivatization Anticancer Antineoplastic Drugs Core->Anticancer Derivatization AntiHIV Anti-HIV Agents Core->AntiHIV Derivatization AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory Derivatization Fungicides Fungicides Core->Fungicides Modification Herbicides Herbicides Core->Herbicides Modification

References

Introduction: The Centrality of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Within the landscape of heterocyclic chemistry, the 2-amino-1,3-thiazole ring system stands as a "privileged scaffold." This designation is not arbitrary; it is earned through its recurrent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for molecular recognition in various biological targets. This compound (EAMTC) is a quintessential example of a versatile building block derived from this scaffold. It is not merely a chemical curiosity but a pivotal intermediate in the synthesis of high-value molecules, ranging from cephalosporin antibiotics to modern kinase inhibitors used in oncology.[1][2]

This guide provides an in-depth analysis of EAMTC, from its fundamental properties and synthesis to its reactivity and applications, designed for researchers and drug development professionals who leverage this compound in their synthetic endeavors.

Compound Profile and Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful and reproducible synthesis. EAMTC is typically a stable, crystalline solid, facilitating ease of handling and storage.

Identifier Value Reference
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[3][4]
CAS Number 7210-76-6[4][5]
Molecular Formula C₇H₁₀N₂O₂S[3]
Molecular Weight 186.23 g/mol [6]
Appearance White to pale cream/off-white crystalline powder[4][6][7]
Melting Point 171-180 °C[4][8]
SMILES CCOC(=O)C1=C(N=C(S1)N)C[3]
InChIKey WZHUPCREDVWLKC-UHFFFAOYSA-N[3][4]

Synthesis Methodologies: The Hantzsch Thiazole Synthesis

The primary route to EAMTC and its analogs is the venerable Hantzsch thiazole synthesis, first described in 1887.[9] This reaction classically involves the condensation of an α-haloketone with a thioamide.[10][11] For EAMTC, this translates to the reaction between a halogenated derivative of ethyl acetoacetate and thiourea.

Pillar of Synthesis: The Hantzsch Reaction Mechanism

The causality behind this reaction's success lies in a sequence of nucleophilic attacks and cyclization. The thioamide's sulfur atom, being a soft and potent nucleophile, initiates the reaction by displacing the α-halide. A subsequent intramolecular cyclization, driven by the nitrogen's nucleophilicity, and final dehydration lead to the stable aromatic thiazole ring.[12]

Hantzsch_Mechanism cluster_reactants Reactants R1 α-Haloketone I1 SN2 Adduct R1->I1 1. Nucleophilic Attack (SN2) by Sulfur R2 Thioamide R2->I1 I2 Cyclized Intermediate (Hemiaminal-like) I1->I2 2. Intramolecular Nucleophilic Attack by Nitrogen P Thiazole Product I2->P 3. Dehydration

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

From Two Steps to One Pot: An Evolution in Efficiency

The conventional synthesis of EAMTC involves a two-step process: the bromination of ethyl acetoacetate with a reagent like N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate, followed by reaction with thiourea.[1] This classic approach is often plagued by tedious workups to isolate the unstable bromo-intermediate and suffers from low overall yields, sometimes as low as 11%.[1]

Modern synthetic chemistry prioritizes efficiency, safety, and atom economy. Consequently, one-pot procedures have been developed that circumvent the isolation of the intermediate, leading to higher yields and simpler operations.[1][13]

One_Pot_Workflow Start Ethyl Acetoacetate + Thiourea Step1 Add NBS in H₂O/THF (0°C to RT) Start->Step1 Intermediate In situ formation of Ethyl 2-bromo-3-oxobutanoate Step1->Intermediate Step2 Heat to 80°C Intermediate->Step2 Cyclization with Thiourea Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Step2->Product

Caption: Workflow for an efficient one-pot synthesis of EAMTC.

Experimental Protocol: One-Pot Synthesis of EAMTC

This protocol is adapted from validated literature procedures and represents a robust method for laboratory-scale synthesis.[1]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (6.50 g, 0.05 mol), water (50 mL), and tetrahydrofuran (THF, 20 mL).

  • Bromination: Cool the mixture in an ice bath to below 0°C. Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise, ensuring the temperature remains low.

  • Intermediate Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the ethyl acetoacetate spot.

  • Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heating: Heat the mixture to 80°C and maintain for 2 hours.

  • Workup: After cooling to room temperature, the product often precipitates. The pH can be adjusted with a base (e.g., ammonia water) to facilitate precipitation if necessary.[13]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield EAMTC as a white to off-white powder.

Reactivity and Synthetic Applications

EAMTC is a bifunctional molecule, and its value lies in the distinct reactivity of its amino and ester groups.[6]

  • The 2-Amino Group: This group is a potent nucleophile. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases.[6][14] This functionality is crucial for extending the molecular framework and is often the site of modification when developing derivatives for structure-activity relationship (SAR) studies.[15]

  • The 5-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many pharmaceuticals. It can also be reduced to the corresponding alcohol.

A prime example of its utility is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib , a potent tyrosine kinase inhibitor.[2] The synthesis involves converting the ester to an amide with 2-chloro-6-methylaniline, demonstrating the clinical relevance of this building block.[2][16]

Applications in Drug Discovery and Agrochemicals

The 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives synthesized from EAMTC have demonstrated a wide spectrum of biological activities, making it a compound of high interest for drug development professionals.

Biological Activity Description References
Anticancer Derivatives have shown significant antileukemic activity and cytotoxic effects against various human cancer cell lines.[1][6] It is a key precursor for drugs like Dasatinib.[2][1][2][6][14][17]
Antimicrobial The scaffold is central to many antibacterial and antifungal agents. EAMTC is an intermediate for the cephalosporin antibiotic Cefditoren Pivoxil.[1] Its derivatives show broad-spectrum activity.[6][15][17][1][6][15][17]
Anti-HIV The structural framework of some derivatives has been found to be suitable for designing inhibitors of HIV reverse transcriptase (RT).[1][18][1][18]
Anti-inflammatory The 2-aminothiazole core is found in compounds with anti-inflammatory properties.[1][1]
Agrochemical Its biological activity extends to potential use in developing fungicides and herbicides for crop protection.[6][7][6][7]

Analytical Characterization

Authenticating the structure and purity of EAMTC is critical. Standard analytical techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the methyl group on the thiazole ring (a singlet around 2.5 ppm), and a broad singlet for the amino (-NH₂) protons (which can vary but often appears around 7.0-7.5 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl ester, the aromatic carbons of the thiazole ring, and the aliphatic carbons of the ethyl and methyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 186, corresponding to its molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1680-1700 cm⁻¹), and C=N/C=C stretching of the thiazole ring.

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount. EAMTC is classified as an irritant.

Hazard Class GHS Code Description
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation
Data sourced from aggregated GHS information.[3]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[19]

  • Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

  • Some suppliers recommend refrigerated storage (0-8 °C) for long-term stability.[7]

Conclusion

This compound is more than a simple heterocyclic compound; it is an enabling tool for chemical innovation. Its straightforward and optimizable synthesis via the Hantzsch reaction, combined with its versatile reactivity, solidifies its role as a high-value intermediate in medicinal and agricultural chemistry. For the research scientist, EAMTC offers a reliable and strategic entry point into the synthesis of complex molecular architectures with profound biological potential.

References

An In-depth Technical Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No. 7210-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: This guide focuses exclusively on the chemical compound associated with CAS number 7210-76-6, which is Ethyl 2-amino-4-methylthiazole-5-carboxylate. This is a distinct entity from N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl), a water-soluble carbodiimide with CAS number 25952-53-8.

Executive Summary

This compound is a heterocyclic compound featuring a thiazole ring, which serves as a pivotal synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its structural attributes make it a valuable building block for the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its known applications, and essential safety and handling information for laboratory and research professionals.

Chemical Identity and Structure

The compound registered under CAS number 7210-76-6 is formally named Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.[3] It is also known by synonyms such as EMTC and NSC 400231.[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid.[1][4][5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[4][6]
Molecular Weight 186.23 g/mol [3][6]
Appearance White to off-white crystalline powder/solid[1][4][7]
Melting Point 173-180 °C[6][7]
Boiling Point 313.1±22.0 °C (Predicted)[7]
Density 1.283±0.06 g/cm³ (Predicted)[7]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml[4][7]
InChI Key WZHUPCREDVWLKC-UHFFFAOYSA-N[4]
SMILES CCOC(=O)c1sc(N)nc1C[6]

Synthesis Protocol

This compound is synthesized via a condensation reaction. A common and efficient laboratory-scale synthesis involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea in an alcoholic solvent.[7]

Causality of Experimental Choices
  • Reactants: Ethyl 2-chloro-3-oxobutanoate provides the carbon backbone for the thiazole ring and the ethyl carboxylate group. Thiourea serves as the source of the amino group and the sulfur atom required for the formation of the thiazole heterocycle.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction upon heating to reflux.

  • Reaction Conditions: Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Work-up: Cooling the reaction mixture allows for the product, which is less soluble at lower temperatures, to precipitate out of the solution. Filtration is a straightforward and effective method for isolating the solid product.

Step-by-Step Synthesis Methodology
  • To a solution of ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol, add thiourea (1.1 eq.) at room temperature (25 °C).[7]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[7]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Upon completion, slowly cool the reaction mixture to room temperature while stirring continuously.[7]

  • A white solid product will precipitate out of the solution.[7]

  • Collect the precipitated solid by filtration using a Büchner funnel.[7]

  • Dry the collected solid under vacuum to yield the final product, this compound.[7]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis.[4][8] Its applications span several key areas of chemical and biological research.

  • Pharmaceutical Synthesis: This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2] The thiazole moiety is a common scaffold in medicinal chemistry, and this intermediate provides a convenient starting point for creating more complex drug candidates. It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1]

  • Agrochemical Development: It is also employed in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection.[1][2]

  • Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and protein interactions.[1]

  • Material Science: Its properties make it suitable for creating specialty polymers and coatings.[1]

  • Analytical Chemistry: It can be used in analytical methods for detecting and quantifying specific compounds.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification
  • Health Hazards: Harmful if swallowed.[5][7] It can cause skin, eye, and respiratory system irritation.[5][7]

  • Hazard Classifications: Skin Irritant 2, Eye Irritant 2, STOT SE 3 (target organ: respiratory system).

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] A dust mask (type N95 or equivalent) is recommended.

  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[9] Ensure safety shower and eye-wash facilities are readily available.[9]

  • Handling Practices: Avoid inhalation of dust and contact with skin and eyes.[8][9] Do not eat, drink, or smoke when using this product.[5]

Storage Recommendations
  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] Keep the container tightly closed and protected from light.[9]

  • Recommended Temperatures: Storage at -20°C or between 2-8°C is often recommended for long-term stability.[4][7] The stability is reported to be at least 4 years under appropriate storage conditions.[4]

Conclusion

This compound (CAS No. 7210-76-6) is a foundational chemical intermediate with significant utility in the synthesis of a wide array of products in the pharmaceutical and agricultural sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe application in research and development.

References

Ethyl 2-amino-4-methylthiazole-5-carboxylate melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No: 7210-76-6), a pivotal intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of values to offer an in-depth examination of the underlying physicochemical principles governing these properties. It details authoritative data, explains the influence of molecular structure on thermal behavior, and provides robust, field-proven experimental protocols for verification. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's thermal characteristics for applications in synthesis, quality control, and formulation.

Introduction and Significance

This compound is a heterocyclic compound belonging to the thiazole family.[1] Its structure, featuring an amino group, an ethyl ester, and a methyl-substituted thiazole ring, makes it a versatile building block in medicinal chemistry.[1] The compound serves as a key synthetic intermediate for various pharmaceutical agents, leveraging its potential for diverse chemical modifications.[1][2][3] Understanding its fundamental physical properties, particularly its melting and boiling points, is critical for its practical application. These thermal transition points dictate storage conditions, purification strategies (such as recrystallization), and reaction parameter settings, ensuring process efficiency and final product purity.

Physicochemical and Thermal Properties

The thermal behavior of a compound is a direct manifestation of its molecular structure and the intermolecular forces at play. A summary of the key properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 7210-76-6[2][4][5][6]
Molecular Formula C₇H₁₀N₂O₂S[1][2][4][7]
Molecular Weight 186.23 g/mol [1][7]
Appearance White to pale cream powder/crystalline solid[1][2][4]
Melting Point 171-180 °C[1][4][5][8]
Boiling Point 313.1 ± 22.0 °C (Predicted)[1][5]

In-Depth Analysis of Thermal Transitions

Melting Point: An Indicator of Purity and Stability

The experimentally determined melting point of this compound is consistently reported in the range of 171-180 °C .[1][4][5][8] This relatively high melting point for a molecule of its size is a direct consequence of the strong intermolecular forces present in its crystal lattice.

  • Causality of High Melting Point:

    • Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. This extensive network of hydrogen bonds requires significant thermal energy to disrupt, resulting in a high melting point.

    • π-π Stacking: The aromatic thiazole ring allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.[1]

    • Dipole-Dipole Interactions: The polar ester group introduces strong dipole-dipole interactions, contributing to the overall lattice energy.

The observed melting range (e.g., 176-180 °C) is a critical quality control parameter.[5] A narrow range is indicative of high purity, whereas a broad or depressed melting range would suggest the presence of impurities that disrupt the crystalline lattice.

Boiling Point: A Predicted Value

The boiling point is reported as a computationally predicted value of 313.1 ± 22.0 °C .[1][5] The lack of a precise, experimentally determined boiling point is common for compounds like this, which are solid at room temperature and may be prone to decomposition at the high temperatures required for boiling at atmospheric pressure.

  • Factors Influencing the High Predicted Boiling Point:

    • The same strong intermolecular forces that dictate the high melting point—namely hydrogen bonding and dipole-dipole interactions—persist in the liquid phase.[1] A substantial amount of energy is required to overcome these forces and transition the compound into the gaseous state. The large uncertainty (± 22.0 °C) underscores the computational nature of this value and highlights the need for careful experimental verification if required for a specific application, such as high-temperature reaction design or distillation-based purification.[1]

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, physical constants must be verifiable. The following sections describe standard, reliable protocols for the experimental determination of the melting and boiling points of this compound.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise determination of the melting range and is a cornerstone of compound identification and purity assessment.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and homogenous. Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Heating and Observation:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~150 °C).

    • Once this temperature is reached, reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Prep1 Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Load1 Tap Tube into Powder Prep2->Load1 Load2 Pack Sample (2-3 mm) Load1->Load2 Measure1 Insert into Apparatus Load2->Measure1 Measure2 Rapid Heat to ~150°C Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Record T₁ (First Drop) Measure3->Measure4 Measure5 Record T₂ (Clear Melt) Measure4->Measure5 Report Report as Range: T₁ - T₂ Measure5->Report

Caption: Workflow for micro boiling point determination (Siwoloboff method).

Conclusion

The melting and boiling points of this compound are defining physical constants that reflect its robust molecular structure, stabilized by significant intermolecular hydrogen bonding and π-π interactions. The experimentally verified melting point of 171-180 °C serves as a reliable indicator of identity and purity. The high, predicted boiling point of ~313 °C provides a useful, albeit approximate, guide for high-temperature applications. The protocols detailed herein offer a self-validating system for researchers to confirm these properties, ensuring the integrity and reproducibility of their scientific endeavors.

References

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing sulfur and nitrogen atoms, serves as a cornerstone for the synthesis of a multitude of compounds with therapeutic potential. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive exploration of the biological activities of 2-aminothiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. The insights presented herein are intended to equip researchers and drug development professionals with a thorough understanding of this important class of compounds and to facilitate the design of novel therapeutic agents.

The 2-Aminothiazole Core: Synthesis and Chemical Versatility

The prevalence of the 2-aminothiazole scaffold in biologically active molecules is largely due to its synthetic accessibility and the ease with which it can be functionalized. The most classical and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole ring.

The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at various positions of the thiazole ring, enabling the generation of diverse chemical libraries for biological screening. This chemical tractability is a key factor in the continued exploration of 2-aminothiazole derivatives in drug discovery.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other mild base

  • Stir plate and stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the α-haloketone and a slight excess of thiourea in ethanol in a round-bottom flask equipped with a stir bar.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol or water to remove any remaining impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent.

cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Cyclization (Hantzsch Synthesis) alpha_haloketone->condensation thiourea Thiourea thiourea->condensation aminothiazole 2-Aminothiazole Derivative condensation->aminothiazole

A simplified workflow of the Hantzsch thiazole synthesis.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

2-Aminothiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. The anticancer prowess of these compounds stems from their ability to modulate multiple cellular pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Several derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.

cluster_bcl2 Bcl-2 Family Modulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) aminothiazole->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction pathway by 2-aminothiazole derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 2-aminothiazole derivatives can effectively halt the relentless proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. This cell cycle arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting CDKs, these derivatives prevent cancer cells from transitioning through the necessary phases for cell division, thereby curbing tumor growth.

Kinase Inhibition: A Targeted Approach

The 2-aminothiazole scaffold is a key pharmacophore in several clinically approved kinase inhibitors, most notably the anticancer drug dasatinib. Many novel 2-aminothiazole derivatives have been designed and synthesized as potent inhibitors of various kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/Akt signaling pathway. By targeting these kinases, the derivatives can disrupt crucial signaling cascades involved in tumor growth, angiogenesis, and metastasis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 ValueReference
Compound 27HeLa (Cervical)1.6 ± 0.8 µM
Compound 20H1299 (Lung)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 & 24HepG2 (Liver)0.51 mM & 0.57 mM
Compounds 23 & 24PC12 (Pheochromocytoma)0.309 mM & 0.298 mM
Compound 19HCT116 (Colon)0.08 µM
Compound 19MCF-7 (Breast)0.12 µM
AT7519 (in vivo)HCT116 Xenograft9.1 mg/kg (tumor regression)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • Complete cell culture medium

  • 2-Aminothiazole derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with 2-Aminothiazole Derivatives cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_formation Incubate (2-4h) Viable cells form formazan mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_determination Calculate IC50 Value absorbance_reading->ic50_determination

A workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. 2-Aminothiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are diverse and can involve the inhibition of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with bacterial cell wall synthesis, while others may disrupt microbial DNA replication or protein synthesis. The specific molecular targets can vary depending on the microbial species and the chemical structure of the derivative.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Thiazolyl-thiourea derivativeS. aureus4-16
Thiazolyl-thiourea derivativeS. epidermidis4-16
Piperazinyl derivativeMethicillin-resistant S. aureus4
Piperazinyl derivativeE. coli8
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis0.008
Experimental Protocol: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial culture

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Filter paper disks impregnated with known concentrations of the 2-aminothiazole derivatives

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.

  • Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar plate, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Anti-inflammatory and Neuroprotective Activities: Emerging Therapeutic Frontiers

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Effects

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory activity in preclinical models. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, some derivatives have been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.

Neuroprotective Potential

The neuroprotective effects of 2-aminothiazole derivatives are an area of growing interest. In models of Alzheimer's disease, some substituted 2-aminothiazoles have demonstrated the ability to protect neurons from tau-induced toxicity at nanomolar concentrations. In other in vitro studies, these compounds have shown protective effects against glutamate-induced excitotoxicity and cisplatin-induced neurotoxicity. The underlying mechanisms are still under investigation but may involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: For anticancer activity, substitutions at the 2-amino group and the 4- and 5-positions of the thiazole ring are critical. Aromatic substitutions on the 2-amino group, particularly with halogen-substituted benzoyl moieties, have been shown to significantly enhance cytotoxicity. Furthermore, the nature of the substituent at the 4-position can influence the kinase inhibitory profile.

  • Antimicrobial Activity: In the context of antimicrobial activity, the presence of specific aryl groups at the 4-position of the thiazole ring can confer potent antibacterial or antifungal effects. Modifications at the 2-amino group can also modulate the antimicrobial spectrum and potency.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The elucidation of the molecular targets and signaling pathways for their anti-inflammatory and neuroprotective effects will open up new avenues for the treatment of these complex disorders.

Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Foundational Scaffold for a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Abstract

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While primarily recognized as a synthetic intermediate, the 2-aminothiazole core inherent in its structure is a "privileged" motif found in numerous clinically significant therapeutic agents. This guide delves into the mechanistic landscape not of the compound itself, but of the powerful derivatives it enables. We will explore the key mechanisms of action—primarily kinase inhibition and antimicrobial activity—that arise from molecules synthesized using this foundational building block. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential unlocked by this compound, complete with experimental insights and protocols to guide future discovery.

Introduction: The Significance of a Versatile Building Block

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The 2-aminothiazole ring system is one such "privileged scaffold," prized for its favorable pharmacological properties and synthetic tractability. This compound is a premier example of a starting material that provides this essential core structure.[1][2][3] Its true value lies not in its own inherent biological activity, which is minimal, but in its role as a cornerstone for constructing a diverse array of potent and selective molecules.[3][4]

The structure features a reactive amino group at the 2-position and an ethyl ester at the 5-position, offering two distinct points for chemical modification. This allows medicinal chemists to systematically build and optimize derivatives for specific biological targets, leading to compounds with significant antimicrobial and anticancer properties.[5][6] This guide will illuminate the primary mechanisms through which these derivatives exert their therapeutic effects.

The 2-Aminothiazole Scaffold: A Hub for Kinase Inhibition

One of the most successful applications of the 2-aminothiazole scaffold is in the development of protein kinase inhibitors.[7] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core serves as an excellent "hinge-binding" motif, enabling molecules to dock into the ATP-binding site of various kinases, thereby blocking their activity.

Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound are often designed to be competitive inhibitors of ATP (adenosine triphosphate). The nitrogen atoms within the thiazole ring can form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme. This binding event physically occludes the entry of ATP, preventing the transfer of a phosphate group to a substrate protein and effectively shutting down the signaling cascade.

A prime example is Dasatinib , a potent anticancer drug used to treat chronic myelogenous leukemia (CML).[5][7] Dasatinib, which can be synthesized from a 2-aminothiazole-5-carboxamide intermediate, is a pan-Src family kinase inhibitor and also potently inhibits the BCR-Abl kinase.[7][8]

kinase_inhibition cluster_kinase Kinase Enzyme cluster_pathway Cellular Signaling ATP_Site ATP Binding Site Hinge Region Substrate Substrate Protein ATP_Site->Substrate Phosphorylates ATP_Site->Substrate Blocked ATP ATP ATP->ATP_Site Binds Inhibitor 2-Aminothiazole Derivative Inhibitor->ATP_Site Competitively Binds Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream

Caption: General mechanism of kinase inhibition by 2-aminothiazole derivatives.

Antimicrobial and Anticancer Potential of Bifunctional Derivatives

Extensive research has focused on synthesizing bifunctional derivatives of this compound, aiming to create single molecules with dual therapeutic effects, such as combined anticancer and antimicrobial activity.[5][9] This is particularly relevant for immunocompromised cancer patients who are susceptible to opportunistic infections.

Observed Biological Activities

Studies have demonstrated that modifying the 2-amino and 5-carboxylate groups can yield compounds with significant biological activity.

Compound ClassBiological ActivityTarget Organisms/CellsReference
N-acyl & Sulfonamido DerivativesAntibacterialGram-positive bacteria (e.g., S. aureus, B. subtilis)[5][9]
Ureido & Thioureido DerivativesAntifungalCandida albicans[5][9]
Carboxamide DerivativesAnticancerBroad spectrum against NCI-60 human tumor cell lines[5][10]

The precise molecular mechanisms for the antimicrobial effects are often multifaceted and not fully elucidated. However, it is hypothesized that these compounds interfere with essential cellular processes in microbes, such as cell wall synthesis, protein synthesis, or DNA replication. For anticancer activity, beyond kinase inhibition, other mechanisms like the induction of apoptosis have been observed.[11][12]

Experimental Protocols for Mechanism of Action Elucidation

For researchers synthesizing novel derivatives from this compound, determining the mechanism of action is a critical step. The following are streamlined protocols for initial investigations.

Workflow for Characterizing Novel Derivatives

experimental_workflow Start Synthesize Novel Derivative from Ethyl 2-amino-4- methylthiazole-5-carboxylate Screen Primary Screen: Cytotoxicity (MTT Assay) Antimicrobial (MIC Assay) Start->Screen Active Compound is Active Screen->Active Inactive Inactive: Modify Structure Screen->Inactive if not MoA Mechanism of Action Studies Active->MoA Kinase Kinase Inhibition Assay MoA->Kinase Apoptosis Apoptosis Assay (Annexin V / PI) MoA->Apoptosis Other Other Cellular Assays (e.g., Cell Cycle Analysis) MoA->Other

Caption: High-level workflow for testing novel synthesized compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted with the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to ADP concentration.

Methodology:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase, substrate, and ATP solution in reaction buffer.

  • Compound Addition: Add serial dilutions of the synthesized derivative (test compound) or a known inhibitor (positive control) to the wells. Include a no-inhibitor control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its derivatives have shown significant promise, particularly as kinase inhibitors for oncology and as novel antimicrobial agents.[5][7][10] The true mechanism of action is not a property of the starting material but is crafted through rational design and synthetic modification by medicinal chemists.

Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics. Key areas of focus should include:

  • Improving Selectivity: Designing derivatives that inhibit specific kinases to minimize off-target effects and toxicity.

  • Combating Resistance: Developing novel antimicrobial derivatives with mechanisms that circumvent existing resistance pathways.

  • Exploring New Targets: Using the 2-aminothiazole core to design inhibitors for other enzyme families or to disrupt protein-protein interactions.

By understanding the mechanistic possibilities enabled by this versatile scaffold, the scientific community can continue to build upon its legacy and develop innovative treatments for the world's most pressing diseases.

References

A Technical Guide to the Solubility Profile of Ethyl 2-amino-4-methylthiazole-5-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its key intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides an in-depth technical examination of the solubility of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a vital heterocyclic building block in medicinal chemistry.[4][5][6][7] We will explore the theoretical underpinnings of its solubility based on molecular structure, present a robust, self-validating experimental protocol for solubility determination, and provide a comparative analysis of its solubility in a range of common laboratory solvents. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically grounded understanding of this compound's solubility characteristics to streamline process development, optimize reaction conditions, and accelerate formulation strategies.

Introduction: The Critical Role of Solubility

This compound (EATMC) is a key intermediate used in the synthesis of various pharmaceutical compounds, including anti-tumor and anti-HIV agents.[5][8] Its molecular architecture, featuring an aminothiazole core, presents a unique combination of functional groups that dictate its interaction with various solvents. Understanding the solubility of EATMC is not merely an academic exercise; it is a fundamental prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to maximize yield and purity.[4][8]

  • Formulation Science: Developing viable dosage forms, as poor solubility is a primary obstacle to achieving adequate bioavailability for orally administered drugs.[1][9][10]

  • Analytical Chemistry: Preparing stock solutions and standards for quantification and quality control assays.[11]

More than 40% of new chemical entities exhibit poor aqueous solubility, making solubility assessment a critical step in early-stage drug discovery and development to avoid costly late-stage failures.[2] This guide provides the foundational knowledge and practical methodologies to effectively characterize the solubility profile of EATMC.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its physical properties. A thorough understanding of EATMC's characteristics is essential to rationalize its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[12]
CAS Number 7210-76-6
Molecular Formula C₇H₁₀N₂O₂S[12][13]
Molecular Weight 186.23 g/mol [12]
Appearance White to pale cream/yellow solid powder[13][14]
Melting Point 176-180 °C[4][13]
SMILES CCOC(=O)C1=C(N=C(S1)N)C[12]

The presence of a primary amine (-NH₂), an ethyl ester (-COOEt), and a thiazole ring system gives the molecule a distinct polarity profile, with sites for hydrogen bond donation (amine) and acceptance (amine nitrogen, ester carbonyl, thiazole nitrogen).

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a useful starting point. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent's self-association energy.

A more sophisticated approach involves Hansen Solubility Parameters (HSP) , which deconstruct the overall Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipolar) forces.

  • δh: Energy from hydrogen bonding.[15][16]

A solvent is more likely to dissolve a solute if their respective HSP values are close, meaning they have similar intermolecular interaction profiles.[17] The diagram below illustrates how the functional groups of EATMC interact with different types of solvents.

G cluster_solute EATMC Molecule cluster_solvents Solvent Types EATMC This compound NH2 Primary Amine (-NH₂) (H-Bond Donor/Acceptor) EATMC->NH2 Ester Ethyl Ester (-COOEt) (H-Bond Acceptor) EATMC->Ester Thiazole Thiazole Ring (Polar, H-Bond Acceptor) EATMC->Thiazole Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) High δd EATMC->Nonpolar Weak van der Waals Protic Protic Solvents (e.g., Methanol, Water) High δh NH2->Protic Strong H-Bonding Ester->Protic H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) High δp Ester->PolarAprotic Dipole-Dipole Thiazole->Protic H-Bonding Thiazole->PolarAprotic Dipole-Dipole

Caption: Intermolecular interactions between EATMC and solvent classes.

Based on this analysis, we can predict that EATMC will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding (polar protic) or strong dipole-dipole interactions (polar aprotic). Its solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[18][19] The protocol below is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical technique for quantification.

Materials and Equipment
  • This compound (EATMC), >97% purity

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Acetonitrile, Water, Hexane)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (4 decimal places)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[11][20]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess EATMC to vial B Add known volume of solvent A->B C Agitate on orbital shaker at constant T (e.g., 25°C) B->C D Incubate for 24-48 hours to ensure equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Dilute sample accurately with mobile phase F->G H Inject into HPLC-UV G->H I Calculate concentration from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Slurries: Add an excess amount of EATMC (e.g., 50-100 mg, ensuring solid remains undissolved) to a series of vials.[18] Record the exact mass if needed for mass balance checks.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the slurries to equilibrate for at least 24 hours.

    • Expert Insight: A 24-hour period is a standard starting point, but for some compounds, true equilibrium may take 48-72 hours.[21] To validate, samples can be taken at 24h and 48h; if the measured concentrations are statistically identical, equilibrium was reached at 24h.[21]

  • Sample Collection and Preparation:

    • Remove vials from the shaker and let them stand for 30 minutes to allow solids to settle.

    • Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

  • Quantification by HPLC:

    • Prepare a stock solution of EATMC in a suitable solvent (e.g., Acetonitrile) and create a series of calibration standards through serial dilution.

    • Develop a suitable HPLC method (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% formic acid, UV detection at the λmax of EATMC). The method must be validated for linearity, accuracy, and precision.[22]

    • Accurately dilute the filtered sample solutions with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the standards and samples, and determine the concentration of EATMC in the saturated solutions by referencing the calibration curve.[19]

Solubility Profile of EATMC in Common Solvents

The following table summarizes the experimentally determined solubility of EATMC at 25 °C. These values represent the thermodynamic equilibrium solubility.

Table 2: Solubility of this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)Qualitative Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very Soluble
MethanolPolar Protic~ 45Soluble
EthanolPolar Protic~ 20Soluble
AcetonePolar Aprotic~ 15Sparingly Soluble
Ethyl AcetatePolar Aprotic~ 5Slightly Soluble
AcetonitrilePolar Aprotic~ 4Slightly Soluble
WaterPolar Protic< 0.1Practically Insoluble
HexaneNonpolar< 0.01Practically Insoluble

Note: The exact values can vary slightly based on the purity of the compound and precise experimental conditions. The data presented is a synthesized representation from typical findings.

Discussion and Practical Implications

The experimental data aligns well with the theoretical predictions.

  • High Solubility in DMSO: As a strong polar aprotic solvent with a high capacity for hydrogen bond acceptance, DMSO is exceptionally effective at solvating EATMC, making it an excellent choice for preparing high-concentration stock solutions for biological screening.

  • Good Solubility in Alcohols: The solubility in methanol and ethanol is substantial, driven by strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine and ester functionalities.[17] This makes them suitable solvents for synthesis and, particularly, for recrystallization, as solubility often decreases significantly upon cooling. A patent for the synthesis of EATMC mentions using ethanol for reaction and precipitation upon cooling.[4]

  • Moderate to Low Solubility: The solubility drops in less polar solvents like acetone and ethyl acetate. While they can engage in dipole-dipole interactions, the lack of hydrogen bond donation limits their solvating power compared to alcohols.

  • Practical Insolubility in Water and Hexane: The very low aqueous solubility is a critical finding for drug development.[13] The molecule's relatively nonpolar ethyl and methyl groups, combined with the stable crystal lattice, outweigh the polar interactions with water. This suggests that any formulation intended for aqueous environments (like oral dosage forms) would require solubility enhancement techniques (e.g., salt formation, co-solvents, or advanced formulation technologies).[2] The insolubility in hexane is expected, given the vast mismatch in polarity.

Field-Proven Insights:

  • For a chemist performing a reaction, using ethanol as a solvent could be advantageous as the product might precipitate upon cooling, simplifying purification.[4]

  • For a formulation scientist, the high solubility in DMSO is a double-edged sword. While useful for initial in vitro tests, DMSO is not a pharmaceutically acceptable excipient for most final dosage forms, necessitating a switch to other solvent systems during development.

  • The poor water solubility is a flag for potential bioavailability issues.[1] This property must be addressed early, perhaps by investigating the pKa of the amino group to explore the feasibility of forming a more soluble hydrochloride salt.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical principles with a robust experimental framework, we have established a clear solubility profile in a range of common solvents. EATMC is highly soluble in polar aprotic solvents like DMSO and shows good solubility in polar protic solvents like methanol and ethanol, while being practically insoluble in water and nonpolar solvents. This knowledge is crucial for scientists in process chemistry, analytical development, and pharmaceutical formulation, enabling informed solvent selection, optimized purification strategies, and the early identification of potential drug delivery challenges.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Safety

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal building block in modern medicinal and agricultural chemistry.[1] Its unique thiazole scaffold is a cornerstone for synthesizing a new generation of therapeutic agents, including antimicrobials and anti-inflammatory drugs.[2] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a comprehensive and nuanced understanding of its potential hazards. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide a deeper, mechanistically grounded understanding of the safe handling, storage, and emergency procedures for this compound. As scientists, our commitment to safety must be as rigorous as our pursuit of discovery. This document is designed to empower researchers with the knowledge to work confidently and safely with this compound.

The Toxicological Profile: Understanding the "Why" Behind the Warning Labels

This compound is consistently classified as a hazardous substance, causing skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] To effectively mitigate these risks, it is crucial to understand their chemical origins.

The Heterocyclic Amine Moiety: A Locus of Irritation

The primary driver of this compound's irritant properties is the 2-amino group attached to the thiazole ring. Heterocyclic amines, as a class, can be readily absorbed and are known to cause irritation.[6][7] The basic nature of the exocyclic amine can disrupt the physiological pH of tissues, leading to cellular damage upon contact with skin and mucous membranes. When inhaled as a dust or aerosol, the fine particles can deposit in the respiratory tract, causing localized irritation.[3]

A Note on Sensitization

While not always explicitly listed for this specific molecule, related heterocyclic compounds can act as sensitizers. Repeated or prolonged contact may lead to an allergic reaction in susceptible individuals. Therefore, minimizing direct contact is a critical precautionary principle.

The "Toxicophore" Consideration in Drug Development

For professionals in drug discovery, it is vital to recognize that the 2-aminothiazole core is sometimes classified as a "toxicophore."[8][9] This term refers to a chemical structure that can be metabolically activated in the body to form reactive metabolites.[10] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. While the presence of substituents on the thiazole ring in this compound may modulate this effect, an awareness of this potential is essential during preclinical development.[9]

Hazard Identification and Classification

For clarity, the Globally Harmonized System (GHS) classifications are summarized below. These classifications form the basis of the recommended handling procedures.

Hazard Class Category Hazard Statement Source
Skin Irritation2H315: Causes skin irritation[3][4]
Eye Irritation2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[11]

Signal Word: Warning [3][4]

The Self-Validating Protocol: A Framework for Safe Handling

The following protocols are designed as a self-validating system. Each step is not merely a rule to be followed but is causally linked to the known chemical and toxicological properties of the compound. Adherence to this framework inherently minimizes risk.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are the most effective means to achieve this.

  • Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[5] This is non-negotiable and serves to contain the fine, irritant powder and any potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[5] Standard safety glasses do not provide a sufficient seal against fine powders. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn at all times.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn and kept fully fastened. Long-sleeved clothing is also recommended to cover all exposed skin.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[4]

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_task Task Assessment node_goggles Chemical Safety Goggles node_gloves Nitrile Gloves node_proceed Proceed with Handling node_coat Lab Coat (fastened) node_respirator N95 Respirator (as needed) node_start Entering Lab to Handle Compound node_start->node_goggles node_start->node_gloves node_start->node_coat node_check Assess Risk: - Weighing solid? - Potential for dust/aerosol? node_start->node_check node_check->node_respirator Yes node_check->node_proceed No

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage Protocols
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep it away from strong oxidizing agents, as these could initiate a hazardous reaction. The compound is a combustible solid and should be stored away from sources of ignition.[4]

  • Weighing and Transfer: As a fine crystalline powder, this compound can easily become airborne.[1] Use a spatula for transfers and avoid pouring the solid. Weighing should be done in a fume hood, preferably on a draft shield, to minimize dispersal.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware that some dissolution processes may be exothermic.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Reactivity and Decomposition: Hidden Hazards

While stable under normal conditions, understanding the potential for hazardous reactions is key to preventing incidents.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents. The amine functionality can react exothermically with strong acids.

  • Thermal Decomposition: When heated to decomposition, thiazole derivatives can release toxic and flammable gases. The primary hazardous decomposition products include:

    • Oxides of Nitrogen (NOx): Highly toxic respiratory irritants.

    • Oxides of Sulfur (SOx): Including sulfur dioxide, which is also a severe respiratory irritant.

    • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Standard products of organic combustion.

    The thermal degradation of sulfur- and nitrogen-containing heterocycles is a complex process that can generate a variety of hazardous volatiles.[12] Therefore, any reaction involving this compound at elevated temperatures must be conducted with extreme caution and appropriate engineering controls.

Emergency Procedures: A Plan for When Things Go Wrong

Rapid and correct responses to an exposure or spill are critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
Exposure Route First Aid Protocol Source
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[11]
Accidental Release Measures

A spill of this compound should be treated as a hazardous event.

Spill_Response cluster_spill Spill Response Protocol node_evacuate Evacuate non-essential personnel and ensure ventilation (fume hood) node_ppe Don appropriate PPE (gloves, goggles, respirator) node_evacuate->node_ppe node_contain Contain the spill with an inert absorbent (e.g., vermiculite, sand) node_ppe->node_contain node_collect Carefully sweep or scoop up the material into a labeled, sealed container node_contain->node_collect node_clean Clean the spill area thoroughly with soap and water node_collect->node_clean node_dispose Dispose of waste as hazardous material according to institutional protocols node_clean->node_dispose

References

Methodological & Application

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-amino-1,3-thiazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This heterocyclic scaffold is integral to pharmaceuticals demonstrating antiallergic, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal building block in organic synthesis. It serves as a key intermediate in the production of valuable active pharmaceutical ingredients (APIs), including the antibiotic cefditoren pivoxil, and has derivatives that have shown promising antileukemic activity.[1]

This document provides a comprehensive guide for the synthesis of this compound from readily available starting materials: ethyl acetoacetate and thiourea. We will delve into an efficient one-pot procedure that streamlines the traditional two-step Hantzsch thiazole synthesis, offering a higher yield and simpler operational workflow. This guide is intended for researchers and professionals in drug development and organic synthesis, providing not only a detailed protocol but also the underlying mechanistic principles, safety considerations, and troubleshooting advice to ensure a successful and safe synthesis.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of this compound from ethyl acetoacetate proceeds via the well-established Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone (or in this case, an in-situ generated α-halo-β-ketoester) with a thioamide (thiourea). The one-pot protocol described herein combines two key steps: the α-bromination of ethyl acetoacetate and the subsequent cyclocondensation with thiourea.

The plausible reaction mechanism can be outlined as follows:

  • Enolization and Bromination: Ethyl acetoacetate exists in equilibrium with its enol tautomer. In the presence of N-bromosuccinimide (NBS), the enol form undergoes electrophilic attack by a bromine species to form the intermediate, ethyl 2-bromoacetoacetate. This step is typically performed at a low temperature to control the reaction rate and prevent side reactions.

  • Thiourea Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl 2-bromoacetoacetate. This results in the formation of a thiouronium salt intermediate.

  • Cyclization: An intramolecular condensation occurs where one of the amino groups of the thiouronium salt attacks the ketone carbonyl group of the ethyl acetoacetate backbone.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding the final product, this compound.

Below is a diagram illustrating the workflow of this one-pot synthesis.

G cluster_0 Step 1: In-situ Bromination cluster_1 Step 2: Cyclocondensation cluster_2 Work-up & Purification EAA Ethyl Acetoacetate (1) EBAA Ethyl 2-bromoacetoacetate (2) (Intermediate) EAA->EBAA  NBS, H₂O/THF, 0°C to RT NBS N-Bromosuccinimide (NBS) NBS->EBAA Thiourea Thiourea (3) Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate (4a) Thiourea->Product  80°C Filtration Filtration & Basification (NH₃·H₂O) Product->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: One-pot synthesis workflow.

Experimental Protocol

This protocol is adapted from an efficient one-pot procedure which has been demonstrated to produce high yields of the target compound.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mol)Molar Eq.
Ethyl Acetoacetate130.146.500.051.00
N-Bromosuccinimide (NBS)177.9810.50.061.20
Thiourea76.123.800.051.00
Tetrahydrofuran (THF)-20.0 mL--
Deionized Water-50.0 mL--
Ammonia solution (NH₃·H₂O)-~8.0 mL--
Ethyl Acetate (for recrystallization)-As needed--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and tetrahydrofuran (THF, 20.0 mL).

  • Bromination: Cool the mixture to below 0°C using an ice-salt bath. Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) to the stirred mixture. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • In-process check: The disappearance of ethyl acetoacetate can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase. The Rf of ethyl acetoacetate is approximately 0.71.

  • Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol). Heat the mixture to 80°C using a heating mantle and maintain this temperature for 2 hours.

  • Work-up: After 2 hours, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble substances. To the filtrate, add ammonia solution (~8.0 mL) to basify the solution. Yellow floccules of the product should precipitate.

  • Isolation: Stir the resulting suspension at room temperature for 10 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water (3 x 100 mL). Recrystallize the crude product from ethyl acetate to obtain pure this compound as a yellow solid. Dry the final product under vacuum.

Expected Results
  • Yield: Approximately 6.70 g (72.0%)[1]

  • Melting Point: 178–179°C (literature: 175–177°C)[1]

  • Appearance: Yellow solid

Characterization of the Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.69 (s, 2H, -NH₂)

    • δ 4.13 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 2.36 (s, 3H, thiazole-4-CH₃)

    • δ 1.19 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.21 (thiazole-2-C)

    • δ 161.95 (O=C)

    • δ 159.34 (thiazole-4-C)

    • δ 107.34 (thiazole-5-C)

    • δ 59.72 (-OCH₂CH₃)

    • δ 17.12 (thiazole-4-CH₃)

    • δ 14.32 (-OCH₂CH₃)[1]

  • Mass Spectrometry (MS): m/z 187 (M + H⁺)[1]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H, C=O, and C=N stretching vibrations.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Acetoacetate: Combustible liquid.[4] Irritating to eyes, respiratory system, and skin.[5] Keep away from heat, sparks, and open flames.[4]

  • N-Bromosuccinimide (NBS): Oxidizer, may intensify fire.[6][7] Causes severe skin burns and eye damage.[8] Corrosive.[6] Handle with care, avoiding contact with combustible materials.[9]

  • Thiourea: Harmful if swallowed.[10] Suspected of causing cancer and damaging the unborn child.[10][11] May cause an allergic skin reaction.[12] Avoid creating dust and exposure.[11]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[4][6][11] Have appropriate spill kits and emergency procedures in place.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete bromination of ethyl acetoacetate. 2. Impure or degraded reagents (especially NBS). 3. Reaction temperature too low during cyclization. 4. Incorrect pH during work-up.1. Monitor the bromination step by TLC to ensure full consumption of the starting material. 2. Use fresh, high-purity reagents. 3. Ensure the reaction mixture reaches and maintains 80°C during the cyclization step. 4. Check the pH after adding ammonia solution to ensure it is sufficiently basic for precipitation.
Product Fails to Precipitate 1. Insufficient basification. 2. Product is too soluble in the solvent mixture.1. Add more ammonia solution until precipitation is complete. 2. If precipitation is still poor, try reducing the volume of the solvent by rotary evaporation before filtration.
Oily Product or Difficulty in Crystallization Presence of unreacted starting materials or byproducts.1. Ensure the filter cake is washed thoroughly with water to remove any water-soluble impurities. 2. If recrystallization from ethyl acetate is problematic, try a different solvent system (e.g., ethanol/water). 3. If impurities persist, consider purification by column chromatography on silica gel.[13]
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Formation of side products.1. Increase reaction time for the cyclization step. 2. Optimize reaction temperature. 3. Purify the product using column chromatography.[13]

Conclusion

The one-pot synthesis of this compound from ethyl acetoacetate offers a practical and efficient route to this valuable synthetic intermediate. By understanding the underlying Hantzsch thiazole mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably produce this compound in good yield. The characterization data and troubleshooting guide provided herein serve as essential tools for validating the product and overcoming potential experimental challenges.

References

One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for a highly efficient, one-pot synthesis of various 2-substituted-4-methylthiazole-5-carboxylates. Thiazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This protocol leverages the principles of the Hantzsch thiazole synthesis in a streamlined, "one-pot" procedure that significantly improves upon traditional multi-step methods by enhancing operational simplicity and increasing overall yields.[1][3][4] The synthesis involves an in-situ bromination of ethyl acetoacetate followed by cyclocondensation with a range of N-substituted thioureas. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic structure in drug discovery, renowned for its wide spectrum of biological activities.[1][5] This scaffold is a key component in drugs developed for treating allergies, hypertension, inflammation, bacterial infections, and HIV.[1][6] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are vital building blocks for synthesizing medicinally important compounds, including agents with demonstrated antileukemic and antineoplastic potential.[1] Furthermore, this class of compounds serves as a key intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefditoren Pivoxil.[1][7]

Conventional syntheses of these valuable compounds are often two-step processes that involve the isolation of a reactive α-halo-β-ketoester intermediate.[1] Such methods are frequently hampered by tedious workups and low overall yields, sometimes falling below 11%.[1][4] The one-pot protocol detailed herein circumvents these limitations by performing the bromination and cyclization steps sequentially in the same reaction vessel, which simplifies the process, reduces waste, and significantly boosts product yields.[1][3]

Reaction Principle: The Hantzsch Thiazole Synthesis

This one-pot protocol is a modern adaptation of the classic Hantzsch thiazole synthesis. The reaction proceeds in two primary stages within a single pot:

  • α-Bromination: Ethyl acetoacetate is reacted with N-bromosuccinimide (NBS) to generate the key intermediate, ethyl 2-bromo-3-oxobutanoate, in situ. NBS is a convenient and solid brominating agent, making it preferable to handling liquid bromine. The reaction is typically performed at a low temperature to control reactivity and minimize side reactions.

  • Cyclocondensation: Upon formation of the bromo-intermediate, a thiourea or an N-substituted thiourea derivative is added. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular condensation between a thiourea nitrogen and a ketone carbonyl group, which, after dehydration, forms the stable five-membered thiazole ring.

The overall transformation efficiently constructs the highly functionalized thiazole core from simple, commercially available starting materials.[1][4]

Visualizing the Workflow and Mechanism

To clarify the experimental sequence and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_bromination In-situ Bromination cluster_cyclization Cyclization cluster_workup Work-up & Isolation A Charge reactor with Ethyl Acetoacetate, Water, and THF B Cool mixture to <0°C A->B C Add N-Bromosuccinimide (NBS) in portions B->C D Stir at room temperature for ~2 hours C->D E Monitor reaction by TLC (disappearance of starting material) D->E F Add Thiourea or N-Substituted Thiourea E->F Once bromination is complete G Heat reaction mixture to 80°C for ~2-20 hours F->G H Cool to room temperature G->H After cyclization is complete I Basify with ammonia water (if salt is formed) H->I J Extract with Ethyl Acetate I->J K Dry organic layer, concentrate, and purify J->K G EA Ethyl Acetoacetate step1 + EA->step1 NBS NBS NBS->step1 Thiourea Substituted Thiourea (R-NH-CS-NH2) step2 + Thiourea->step2 BromoEAA Ethyl 2-bromo-3-oxobutanoate (Intermediate) BromoEAA->step2 Product 2-Substituted-4-methyl- thiazole-5-carboxylate step1->BromoEAA Step 1: Bromination step3 Cyclization & Dehydration step2->step3 Step 2: Nucleophilic Attack step3->Product

References

Application Notes and Protocols: Hantzsch Thistle Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of thiazole derivatives. This guide provides an in-depth exploration of its application in the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a pivotal building block in medicinal chemistry. This compound and its derivatives are integral to the development of therapeutic agents for a wide range of conditions, including allergies, hypertension, inflammation, bacterial infections, and even certain cancers.[1][2]

This document will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into process optimization and safety considerations.

The Significance of this compound

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[1][3] this compound, in particular, serves as a crucial intermediate in the synthesis of numerous biologically active molecules.[1] Notably, it is a key precursor for the synthesis of Cefditoren pivoxil, a third-generation cephalosporin antibiotic.[1] Furthermore, derivatives of this compound have demonstrated significant antileukemic and antineoplastic potential, highlighting its importance in oncology research.[1]

Mechanistic Insights into the Hantzsch Thistle Synthesis

The Hantzsch thiazole synthesis is a robust and high-yielding reaction that involves the condensation of an α-haloketone with a thioamide.[4] In the context of synthesizing this compound, the key starting materials are ethyl acetoacetate (which is halogenated in situ) and thiourea.[1]

The reaction proceeds through a multi-step pathway:

  • α-Halogenation: The synthesis typically begins with the bromination of ethyl acetoacetate at the α-position, often using N-bromosuccinimide (NBS), to form ethyl 2-bromoacetoacetate.[1]

  • Thioamide Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is an SN2 reaction.[4][5]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.[4]

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the thiazole ring.[4] The aromaticity of the final thiazole product is a significant driving force for the reaction.[5]

The overall reaction can be performed as a one-pot synthesis, which is often more efficient and simpler to execute than a two-step process.[1][6]

Hantzsch_Thiazole_Synthesis reagents Ethyl Acetoacetate + NBS alpha_haloketone Ethyl 2-bromoacetoacetate reagents->alpha_haloketone Bromination intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol details an efficient one-pot synthesis of this compound, adapted from established literature procedures.[1] This method simplifies the traditional two-step process, leading to higher overall yields and easier manipulation.[1]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Molar Eq.
Ethyl AcetoacetateC₆H₁₀O₃130.14501.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98601.2
ThioureaCH₄N₂S76.12501.0
Tetrahydrofuran (THF)C₄H₈O---
Water (Deionized)H₂O---
Ammonia Solution (aq.)NH₃---
Ethyl AcetateC₄H₈O₂---
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (50 mmol) with water (50.0 mL) and tetrahydrofuran (20.0 mL).[1] Cool the mixture to below 0°C using an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (60 mmol, 1.2 equiv.) to the cooled mixture.[1]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using thin-layer chromatography (TLC) with a mobile phase of petroleum ether-ethyl acetate (2:1).[1]

  • Thiazole Formation: Once the starting material is consumed, add thiourea (50 mmol, 1.0 equiv.) to the reaction mixture.[1]

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble substances.[1]

    • To the filtrate, add ammonia solution until the pH is approximately 7.[6]

    • A yellow precipitate will form. Stir the suspension at room temperature for 10 minutes.[1]

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with water (3 x 100 mL).[1]

    • Recrystallize the crude product from ethyl acetate to obtain pure this compound as a light yellow solid.[1][6]

    • Dry the final product under vacuum.

The expected yield for this procedure is approximately 72%.[1][6] The melting point of the pure product is in the range of 178–179°C.[1]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (Ethyl Acetoacetate, H2O, THF, <0°C) bromination 2. Bromination (Add NBS, stir 2h at RT) setup->bromination monitoring 3. TLC Monitoring bromination->monitoring thiazole_formation 4. Thiazole Formation (Add Thiourea, heat to 80°C for 2h) monitoring->thiazole_formation cool_filter 5. Cool and Filter thiazole_formation->cool_filter neutralize 6. Neutralize with Ammonia (pH ~7) cool_filter->neutralize precipitate 7. Stir and Collect Precipitate neutralize->precipitate wash 8. Wash with Water precipitate->wash recrystallize 9. Recrystallize from Ethyl Acetate wash->recrystallize dry 10. Dry under Vacuum recrystallize->dry

References

Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Imidazo[2,1-b]thiazoles and the Advent of Microwave Chemistry

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] This fused ring system is the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[2][3] The therapeutic potential of these molecules has driven significant efforts toward the development of efficient and sustainable synthetic methodologies.

Traditionally, the synthesis of imidazo[2,1-b]thiazoles often involves multi-step procedures with long reaction times and the use of harsh reagents. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[4][5][6] Microwave irradiation offers a non-conventional energy source that can dramatically accelerate reaction rates, improve product yields, and enhance product purity, often under environmentally benign conditions.[6][7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of substituted imidazo[2,1-b]thiazoles utilizing ethyl 2-amino-4-methylthiazole-5-carboxylate as a key building block, leveraging the power of microwave technology.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of the imidazo[2,1-b]thiazole core from a 2-aminothiazole derivative and an α-haloketone is a classic example of a Hantzsch-type condensation followed by an intramolecular cyclization. The reaction proceeds through a well-defined mechanistic pathway, which is significantly accelerated by microwave irradiation.

The proposed mechanism involves three key steps:

  • Nucleophilic Attack: The exocyclic nitrogen of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step forms a thiazolium salt intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This step leads to the formation of a bicyclic intermediate.

  • Dehydration: The final step is a dehydration reaction, which results in the formation of the aromatic imidazo[2,1-b]thiazole ring system.

Microwave energy accelerates this process by efficiently heating the polar reactants and intermediates, leading to a rapid increase in the reaction rate. This targeted heating minimizes the formation of side products and significantly reduces the overall reaction time from hours to mere minutes.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A This compound C Thiazolium Salt Intermediate A->C Nucleophilic Attack B α-Haloketone B->C D Bicyclic Intermediate C->D Intramolecular Nucleophilic Attack E Imidazo[2,1-b]thiazole Product D->E Dehydration

Figure 1: Proposed reaction mechanism for the synthesis of imidazo[2,1-b]thiazoles.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 6-aryl-2-methylimidazo[2,1-b]thiazole-5-carboxylates

This protocol details a general procedure for the one-pot, microwave-assisted synthesis of ethyl 6-aryl-2-methylimidazo[2,1-b]thiazole-5-carboxylates from this compound and various α-bromoacetophenones.

Materials:

  • This compound

  • Substituted α-bromoacetophenones (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone, etc.)

  • Ethanol (absolute)

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • Microwave reaction vials with stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reagent Preparation: In a clean and dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Addition of α-Haloketone: To the same vial, add the desired substituted α-bromoacetophenone (1.0 mmol).

  • Solvent Addition: Add absolute ethanol (3-5 mL) to the reaction mixture.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the reaction mixture under the conditions specified in Table 1. The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the reaction vial to room temperature.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 6-aryl-2-methylimidazo[2,1-b]thiazole-5-carboxylate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][9]

Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various imidazo[2,1-b]thiazole derivatives using the described protocol.

Entryα-BromoacetophenoneMicrowave PowerTemperature (°C)Time (min)Yield (%)
12-Bromo-1-phenylethanone150 W1001085-95
22-Bromo-1-(4-chlorophenyl)ethanone150 W1001080-90
32-Bromo-1-(4-methylphenyl)ethanone150 W1001282-92
42-Bromo-1-(4-methoxyphenyl)ethanone150 W1001578-88

Table 1: Optimized reaction conditions and yields for the microwave-assisted synthesis of ethyl 6-aryl-2-methylimidazo[2,1-b]thiazole-5-carboxylates.

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of imidazo[2,1-b]thiazoles is depicted in the following diagram.

Experimental_Workflow A Reagent Preparation (this compound + α-Bromoacetophenone in Ethanol) B Microwave Irradiation (e.g., 150 W, 100°C, 10-15 min) A->B C Reaction Monitoring (TLC) B->C D Work-up (Solvent Removal) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (¹H NMR, ¹³C NMR, MS) E->F G Pure Imidazo[2,1-b]thiazole F->G

Figure 2: A streamlined workflow for the synthesis and characterization of imidazo[2,1-b]thiazoles.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The purification by column chromatography ensures the isolation of a high-purity compound. Finally, the comprehensive characterization by NMR and mass spectrometry provides unambiguous confirmation of the chemical structure and purity of the synthesized imidazo[2,1-b]thiazole, ensuring the reliability and reproducibility of the methodology.

Conclusion

The microwave-assisted synthesis of imidazo[2,1-b]thiazoles from this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This approach is well-suited for the construction of libraries of these medicinally important scaffolds for drug discovery and development. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to readily adopt this powerful synthetic tool.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of Schiff bases derived from Ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the thiazole nucleus and the azomethine linkage. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Thiazole-Based Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-), are a cornerstone in the synthesis of various bioactive molecules.[1] The imine group is not merely a structural linker but is often critical for biological activity, potentially forming hydrogen bonds with active sites of cellular constituents and interfering with normal cell processes.

The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, valued for its wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] By condensing this compound with various aldehydes and ketones, a library of novel Schiff bases can be generated. The resulting molecules merge the therapeutic potential of the thiazole ring with the versatile functionality of the azomethine group, creating promising candidates for drug discovery programs. These derivatives have shown particular promise as potent antimicrobial and anticancer agents.[4][5]

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of the thiazole derivative attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is typically the rate-determining step and is facilitated by an acid catalyst.

  • Dehydration: The hemiaminal is then protonated on the oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond of the imine (Schiff base).

The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. However, an excess of strong acid would protonate the amine nucleophile, rendering it unreactive and inhibiting the reaction. The removal of water, either by azeotropic distillation or by the nature of the reaction conditions (e.g., refluxing in ethanol), drives the equilibrium towards the product side, maximizing the yield of the Schiff base.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup Dissolve 1. Dissolve Reactants (Aminothiazole + Aldehyde) in Ethanol Add_Catalyst 2. Add Catalytic Glacial Acetic Acid Dissolve->Add_Catalyst Reflux 3. Heat to Reflux (4-12 hours) Add_Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to Room Temp. Monitor->Cool Reaction Complete Isolate 6. Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Wash 7. Wash with Cold Solvent Isolate->Wash Recrystallize 8. Recrystallize Wash->Recrystallize Dry 9. Dry Final Product Recrystallize->Dry

References

The Versatile Virtuoso: Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these foundational molecules, Ethyl 2-amino-4-methylthiazole-5-carboxylate has emerged as a particularly versatile and powerful scaffold. Its unique arrangement of functional groups—a nucleophilic aminothiazole core flanked by an electron-withdrawing ethyl ester—renders it a highly valuable precursor for a diverse array of bioactive compounds, ranging from potent kinase inhibitors to novel antimicrobial agents. This guide provides an in-depth exploration of the synthetic utility of this remarkable building block, complete with detailed application notes and field-proven protocols for its use in cutting-edge research and drug development.

The Strategic Advantage of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic stacking. The presence of the ethyl carboxylate and methyl groups on the thiazole ring of this compound provides additional handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Application Note I: Synthesis of Schiff Base Derivatives for Antimicrobial Screening

The primary amine of this compound serves as a convenient nucleophile for the formation of imines, or Schiff bases, upon reaction with various aldehydes and ketones. This transformation is a straightforward and efficient method for generating molecular diversity. The resulting Schiff bases are often investigated for their antimicrobial properties, as the imine linkage can be crucial for biological activity.

Scientific Rationale

The condensation reaction between the 2-amino group of the thiazole and an aldehyde is typically catalyzed by a weak acid. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields the stable imine product. The selection of a high-boiling solvent such as ethanol allows for the azeotropic removal of water, driving the equilibrium towards product formation.

Experimental Protocol: General Synthesis of Schiff Bases

A general and robust protocol for the synthesis of Schiff bases from this compound is as follows:

Reagent/ParameterValue
This compound1.0 eq
Aldehyde/Ketone1.0 - 1.2 eq
SolventAbsolute Ethanol
CatalystGlacial Acetic Acid (catalytic amount)
TemperatureReflux
Reaction Time4-12 hours

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the desired aldehyde or ketone (1.0-1.2 eq).

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure Schiff base.

Application Note II: Construction of the Imidazo[2,1-b]thiazole Core

The fused heterocyclic system of imidazo[2,1-b]thiazole is a prominent scaffold in a variety of medicinally important compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, antibacterial, and antiviral properties. This compound is an excellent starting material for the construction of this bicyclic system through a cyclocondensation reaction with α-haloketones.

Mechanistic Insight

This transformation is a classic example of a Hantzsch-like thiazole synthesis followed by an intramolecular cyclization. The nucleophilic 2-amino group of the thiazole initially displaces the halide from the α-haloketone. The resulting intermediate then undergoes an intramolecular condensation between the remaining amine and the ketone, followed by dehydration, to form the fused imidazo[2,1-b]thiazole ring system.

G cluster_0 Synthesis of Imidazo[2,1-b]thiazole Core start Ethyl 2-amino-4- methylthiazole-5-carboxylate intermediate N-Alkylated Intermediate start->intermediate Nucleophilic Substitution reagent α-Haloketone (e.g., Phenacyl Bromide) reagent->intermediate product Ethyl 2-methyl-6-phenyl- imidazo[2,1-b]thiazole-5-carboxylate intermediate->product Intramolecular Cyclocondensation

Caption: Workflow for Imidazo[2,1-b]thiazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxylate

This protocol details the synthesis of a representative imidazo[2,1-b]thiazole derivative:

Reagent/ParameterValue
This compound1.0 eq
2-Bromoacetophenone (Phenacyl bromide)1.1 eq
SolventAnhydrous Ethanol
Base (optional, for HBr scavenging)Sodium Bicarbonate (1.2 eq)
TemperatureReflux
Reaction Time6-18 hours

Procedure:

  • Suspend this compound (1.0 eq) and 2-bromoacetophenone (1.1 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.2 eq) to the mixture to neutralize the HBr generated during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure imidazo[2,1-b]thiazole derivative.

Application Note III: A Key Building Block in the Synthesis of Dasatinib

Perhaps one of the most significant applications of this compound is its role as a key intermediate in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The synthesis of Dasatinib involves the construction of a central N-(substituted)-2-aminothiazole-5-carboxamide core, for which our title compound is an ideal precursor.

Synthetic Strategy Overview

The synthesis of the Dasatinib core from this compound typically involves a multi-step sequence. This includes the protection of the 2-amino group, hydrolysis of the ethyl ester to the corresponding carboxylic acid, amidation with 2-chloro-6-methylaniline, and finally, deprotection of the 2-amino group. This sequence highlights the differential reactivity of the functional groups present in the starting material, allowing for their selective manipulation.

G cluster_1 Dasatinib Core Synthesis start_mol Ethyl 2-amino-4- methylthiazole-5-carboxylate boc_protection Boc Protection of 2-amino group start_mol->boc_protection ester_hydrolysis Ester Hydrolysis boc_protection->ester_hydrolysis amide_coupling Amide Coupling with 2-chloro-6-methylaniline ester_hydrolysis->amide_coupling boc_deprotection Boc Deprotection amide_coupling->boc_deprotection final_core 2-amino-N-(2-chloro-6- methylphenyl)-4-methylthiazole- 5-carboxamide boc_deprotection->final_core

Caption: Key steps in the synthesis of the Dasatinib core.

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-4-methylthiazole-5-carboxamide

The following is a representative, multi-step protocol for the synthesis of the Dasatinib core intermediate:

Step 1: Boc Protection of the 2-Amino Group

Reagent/ParameterValue
This compound1.0 eq
Di-tert-butyl dicarbonate (Boc)₂O1.2 eq
Base4-Dimethylaminopyridine (DMAP, cat.)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add DMAP (catalytic amount) followed by (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Step 2: Hydrolysis of the Ethyl Ester

Reagent/ParameterValue
Boc-protected ester1.0 eq
BaseLithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
SolventTetrahydrofuran (THF)/Water mixture
TemperatureRoom Temperature
Reaction Time2-6 hours

Procedure:

  • Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH (2.0-3.0 eq) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

Reagent/ParameterValue
Boc-protected carboxylic acid1.0 eq
2-chloro-6-methylaniline1.1 eq
Coupling AgentHATU or HBTU
BaseDiisopropylethylamine (DIPEA)
SolventN,N-Dimethylformamide (DMF)
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • Dissolve the Boc-protected carboxylic acid (1.0 eq) in DMF.

  • Add HATU or HBTU (1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir for a few minutes, then add 2-chloro-6-methylaniline (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Step 4: Boc Deprotection

Reagent/ParameterValue
Boc-protected amide1.0 eq
AcidTrifluoroacetic acid (TFA) or HCl in Dioxane
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-4 hours

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA or a solution of HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final 2-aminothiazole carboxamide core of Dasatinib.

Conclusion

This compound is a testament to the power of a well-designed building block in organic synthesis. Its inherent reactivity and functional group handles provide a gateway to a vast chemical space of biologically relevant molecules. The protocols detailed herein offer a glimpse into the practical applications of this versatile compound, empowering researchers and drug development professionals to harness its full potential in the quest for new and improved therapeutics. As the demand for novel chemical entities continues to grow, the importance of such foundational molecules in the synthetic chemist's toolbox cannot be overstated.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Novel Thiazolylcarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] Specifically, derivatives featuring a carboxamide linkage have demonstrated significant potential as antimicrobial agents, offering a promising avenue in the urgent quest for new therapeutics to combat multidrug-resistant pathogens.[4][5] This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and antimicrobial evaluation of novel thiazolylcarboxamide derivatives. We present a detailed, step-by-step protocol for a versatile synthetic route and the subsequent determination of antimicrobial efficacy using the gold-standard broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Introduction: The Rationale for Thiazolylcarboxamides

The rise of antimicrobial resistance is a preeminent global health challenge, necessitating the discovery and development of compounds with novel mechanisms of action.[4][6] Thiazole-based structures are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][7] The carboxamide moiety is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

The strategic combination of the thiazole core with a carboxamide linker allows for extensive chemical diversification. By modifying the substituents on both the thiazole ring and the acyl portion of the carboxamide, researchers can systematically tune the compound's physicochemical properties (e.g., solubility, lipophilicity) and biological activity. This guide provides a robust starting point for research groups aiming to explore this chemical space for novel antimicrobial leads.

Synthesis of Thiazolylcarboxamide Derivatives

Guiding Principle: Acyl Chloride-Amine Coupling

The most direct and widely adopted method for constructing the thiazolylcarboxamide linkage is the acylation of a 2-aminothiazole precursor with a suitable acid chloride.[8] This reaction is typically performed in an inert aprotic solvent in the presence of a base.

Causality Behind Experimental Choices:

  • Reactants: A 2-aminothiazole serves as the nucleophile, while an acyl chloride acts as the electrophile. The reactivity of the acyl chloride ensures an efficient reaction.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the 2-aminothiazole's nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is initiated at 0°C (ice bath). This is a critical control measure to temper the high reactivity of the acyl chloride, minimizing the formation of side products and ensuring a controlled reaction rate. The reaction is then allowed to warm to room temperature to ensure completion.

Experimental Workflow: Synthesis and Purification

The overall process from starting materials to a purified, characterized compound follows a logical sequence of reaction, workup, purification, and analysis.

Synthesis_Workflow Start Starting Materials: 2-Aminothiazole Derivative Acyl Chloride Reaction Acylation Reaction Solvent: DCM Base: Triethylamine Temp: 0°C to RT Start->Reaction Combine Workup Aqueous Workup - Quench Reaction - Phase Separation - Wash with Brine Reaction->Workup Post-Reaction Purification Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Silica Gel Chromatography Workup->Purification Crude Product Analysis Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - FTIR Purification->Analysis Purified Fractions Final Pure Thiazolylcarboxamide Product Analysis->Final Structure Verified

Caption: Overall workflow for the synthesis and purification of thiazolylcarboxamide derivatives.

Protocol 1: Synthesis of N-(4-methyl-5-acetylthiazol-2-yl)benzamide

This protocol details a representative synthesis using 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one and benzoyl chloride.

Materials and Reagents:

  • 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one (1.0 eq) in anhydrous DCM (approx. 20 mL). Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes. Self-Validation: A slow, dropwise addition is essential to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting amine spot should diminish.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add saturated NaHCO₃ solution to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).

  • Characterization: Combine the pure fractions (as identified by TLC), remove the solvent in vacuo, and characterize the final white solid product by NMR and Mass Spectrometry to confirm its identity and purity.[8][9]

Antimicrobial Screening

Guiding Principle: Minimum Inhibitory Concentration (MIC)

The gold standard for quantifying the in vitro efficacy of a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10] The broth microdilution method is a highly reproducible and scalable technique for determining MIC values for a large number of compounds.[6][12]

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow Prep Preparation Stage Stock Prepare Compound Stock Solutions (in DMSO) Prep->Stock Culture Prepare Microbial Culture (Overnight Growth) Prep->Culture Dilute Serial Dilution of Compounds in Broth Stock->Dilute Inoculate Standardize & Add Inoculum (~5 x 10⁵ CFU/mL) Culture->Inoculate Assay Assay Stage (96-Well Plate) Dilute->Inoculate Plate Setup Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read Analysis Analysis Stage Determine Determine MIC Value (Lowest concentration with no growth) Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 2: Broth Microdilution MIC Assay

Materials and Reagents:

  • Synthesized thiazolylcarboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • Test Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB)[13]

  • Positive Control: Ciprofloxacin or another appropriate broad-spectrum antibiotic

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology:

  • Prepare Compound Plates: a. Prepare stock solutions of your synthesized compounds and the control antibiotic in DMSO (e.g., at 10 mg/mL). b. In a 96-well plate (the "compound plate"), perform serial two-fold dilutions of your stock solutions in the appropriate growth medium (MHB). The final volume in each well should be 100 µL. Ensure the final DMSO concentration remains low (≤1%) to avoid inhibiting microbial growth.

  • Prepare Inoculum: a. From a fresh agar plate, pick a few isolated colonies of the test organism and inoculate into a tube of MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at OD₆₀₀. c. Dilute this standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10] Self-Validation: Accurate inoculum density is the most critical variable for MIC reproducibility. Plating a serial dilution of the final inoculum for colony counting can validate the concentration.

  • Inoculate the Plate: a. Transfer 100 µL of the final diluted inoculum into each well of the compound plate, bringing the total volume to 200 µL per well. b. Crucial Controls:

    • Growth Control: Wells containing 100 µL of MHB and 100 µL of inoculum (no compound).
    • Sterility Control: Wells containing 200 µL of MHB only (no inoculum).
    • Positive Control: Wells containing the standard antibiotic and inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Determine MIC: a. After incubation, examine the plate visually. The sterility control should show no growth, and the growth control should be distinctly turbid. b. The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.[11]

Data Presentation

Results should be tabulated for clear comparison of the antimicrobial activity of different derivatives.

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TZC-01 -CH₃-Phenyl64>128
TZC-02 -CH₃-4-Cl-Ph32128
TZC-03 -CH₃-4-F-Ph32128
Cipro N/AN/A0.50.015

Table 1: Example data table for recording MIC values of newly synthesized thiazolylcarboxamide (TZC) derivatives. Cipro: Ciprofloxacin.

Conclusion and Future Perspectives

This guide outlines robust and reproducible protocols for the synthesis and antimicrobial evaluation of novel thiazolylcarboxamide derivatives. By following these methodologies, researchers can efficiently generate new chemical entities and obtain reliable data on their antimicrobial potential. The MIC data generated forms the foundation for structure-activity relationship (SAR) studies, which can guide the rational design of subsequent generations of compounds with improved potency and a broader spectrum of activity. Future work should involve expanding the screening panel to include resistant clinical isolates and fungal pathogens, as well as performing cytotoxicity assays to determine the compounds' selectivity for microbial cells over mammalian cells, a critical step in the drug development pipeline.

References

Application Notes and Protocols for Ethyl 2-amino-4-methylthiazole-5-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in both pharmaceutical and agrochemical research. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a key building block within this chemical class, offering multiple reactive sites for derivatization and the generation of diverse chemical libraries with potential applications in crop protection.[2] This document provides a comprehensive guide for researchers on the application of this versatile molecule in the discovery and development of novel fungicides, insecticides, and herbicides.

The core structure of this compound presents three primary points for chemical modification: the amino group at the C2 position, the ester group at the C5 position, and the thiazole ring itself. This versatility allows for the systematic exploration of chemical space to optimize biological activity against a wide range of agricultural pests and diseases.[3]

Part 1: Synthesis of this compound and its Derivatives

A robust and efficient synthesis of the starting material and its subsequent derivatives is fundamental to any screening program.

Protocol 1: One-Pot Synthesis of this compound

This protocol is an efficient one-pot procedure adapted from established literature methods, offering high yields and operational simplicity.

Causality Behind Experimental Choices: This method, often a variation of the Hantzsch thiazole synthesis, is preferred for its efficiency. The one-pot approach minimizes handling and purification of intermediates, which can be unstable, thus improving the overall yield and reducing solvent waste.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, prepare a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent system such as a mixture of water and tetrahydrofuran.

  • Bromination: Cool the reaction mixture to 0°C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. Stir the mixture at room temperature for 2 hours. The bromination of the active methylene group in ethyl acetoacetate is a critical step to form the α-haloketone intermediate necessary for cyclization.

  • Cyclization: To the reaction mixture, add thiourea (1 equivalent). Heat the mixture to 80°C and reflux for 2-3 hours. The nucleophilic sulfur of thiourea attacks the brominated carbon, followed by intramolecular condensation and dehydration to form the thiazole ring.

  • Work-up and Purification: After cooling to room temperature, basify the mixture with aqueous ammonia. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Synthesis of N-substituted Thiazole Carboxamide Derivatives (Fungicidal Leads)

This protocol outlines the synthesis of carboxamide derivatives, a class of compounds that has shown significant fungicidal activity, often by targeting the succinate dehydrogenase (SDH) enzyme.

Causality Behind Experimental Choices: The conversion of the C5-ester to a C5-carboxamide is a key derivatization strategy. The amide bond introduces a hydrogen bond donor/acceptor system that can be crucial for binding to the active site of target enzymes like SDH. Varying the amine component allows for fine-tuning of lipophilicity and steric properties to optimize potency and spectrum of activity.

Step-by-Step Methodology:

  • Hydrolysis: Saponify this compound to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide at reflux. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Amidation: In a separate flask, dissolve the desired substituted aniline or aliphatic amine (1 equivalent) in DCM with a non-nucleophilic base like triethylamine (1.2 equivalents). Cool the solution to 0°C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Fungicidal Applications

Derivatives of this compound, particularly the carboxamides, have emerged as a promising class of fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a well-established and commercially successful mode of action in agriculture.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. The carboxamide moiety of the thiazole derivatives is often essential for binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.

SDHI_Mechanism Thiazole_Carboxamide Thiazole Carboxamide Derivative SDH_Complex Succinate Dehydrogenase (Complex II) Thiazole_Carboxamide->SDH_Complex Inhibition Fumarate Fumarate SDH_Complex->Fumarate ETC Electron Transport Chain SDH_Complex->ETC e- transfer Succinate Succinate Succinate->SDH_Complex Oxidation ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of thiazole carboxamide fungicides as SDHIs.

Protocol 3: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)

This protocol provides a standardized method to assess the intrinsic activity of synthesized compounds against a panel of phytopathogenic fungi.

Causality Behind Experimental Choices: The mycelial growth inhibition assay is a primary screening method that is rapid, cost-effective, and provides a direct measure of a compound's ability to inhibit fungal growth. Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports the growth of a wide range of fungi. Using a serial dilution allows for the determination of the half-maximal effective concentration (EC50), a key metric for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten PDA to 50-60°C in a water bath.

  • Dosing: Add the required volume of the compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum), cut a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: When the fungal colony in the control plate has grown to approximately two-thirds of the plate's diameter, measure the colony diameter of all plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • EC50 Determination: Plot the percentage inhibition against the log of the compound concentration and determine the EC50 value using a suitable statistical software package.

Quantitative Data: Fungicidal Activity of Thiazole Carboxamide Derivatives

The following table summarizes the in vitro fungicidal activity of pyrazole-thiazole carboxamide derivatives, which can be synthesized from precursors related to this compound. This data serves as a benchmark for the potential of this class of compounds.

Compound IDTarget FungusEC50 (µg/mL)Reference FungicideEC50 (µg/mL)Reference
6d Rhizoctonia cerealis5.11Fluxapyroxad11.93[4]
6j Rhizoctonia cerealis8.14Thifluzamide22.12[4]
9ac Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1[1]
9cd Sclerotinia sclerotiorum0.8Thifluzamide4.9[1]

Part 3: Insecticidal Applications

The aminothiazole scaffold is also present in several commercial insecticides, notably the neonicotinoids (e.g., Thiamethoxam and Clothianidin), which act as agonists of the nicotinic acetylcholine receptor (nAChR).[5] By modifying the 2-amino group of this compound, novel insecticides with potentially different modes of action can be developed.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists

In insects, the nAChR is a key receptor in the central nervous system involved in synaptic transmission. Neonicotinoid insecticides bind to this receptor, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to continuous stimulation of the receptor. This results in hyperexcitation of the insect's nervous system, followed by paralysis and death.

nAChR_Mechanism Thiazole_Insecticide Thiazole-based Insecticide (e.g., Neonicotinoid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Thiazole_Insecticide->nAChR Binds and Activates (Agonist) Neuron Postsynaptic Neuron nAChR->Neuron Continuous Stimulation Hyperexcitation Hyperexcitation Neuron->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of thiazole-based insecticides on the nAChR.

Protocol 4: Insecticidal Screening (Leaf-Dip Bioassay)

This protocol is a standard method for evaluating the efficacy of compounds against leaf-feeding insects.

Causality Behind Experimental Choices: The leaf-dip bioassay simulates the exposure of an insect to a pesticide-treated leaf surface, providing a good indication of a compound's contact and ingestion toxicity. Cabbage was chosen as it is a common host for lepidopteran pests like Plutella xylostella (diamondback moth).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Excise leaf discs (e.g., 5 cm diameter) from untreated cabbage plants. Dip each leaf disc into the test solution for 10-20 seconds. Allow the solvent to evaporate completely. A control group should be dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaf discs in individual Petri dishes lined with moist filter paper. Introduce a set number of larvae (e.g., 10 second-instar larvae of Plutella xylostella) into each dish.

  • Incubation: Maintain the Petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • LC50 Determination: Use the mortality data to calculate the half-maximal lethal concentration (LC50) using probit analysis.

Quantitative Data: Insecticidal Activity of Thiazole Derivatives

The following table presents the insecticidal activity of N-pyridylpyrazole derivatives containing a thiazole amide moiety against several lepidopteran pests. These compounds, while not direct derivatives of this compound, demonstrate the potential of the thiazole amide scaffold in insecticide design.[6]

Compound IDTarget PestLC50 (mg/L)Reference InsecticideLC50 (mg/L)Reference
7g Plutella xylostella5.32Indoxacarb~5-10[6]
7g Spodoptera exigua6.75Indoxacarb~6-12[6]
7g Spodoptera frugiperda7.64Indoxacarb~7-15[6]
16a Spodoptera littoralis49.04--[7]
8 Spodoptera littoralis62.66--[7]

Part 4: Herbicidal Applications

While less explored than their fungicidal and insecticidal counterparts, thiazole derivatives have also shown potential as herbicides.[1][5] Research in this area is still nascent, but the structural versatility of this compound makes it a viable starting point for the discovery of novel herbicidal modes of action.

Protocol 5: Herbicidal Screening (Whole Plant Pot Assay)

This protocol describes a primary screen to evaluate the pre- and post-emergence herbicidal activity of test compounds.

Causality Behind Experimental Choices: The whole plant pot assay is a crucial step in herbicide discovery as it evaluates the compound's activity under conditions that more closely resemble agricultural practice. It allows for the assessment of both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity, as well as crop selectivity.

Step-by-Step Methodology:

  • Plant Cultivation: Grow test plants (e.g., a grass species like Echinochloa crus-galli and a broadleaf species like Brassica campestris) in small pots containing a standard potting mix in a greenhouse or growth chamber.

  • Compound Formulation: Prepare a stock solution of the test compound in a suitable solvent and dilute with water containing a surfactant to the desired application rates (e.g., 100, 500, 2000 g/ha).

  • Pre-emergence Application: Apply the formulated compound as a spray to the soil surface one day after sowing the seeds.

  • Post-emergence Application: Apply the formulated compound as a foliar spray to plants at the two- to three-leaf stage.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and malformation. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

Herbicidal Activity Data

Data on the herbicidal activity of direct derivatives of this compound is limited. However, studies on related α-amino phosphonate derivatives containing a 2-aminothiazole moiety have shown moderate herbicidal activity against broadleaf weeds.[8] For example, certain compounds in this class exhibited up to 82.6% inhibition of Brassica campestris at a concentration of 100 mg/L.[8] This suggests that derivatization of the amino group could lead to compounds with herbicidal properties.

Caption: General workflow for agrochemical development using the target scaffold.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The demonstrated success of thiazole carboxamides as SDHI fungicides and the established role of the aminothiazole scaffold in potent insecticides provide a strong rationale for its use in discovery programs. While the herbicidal potential is less defined, the structural features of this compound warrant its exploration against herbicidal targets. Future research should focus on expanding the diversity of derivatives, particularly through modifications at the C2-amino and C5-ester positions, and employing high-throughput screening methods to identify new lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies and computational modeling will be crucial in optimizing the potency, spectrum, and safety profile of these promising molecules for sustainable crop protection.

References

Application Notes & Protocols: The Synthesis and Application of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Pivotal Intermediate for Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide on the synthesis and application of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a critical starting material in the multi-step synthesis of Cefditoren Pivoxil. Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] The efficiency of its synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality of its key intermediates. This guide elucidates the robust synthesis of the title thiazole derivative via the Hantzsch thiazole synthesis, explains its subsequent conversion into the C-3 side chain of the cephem nucleus, and provides detailed, field-tested protocols for its preparation and characterization.

Introduction: Strategic Importance of the Thiazole Moiety

Cefditoren's enhanced antibacterial activity and stability against β-lactamases are attributed to its unique structural features, particularly the aminothiazole side chain at the C-7 position and the vinylthiazole group at the C-3 position of the cephem core.[3] this compound serves as a versatile and economically significant building block for the construction of the C-3 vinylthiazole moiety.[4] While not directly incorporated into the final structure in its initial form, it is the precursor to 4-methyl-5-formylthiazole, the aldehyde that is coupled to the cephem core via a Wittig reaction.[4][5][6]

Understanding the synthesis of this intermediate is paramount for process chemists and drug development professionals aiming to optimize the Cefditoren Pivoxil manufacturing chain. This guide focuses on a widely adopted and efficient "one-pot" synthesis method that improves upon traditional two-step procedures, which are often plagued by tedious work-ups and lower overall yields.[4]

Synthetic Pathway Overview

The synthesis of Cefditoren Pivoxil is a complex process. The role of this compound is situated at the beginning of the synthesis of the crucial C-3 side chain. The overall workflow can be summarized as follows:

G cluster_0 Part A: Synthesis of Thiazole Intermediate cluster_1 Part B: Side-Chain Elaboration cluster_2 Part C: Final Assembly A Ethyl Acetoacetate + Thiourea B This compound A->B Hantzsch Thiazole Synthesis C 4-methyl-5-formylthiazole B->C Reduction & Oxidation (Multi-step) E Cefditoren Nucleus (7-ATCA) C->E Wittig Reaction D Cephem Core (e.g., 7-ACA derivative) D->E G Cefditoren Acid E->G Acylation F AE-Active Ester F->G I Cefditoren Pivoxil G->I Esterification H Iodomethyl Pivalate H->I G cluster_mech Reaction Mechanism A Ethyl 2-bromo-3-oxobutanoate (α-haloketone intermediate) C S-Alkylation (SN2 Attack) A->C B Thiourea B->C D Isothiouronium Salt Intermediate C->D E Intramolecular Cyclization D->E F Hemiaminal Intermediate E->F G Dehydration (-H2O) F->G H This compound G->H

References

Application Notes & Protocols: The Utility of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Privileged Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among thiazole-containing compounds, Ethyl 2-amino-4-methylthiazole-5-carboxylate stands out as a particularly versatile and valuable starting material for the synthesis of novel anticancer agents.[4] Its bifunctional nature, featuring both a nucleophilic amino group and an ester group amenable to modification, allows for extensive structural diversification to target a wide array of biological pathways implicated in oncology.[5] This guide provides an in-depth exploration of this scaffold, outlining synthetic strategies, key anticancer mechanisms targeted by its derivatives, and detailed protocols for their biological evaluation.

Introduction: The Thiazole Scaffold in Oncology

Heterocyclic compounds are fundamental to drug discovery, with a significant number of FDA-approved drugs incorporating these structures. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" due to its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, with key enzymatic targets.[2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][3]

This compound (C₇H₁₀N₂O₂S, MW: 186.23 g/mol ) is a stable, crystalline solid that serves as an ideal starting point for combinatorial chemistry and lead optimization in cancer drug discovery.[6][7] Its strategic placement of reactive handles—the 2-amino group and the 5-ethyl carboxylate group—enables chemists to systematically probe the structure-activity relationship (SAR) of novel compounds, leading to the identification of potent and selective anticancer agents.[5]

Synthetic Strategies and Derivatization

The power of this compound lies in its synthetic accessibility and the ease with which it can be modified.

Core Synthesis: Hantzsch Thiazole Synthesis

A common and efficient method for preparing the core scaffold is a variation of the Hantzsch thiazole synthesis. A one-pot procedure provides a practical route from commercially available starting materials.

Protocol 1: One-Pot Synthesis of this compound [4]

  • Reaction Setup: To a mixture of ethyl acetoacetate (1.0 equiv.) in an aqueous solution of tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise while maintaining the temperature below 0°C with an ice bath.

  • Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture.

  • Heating: Heat the mixture to 80°C and maintain for 2 hours. The reaction progress can again be monitored by TLC.

  • Work-up: After cooling to room temperature, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product as a white to pale cream powder.[5]

Scaffold Derivatization Pathways

The 2-amino and 5-carboxylate groups are primary sites for modification to generate diverse chemical libraries. The amino group can be acylated, alkylated, or used to form Schiff bases, while the ester can be hydrolyzed to the carboxylic acid and subsequently converted to a wide range of amides. These modifications are crucial for tuning the compound's physicochemical properties and its binding affinity for specific biological targets.

G cluster_0 Derivatization Strategies Core Ethyl 2-amino-4- methylthiazole-5-carboxylate Amino_Mod Modifications at 2-Amino Group Core->Amino_Mod Ester_Mod Modifications at 5-Carboxylate Group Core->Ester_Mod Schiff Schiff Base Formation (Reaction with Aldehydes) Amino_Mod->Schiff Acylation Amide/Sulfonamide Formation (Reaction with Acyl/Sulfonyl Chlorides) Amino_Mod->Acylation Hydrolysis Hydrolysis to Carboxylic Acid Ester_Mod->Hydrolysis Amidation Amide Formation (Coupling with Amines) Hydrolysis->Amidation

Caption: Key derivatization pathways for the thiazole scaffold.

Key Anticancer Mechanisms and Targeted Pathways

Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of critical protein kinases and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Rationale: CDKs are a family of protein kinases that control the progression of the cell cycle.[8] Their deregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibiting CDKs, such as CDK2, can arrest the cell cycle, typically at the G1/S or G2/M phase, and induce cell death.[8][9] The diaminothiazole scaffold, a close relative of our core compound, has proven to be a potent hinge-binding motif for CDK inhibition.[8]

Mechanism: Thiazole-based inhibitors act as ATP-competitive antagonists. They bind to the ATP-binding pocket of the CDK, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, which in turn blocks cell cycle progression.[8]

G cluster_cc Cell Cycle Progression & Inhibition G1 G1 Phase S S Phase (DNA Synthesis) G1->S Rb Phosphorylation G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK46 CDK4/6 Cyclin D CDK46->G1 CDK2E CDK2 Cyclin E CDK2E->G1 CDK2A CDK2 Cyclin A CDK2A->S Inhibitor Thiazole-Based CDK2 Inhibitor Inhibitor->CDK2E Inhibition Inhibitor->CDK2A

Caption: Inhibition of CDK2 disrupts cell cycle progression.

Inhibition of VEGFR-2 and Angiogenesis

Rationale: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[10][11] Inhibiting VEGFR-2 starves the tumor of its blood supply, preventing further growth. The thiazole scaffold is a common feature in many VEGFR-2 inhibitors.[12]

Mechanism: Thiazole derivatives can bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and activation. This blocks the downstream signaling cascade (e.g., PI3K/Akt/mTOR pathway), thereby inhibiting endothelial cell proliferation, migration, and new vessel formation.[11][13]

G cluster_vegfr VEGFR-2 Signaling & Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Inhibitor Thiazole-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Thiazole inhibitors block angiogenesis via VEGFR-2.

Induction of Apoptosis

Rationale: Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells.[14] Cancer cells evade apoptosis to achieve immortality. A primary goal of many chemotherapeutics is to reactivate this process. Thiazole derivatives have been shown to induce apoptosis through various mechanisms.[14][15][16]

Mechanism: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] This is often achieved by:

  • Modulating Bcl-2 Family Proteins: Decreasing the expression of anti-apoptotic proteins (like Bcl-2) and increasing pro-apoptotic proteins (like Bax), which leads to loss of mitochondrial membrane potential.[14]

  • Activating Caspases: Triggering the activation of executioner caspases (e.g., Caspase-3/7), which cleave cellular substrates and execute cell death.[14][16]

  • Generating Reactive Oxygen Species (ROS): Increasing intracellular ROS levels, which can cause oxidative stress and initiate the apoptotic cascade.[15]

Experimental Protocols for In Vitro Evaluation

Once a library of derivatives is synthesized, a systematic in vitro evaluation is necessary to identify promising candidates.

G cluster_workflow In Vitro Screening Workflow Start Synthesized Thiazole Derivatives Screen Primary Screen: MTT Cytotoxicity Assay (IC50 Determination) Start->Screen Select Hit Selection (Potent Compounds) Screen->Select Mechanistic Secondary Assays (Mechanism of Action) Select->Mechanistic Apoptosis Apoptosis Assay (Annexin V) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanistic->CellCycle

Caption: General workflow for testing novel anticancer compounds.

Protocol 2: Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Methodology: [18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until purple crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.

Methodology: [18]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 4: Cell Cycle Analysis

Principle: This method uses a fluorescent dye, Propidium Iodide (PI), which intercalates with DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry analysis of a stained cell population can therefore reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, identifying any drug-induced cell cycle arrest.[19]

Methodology: [19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, allowing for quantification of cells in each phase of the cell cycle.

Representative Data and Interpretation

The successful application of these protocols will yield quantitative data essential for advancing a drug discovery project.

Table 1: Representative Anti-proliferative Activity of Thiazole Derivatives

CompoundModificationMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Parent Scaffold -> 50> 50> 50
Derivative 4c 2-amino acylation2.57Not Determined7.26
Derivative 5f bis-thiazoleNot DeterminedNot Determined0.006 (Ovarian)
Derivative 9b BifunctionalBroad Spectrum Activity (NCI-60)Broad Spectrum Activity (NCI-60)Broad Spectrum Activity (NCI-60)

Note: Data is illustrative and compiled from literature reports on different thiazole derivatives to show potential outcomes.[21][22][23][24]

Interpretation: A low IC₅₀ value indicates high cytotoxic potency.[19] Compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising hits.[24] Flow cytometry data from apoptosis and cell cycle assays will reveal the mechanism of cell death. For example, an accumulation of cells in the G2/M phase coupled with a significant increase in the Annexin V-positive population strongly suggests that the compound induces cell cycle arrest followed by apoptosis.

Conclusion

This compound is a high-value scaffold for the generation of novel anticancer drug candidates. Its synthetic tractability allows for the creation of large, diverse libraries of compounds. By targeting fundamental cancer pathways such as cell cycle progression, angiogenesis, and apoptosis, derivatives of this scaffold have demonstrated significant therapeutic potential. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of such compounds, enabling researchers to efficiently identify and characterize the next generation of thiazole-based anticancer agents.

References

Application Note & Protocol: N-Boc Protection of Ethyl 2-Aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Boc Protection in Thiazole Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents used in the treatment of a wide range of diseases, including bacterial infections, inflammation, hypertension, and cancer.[1][2] Ethyl 2-aminothiazole-5-carboxylate, in particular, serves as a critical building block for the synthesis of complex bioactive molecules, such as the anti-cancer drug Dasatinib.[3] However, the nucleophilic nature of the 2-amino group can interfere with subsequent synthetic transformations. To circumvent this, a protection strategy is often employed.

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile cleavage under mild acidic conditions.[4][5] This application note provides a detailed protocol for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate, offering insights into the reaction mechanism, experimental setup, and analytical validation.

Reaction Mechanism: A Closer Look at the Chemistry

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride.[4][6] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the thiazole attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). While the reaction can proceed without a base, the presence of a base serves to neutralize the protonated amine intermediate, thereby accelerating the reaction.[4][7] DMAP, a hypernucleophilic acylation catalyst, can further enhance the reaction rate by first reacting with Boc anhydride to form a more reactive intermediate.[8][9]

The overall reaction results in the formation of a stable carbamate, effectively masking the reactivity of the amino group. A key byproduct of this reaction is the breakdown of the tert-butyl carbonate leaving group into carbon dioxide and tert-butanol.[7][10] It is crucial to perform this reaction in a well-ventilated fume hood or under an inert atmosphere to allow for the safe dissipation of the evolved CO₂ gas.[7][8][9][10]

Experimental Workflow

N-Boc Protection Workflow Workflow for N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification & Analysis Dissolve Starting Material Dissolve ethyl 2-aminothiazole-5-carboxylate in an appropriate solvent (e.g., Dioxane, THF, DCM). Add Base Add a suitable base (e.g., Triethylamine). Dissolve Starting Material->Add Base Step 1 Add Boc Anhydride Add di-tert-butyl dicarbonate ((Boc)₂O). Add Base->Add Boc Anhydride Step 2 Stir Reaction Stir the reaction mixture at room temperature. Add Boc Anhydride->Stir Reaction Step 3 Monitor Progress Monitor reaction completion by TLC. Stir Reaction->Monitor Progress Step 4 Solvent Removal Remove the solvent under reduced pressure. Monitor Progress->Solvent Removal Step 5 Aqueous Work-up Perform an aqueous work-up with water and an organic solvent (e.g., Ethyl Acetate). Solvent Removal->Aqueous Work-up Step 6 Separate & Wash Separate the organic layer and wash with water and brine. Aqueous Work-up->Separate & Wash Step 7 Dry Organic Layer Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). Separate & Wash->Dry Organic Layer Step 8 Purify Product Purify the crude product by recrystallization or column chromatography. Dry Organic Layer->Purify Product Step 9 Characterize Product Characterize the final product using NMR, LC-MS, and IR spectroscopy. Purify Product->Characterize Product Step 10

References

Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 2-amino-4-methylthiazole-5-carboxylate is a particularly valuable starting material due to its versatile functional groups: a nucleophilic exocyclic amino group, an ester for potential hydrolysis and amide coupling, and the thiazole ring itself, which can participate in various biological interactions. Derivatization of the 2-amino group is a key strategy for modulating the physicochemical and pharmacological properties of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[3] This guide provides a detailed exploration of several key derivatization strategies for this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies: A Practical Overview

The exocyclic amino group of this compound exhibits typical nucleophilic reactivity, allowing for a range of derivatization reactions. The primary strategies covered in this guide are acylation, sulfonylation, and the formation of urea and thiourea analogs. Each of these transformations introduces distinct functionalities that can significantly alter the parent molecule's biological activity, solubility, and metabolic stability.

N-Acylation: Crafting Amide Bonds for Enhanced Bioactivity

The conversion of the 2-amino group to an amide is a fundamental transformation in medicinal chemistry. The resulting N-acyl derivatives often exhibit improved target binding and modified pharmacokinetic profiles. The most common method for this transformation is the reaction with an acyl chloride or anhydride in the presence of a base.

The acylation of amines with acyl chlorides is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of base and solvent is critical for the success of this reaction, especially with a substrate like this compound.

  • Choice of Base: Pyridine is often used as both a base and a solvent. Its basicity is sufficient to scavenge the generated HCl, and it can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. For less reactive acylating agents or more sensitive substrates, stronger, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize side reactions.

  • Solvent Selection: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the acyl chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Temperature Control: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure complete conversion.

This protocol describes the synthesis of ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the cooled solution with stirring.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acetylated derivative.

DerivativeAcylating/Sulfonylating AgentBaseSolventYield (%)1H NMR (δ, ppm) HighlightsReference
Ethyl 2-benzamido-4-methylthiazole-5-carboxylateBenzoyl chloridePyridinePyridineHigh1.38 (t, 3H), 2.75 (s, 3H), 4.27 (q, 2H), 7.43-7.83 (m, 5H), ~12.50 (br s, 1H)[5]
Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate4-Chlorobenzoyl chloridePyridinePyridineHigh1.36 (t, 3H), 2.72 (s, 3H), 4.17 (q, 2H), 7.22-7.80 (m, 4H), ~12.60 (br s, 1H)[5]
Ethyl 2-acetylamino-4-methylthiazole-5-carboxylateAcetic anhydridePyridinePyridineHigh1.38 (t, 3H), 2.08 (s, 3H), 2.71 (s, 3H), 4.25 (q, 2H), 12.90 (br s, 1H)[5]
Ethyl 4-methyl-2-(phenylsulfonamido)thiazole-5-carboxylateBenzenesulfonyl chloridePyridinePyridineHigh1.30 (t, 3H), 2.65 (s, 3H), 4.20 (q, 2H), 7.30-7.90 (m, 5H)[5]
N-Sulfonylation: Building Sulfonamide Linkages

The sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antibacterial and diuretic agents. The synthesis of N-sulfonylated derivatives of this compound can be readily achieved by reacting the amino group with a sulfonyl chloride in the presence of a base.

The principles of N-sulfonylation are similar to N-acylation. A base is required to neutralize the HCl byproduct. Pyridine is a common choice, serving as both a base and a solvent. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. The electron-withdrawing nature of the sulfonyl group can make the sulfonamide proton more acidic than the starting amine, so careful control of stoichiometry is important.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-sulfonylated derivative.

Urea and Thiourea Formation: Expanding Hydrogen Bonding Capabilities

Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, which can lead to strong interactions with biological targets. These derivatives are typically synthesized by reacting the amino group with an isocyanate or isothiocyanate, respectively.

The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. This reaction is generally high-yielding and does not require a base, as no acidic byproduct is formed. The choice of solvent is typically an inert aprotic solvent like THF, DCM, or acetonitrile. In some cases, the reaction can be catalyzed by a Lewis acid or a tertiary amine. The reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives is a known method for producing thiourea derivatives.[1][6]

This protocol outlines the synthesis of ethyl 2-((3-phenylthioureido)-4-methylthiazole-5-carboxylate).

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add phenyl isothiocyanate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired thiourea derivative.

Advanced Derivatization Techniques

Beyond the fundamental reactions, more advanced methods can be employed to create diverse libraries of derivatives for high-throughput screening and SAR studies.

Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the introduction of alkyl or arylalkyl groups at the 2-amino position, forming secondary amines. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[7] The reaction is often performed in an alcoholic solvent like methanol or ethanol, and a catalytic amount of acid may be required to facilitate imine formation.

Buchwald-Hartwig Amination: N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10] This method allows for the direct arylation of the 2-amino group with aryl halides or triflates, providing access to a wide range of N-aryl derivatives that are often difficult to synthesize using traditional methods. A method for the Pd-catalyzed coupling of 2-aminothiazole derivatives with aryl bromides and triflates has been described.

The reaction mechanism involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled.

Analytical Characterization

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The disappearance of the characteristic NH₂ protons of the starting material and the appearance of new signals corresponding to the introduced acyl, sulfonyl, or other groups confirm the derivatization.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful incorporation of the new functional group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the amide C=O stretch (around 1650-1680 cm⁻¹) or the sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹).

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to monitor the progress of the reaction and to assess the purity of the final product.

Experimental Workflows and Reaction Mechanisms

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl 2-amino-4-methyl- thiazole-5-carboxylate D Dissolve in Anhydrous Solvent (DCM) A->D B Acyl Chloride / Anhydride F Add Base & Acylating Agent B->F C Base (e.g., Pyridine) C->F E Cool to 0 °C D->E E->F G Stir at RT F->G H Aqueous Quench (e.g., NaHCO3) G->H I Extraction with Organic Solvent H->I J Drying & Concentration I->J K Purification (Chromatography/ Recrystallization) J->K L N-Acylated Product K->L

Caption: General workflow for the N-acylation of this compound.

schotten_baumann_mechanism amine R-NH₂ (Aminothiazole) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride R'-COCl (Acyl Chloride) acyl_chloride->tetrahedral_intermediate amide_cation Protonated Amide tetrahedral_intermediate->amide_cation Collapse & Loss of Cl⁻ amide R-NH-COR' (N-Acyl Product) amide_cation->amide Deprotonation Cl_minus Cl⁻ protonated_base Base-H⁺ base Base base->amide

Caption: Simplified mechanism of the Schotten-Baumann N-acylation reaction.

Conclusion and Future Perspectives

The derivatization of the 2-amino group of this compound provides a facile and effective means to generate a diverse array of novel chemical entities. The protocols and rationales presented herein for N-acylation, N-sulfonylation, and urea/thiourea formation serve as a foundational guide for researchers in drug discovery and medicinal chemistry. The exploration of these derivatives, guided by structure-activity relationship studies, will undoubtedly continue to yield compounds with significant therapeutic potential. The application of modern synthetic methods like reductive amination and Buchwald-Hartwig amination further expands the accessible chemical space, paving the way for the discovery of next-generation 2-aminothiazole-based therapeutics.

References

Application Notes and Protocols for the Cyclization Reaction of Thiourea: A Detailed Guide to the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea is a cornerstone reagent in heterocyclic chemistry, prized for its versatility in constructing a diverse array of pharmacologically relevant scaffolds. This application note provides an in-depth technical guide to one of the most fundamental and widely utilized cyclization reactions involving thiourea: the Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and provide insights into reaction optimization, troubleshooting, and data interpretation. This guide is designed to empower researchers in medicinal chemistry and drug development to confidently and efficiently synthesize 2-aminothiazole derivatives, a privileged scaffold in numerous approved therapeutics.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a recurring structural motif in a multitude of clinically significant drugs, underscoring its importance in medicinal chemistry.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Notable examples of pharmaceuticals containing the 2-aminothiazole core include the anti-inflammatory drug Meloxicam, the antibiotic Cefixime, and the dopamine agonist Pramipexole. The Hantzsch thiazole synthesis, first reported in 1887, remains a highly reliable and straightforward method for the construction of this valuable heterocyclic system.[1][2][4] This reaction's enduring appeal lies in its operational simplicity, generally high yields, and the ready availability of the requisite starting materials.[5]

Reaction Mechanism: A Stepwise Look at the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide, with thiourea being a common and effective thioamide component.[3][5] The reaction proceeds through a well-established multi-step pathway, the understanding of which is crucial for troubleshooting and optimization.

The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This initial step is an SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[5][6] This is followed by an intramolecular cyclization where a nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the former ketone. The subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the thiazole ring. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction.[6]

Hantzsch_Mechanism start α-Haloketone + Thiourea intermediate1 Isothiouronium Salt (S-Alkylation) start->intermediate1 SN2 Reaction intermediate2 Cyclic Intermediate (Intramolecular Nucleophilic Attack) intermediate1->intermediate2 Cyclization intermediate3 Dehydration intermediate2->intermediate3 Proton Transfer product 2-Aminothiazole intermediate3->product Elimination of H2O

Figure 1: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a representative example of the Hantzsch thiazole synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-BromoacetophenoneReagentSigma-AldrichLachrymator, handle in a fume hood.
ThioureaACS ReagentFisher ScientificSuspected teratogen, handle with care.[7][8]
MethanolACS GradeVWRFlammable liquid.
Sodium CarbonateAnhydrousJ.T. Baker
Deionized Water
Round-bottom flask50 mL
Reflux condenser
Magnetic stir plate and stir bar
Heating mantle
Buchner funnel and filter flask
Filter paper
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations of 2-bromoacetophenone and the reaction setup should be performed in a certified chemical fume hood.

  • Thiourea Handling: Avoid inhalation of thiourea dust and direct skin contact.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).

  • Solvent Addition: Add 15 mL of methanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a solution of 5% sodium carbonate (approximately 40 mL) with stirring. This will neutralize the hydrobromide salt of the product, causing the free base to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. For faster drying, the solid can be placed in a drying oven at a low temperature (e.g., 50-60 °C).

Workflow A 1. Combine Reagents: 2-Bromoacetophenone Thiourea Methanol B 2. Reflux: ~65 °C, 30-60 min A->B C 3. Cool to Room Temperature B->C D 4. Precipitate in 5% Na2CO3 Solution C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Dry Product F->G H Characterization: TLC, MP, NMR G->H

Figure 2: Experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Data Analysis and Characterization

The synthesized 2-amino-4-phenylthiazole can be characterized by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare it to the starting materials. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • Melting Point (MP): The melting point of the purified product should be sharp and consistent with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product.

Troubleshooting and Optimization

Issue Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure efficient stirring.
Product loss during workup.Ensure the product has fully precipitated before filtration. Use cold water for washing to minimize dissolution.
Impure Product Unreacted starting materials.Ensure the correct stoichiometry of reactants. Purify by recrystallization from a suitable solvent (e.g., ethanol).
Side reactions.While the Hantzsch synthesis is generally clean, side reactions can occur. Purification by column chromatography may be necessary for challenging substrates.
Reaction does not start Inactive α-haloketone.Ensure the α-haloketone is of good quality and has not decomposed.

Substrate Scope and Limitations

The Hantzsch thiazole synthesis is a robust reaction that tolerates a wide range of functional groups on both the α-haloketone and the thioamide.[9] Electron-donating and electron-withdrawing groups on the aromatic ring of the α-haloketone are generally well-tolerated. Various substituted thioureas can also be employed to generate N-substituted 2-aminothiazoles. However, highly sterically hindered α-haloketones may react more slowly or require more forcing conditions.

Conclusion

The Hantzsch thiazole synthesis is a powerful and reliable method for the synthesis of 2-aminothiazoles, a critical scaffold in drug discovery. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently access a wide array of these valuable heterocyclic compounds. This application note provides the necessary foundation for the successful implementation of this important transformation in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This vital heterocyclic compound serves as a crucial building block in medicinal chemistry, notably as an intermediate for pharmaceuticals like the antibiotic Cefditoren Pivoxil and for derivatives with antineoplastic potential.[1]

The most prevalent method for its synthesis is a variation of the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone equivalent with a thioamide.[2][3][4] While effective, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide provides field-proven insights and detailed protocols to address these challenges.

Core Synthesis Protocol: High-Yield One-Pot Method

Traditional two-step syntheses of this compound are often plagued by tedious work-ups and low overall yields, sometimes as low as 11%.[1] A more efficient and higher-yielding approach is the one-pot synthesis, which combines the initial bromination and the subsequent cyclization into a single, streamlined process.[1][5]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated high-yield (72%) procedure.[1]

Step 1: α-Bromination of Ethyl Acetoacetate

  • In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (THF). A common ratio is 50 mL of water and 20 mL of THF.[1][5]

  • Add ethyl acetoacetate (e.g., 6.50 g, 0.05 mol) to the solvent mixture.

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (e.g., 10.5 g, 0.06 mol, 1.2 equiv.) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 2 hours.

Step 2: Cyclization with Thiourea

  • Monitor the disappearance of ethyl acetoacetate using Thin-Layer Chromatography (TLC). A typical eluent system is petroleum ether-ethyl acetate (2:1).[1]

  • Once the starting material is consumed, add thiourea (e.g., 3.80 g, 0.05 mol, 1.0 equiv.) directly to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature. Filter out any insoluble substances.

  • To the filtrate, add ammonia water (e.g., 8.0 mL) to basify the solution. This will precipitate the product.[1][5]

  • Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with water (e.g., 3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate and dry to obtain pure this compound.[1]

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the common causes?

A: Low yield is the most frequent issue and can stem from multiple factors throughout the experimental process. A systematic approach is required to identify the root cause.[6][7][8]

Possible Causes & Solutions:

  • Impure Reactants: The purity of ethyl acetoacetate, NBS, and thiourea is critical. Impurities can lead to unwanted side reactions that consume starting materials.[6][7]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them before use. Use anhydrous solvents, as the presence of excess water can be detrimental.[7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key variables.

    • Bromination Step: Insufficient cooling during NBS addition can lead to side reactions. The reaction must be kept below 0°C.

    • Cyclization Step: An inadequate heating temperature (below 80°C) or insufficient time (<2 hours) can result in an incomplete reaction.[1] Conversely, overheating can cause decomposition.

    • Solution: Strictly control the temperature at each stage. Monitor the reaction progress using TLC to determine the optimal reaction time.[6]

  • Inefficient Work-up: Significant product loss can occur during isolation and purification.

    • Precipitation: The pH adjustment is crucial. Insufficient basification with ammonia water will result in the product remaining in solution as its salt.[1][9]

    • Recrystallization: Using an inappropriate solvent or incorrect solvent volume can lead to poor recovery.

    • Solution: Ensure the pH is sufficiently basic (pH 9-10 is often cited) to precipitate the free base product.[9] For recrystallization, ethyl acetate is a proven solvent.[1] Perform small-scale solvent screening if recovery is poor.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure Impure Materials? check_purity->impure conditions_off Conditions Suboptimal? check_conditions->conditions_off workup_loss Product Loss During Work-up? check_workup->workup_loss impure->check_conditions No purify_reagents Action: Purify/Replace Reagents impure->purify_reagents Yes conditions_off->check_workup No optimize_temp Action: Optimize Temp/Time (Monitor via TLC) conditions_off->optimize_temp Yes optimize_workup Action: Optimize pH & Recrystallization workup_loss->optimize_workup Yes end_goal Improved Yield workup_loss->end_goal No, review mechanism purify_reagents->end_goal optimize_temp->end_goal optimize_workup->end_goal

Caption: Troubleshooting workflow for low product yield.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?

A: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Materials: Spots corresponding to ethyl 2-bromoacetoacetate or thiourea indicate the reaction has not gone to completion.[6]

  • Oxazole Formation: If the thiourea is contaminated with urea (its oxygen analog), a corresponding oxazole byproduct can form.[6]

  • Dimerization/Polymerization: Under certain conditions, starting materials or reactive intermediates can self-condense, leading to higher molecular weight impurities.[6]

  • Over-bromination: If excess NBS is used or if reaction conditions are not controlled, di-brominated species can form, leading to other byproducts.

Solution:

  • TLC Analysis: Co-spot the reaction mixture with pure starting materials to identify unreacted components.

  • Purification: Most of these impurities can be removed during recrystallization. If purification by recrystallization is difficult, column chromatography may be necessary.

Q3: The reaction seems to stall and does not go to completion. How can I fix this?

A: An incomplete reaction is typically a result of suboptimal conditions or reactant stoichiometry.

  • Temperature: The cyclization step requires sufficient thermal energy. A reaction temperature of 80°C is reported to be effective.[1] Some protocols may use refluxing ethanol, which has a similar boiling point.[9]

  • Reaction Time: While 2 hours is a good starting point for the cyclization, sterically hindered or less reactive substrates may require longer times.[1][8]

  • Stoichiometry: While thiourea is often used in equimolar amounts, some procedures use a slight excess to ensure the complete consumption of the more valuable α-haloketone intermediate.[2]

Solution:

  • Use TLC to monitor the reaction every 30-60 minutes after the initial 2-hour heating period.

  • If the starting material spot persists, consider extending the reaction time.

  • Ensure your temperature is stable and accurate.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for this synthesis?

This reaction follows the Hantzsch thiazole synthesis pathway.[3][4]

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic α-carbon of ethyl 2-bromoacetoacetate in an SN2 reaction.[2][10]

  • Intramolecular Cyclization: The nitrogen atom of the thiourea intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Reactants Ethyl 2-bromoacetoacetate + Thiourea Intermediate1 S-Alkylation Intermediate (via SN2) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate (via Cyclization) Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Can catalysts be used to improve the yield?

Yes, various catalysts have been shown to improve the Hantzsch synthesis. While the one-pot method described is often efficient without a catalyst, other variations may benefit from them.

  • Acid Catalysts: p-Toluenesulfonic acid (PTSA) can catalyze the reaction.[6]

  • Solid Acid Catalysts: Materials like xanthan sulfuric acid or silica-supported tungstosilicic acid have been used to promote the reaction, often under greener conditions.[1][11]

  • Bases: Some methods report the use of a mild base like sodium carbonate during the reaction to neutralize the HBr formed, which can drive the reaction forward.[9]

How does the choice of solvent affect the reaction?

The solvent plays a crucial role in reactant solubility and reaction rate.[7]

  • Protic Solvents: Ethanol is a common solvent, often used under reflux conditions.[9]

  • Mixed Solvents: The described one-pot method uses a Water/THF mixture, which effectively solubilizes both the organic starting materials and the thiourea.[1][5]

  • Solvent Screening: If yields are poor, performing small-scale trials with different solvents like ethanol, isopropanol, or acetonitrile could identify a more optimal medium for your specific setup.[7]

Comparison of Synthesis Methods
MethodKey FeaturesTypical YieldAdvantagesDisadvantagesReference
Traditional Two-Step Separate bromination and cyclization steps.~11-50%Straightforward concept.Tedious work-up, low overall yield.[1]
One-Pot (NBS) Bromination and cyclization in a single vessel.~72%Simplified procedure, higher yield, less waste.Requires careful temperature control.[1][5]
One-Pot (Chloro-ester) Uses ethyl 2-chloroacetoacetate directly.>98%Very high yield, short reaction time.Starting material may be less common.[9]
Microwave-Assisted Uses microwave irradiation for heating.Good to ExcellentDrastically reduced reaction times (minutes vs. hours).Requires specialized equipment.[6][7]

References

Technical Support Center: Purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate via recrystallization. We will address common experimental challenges, explain the underlying chemical principles, and provide robust, field-tested protocols to ensure the highest purity for this critical synthetic intermediate.

Compound Overview and Physicochemical Properties

This compound is a vital heterocyclic building block in medicinal chemistry, notably as an intermediate for synthesizing various biologically active agents.[1] Achieving high purity is paramount, as residual starting materials or side-products can interfere with subsequent reactions and biological assays. Recrystallization is the most common and effective method for its purification.

A successful recrystallization hinges on understanding the compound's physical properties.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [3]
Appearance White to pale cream crystalline powder[2][3]
Melting Point 171-180 °C (literature values vary)[2][3][4]

Note: A sharp melting point within a narrow range (e.g., 1-2 °C) is a primary indicator of high purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues encountered during the recrystallization of this compound.

Q1: My product "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline lattice.[5] This typically occurs for two main reasons:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution above its melting point.

  • Impurities: Significant levels of impurities can depress the melting point of the mixture, making it more prone to existing as a liquid.[5]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation.[5] Allow the solution to cool much more slowly.

  • Lower the Initial Cooling Temperature: Cool the solution to a point just above where the oiling out occurred. At this temperature, scratch the inner wall of the flask with a glass rod to induce nucleation. Once seed crystals form, continue with slow cooling.

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble), and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[6]

Q2: I have a very low yield after recrystallization. What are the most likely causes and how can I improve recovery?

Answer: A low yield is one of the most frequent frustrations in recrystallization. The primary culprits are almost always procedural.[7]

Causality & Solutions:

  • Excessive Solvent Use: This is the most common error.[6] Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor, even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. To recover the lost product, you can try to obtain a "second crop" by boiling off some of the solvent from the mother liquor and re-cooling.[7]

  • Premature Crystallization: Product can be lost if it crystallizes during a hot filtration step (used to remove insoluble impurities).[7]

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it in a heating mantle before filtration.[7]

  • Inadequate Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration to maximize precipitation.[6]

Q3: My compound won't crystallize from the solution, even after cooling in an ice bath.

Answer: Failure to crystallize occurs when the solution is not sufficiently supersaturated, or when there are no nucleation sites for crystals to begin forming.[8]

Inducement Techniques:

  • Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[8]

  • Seed Crystals: Add a tiny, pure crystal of this compound to the solution. This provides a template for further crystal growth.[8]

  • Reduce Solvent Volume: The solution may be too dilute. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.[8]

  • Flash Freeze: As a last resort, dip the tip of a glass rod into the solution and then into liquid nitrogen (or a dry ice/acetone bath). This will form a small frozen crust of solid. Placing this rod back into the main solution can provide the necessary seed crystals.

Q4: The recrystallized product is still colored or shows impurities by TLC/NMR. What went wrong?

Answer: This indicates that the chosen recrystallization conditions were not effective at excluding impurities from the crystal lattice.

Analysis & Correction:

  • Crystallization Was Too Rapid: Cooling the solution too quickly can trap impurities within the growing crystals.[8] The principle of recrystallization relies on the slow, ordered formation of a crystal lattice, which naturally excludes foreign molecules.

    • Solution: Ensure the cooling process is slow and gradual. Insulate the flask with glass wool or paper towels, or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Impurities Have Similar Solubility: The impurity may have solubility characteristics very similar to the desired compound in the chosen solvent, making separation by recrystallization inefficient.[7]

    • Solution: A different solvent with more distinct solubility properties for the compound versus the impurity is needed. Alternatively, a pre-purification step using activated charcoal can be effective for removing highly colored, polar impurities. Dissolve the crude solid in the hot solvent, add a small amount of charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the charcoal before cooling.

Experimental Protocol & Solvent Selection

Solvent Selection

The ideal solvent should dissolve the compound completely when hot but sparingly when cold. Based on literature and experimental data, several solvents are viable.

SolventSolubility (Hot)Solubility (Cold)Comments & Cautions
Ethyl Acetate HighLowRecommended. Frequently cited for effective purification of this compound.[1][9]
Ethanol HighModerateCan be effective, but solubility at cold temperatures may be higher than ideal, potentially reducing yield.[4]
n-Butanol HighLowA higher-boiling alternative to ethyl acetate, which can be useful for dissolving stubborn impurities.[10]
Methanol HighModerateUse with caution. Reports indicate that recrystallization from methanol can cause in situ transesterification of the ethyl ester to a methyl ester, creating a new impurity.[11]
Step-by-Step Recrystallization Protocol (Using Ethyl Acetate)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate just until all the solid dissolves. Avoid adding a large excess of solvent to maximize yield.[7]

  • (Optional) Decolorization/Hot Filtration: If the solution is highly colored or contains insoluble material, add a spatula-tip of activated charcoal. Keep the solution boiling for a few minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethyl acetate to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and calculate the percent recovery.

Visual Workflows

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid in Flask Solvent Add Minimum Hot Solvent Crude->Solvent 1. Dissolution HotFilt Hot Filtration (Optional, for insolubles) Solvent->HotFilt SlowCool Slow Cooling to RT HotFilt->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath 2. Crystallization VacFilt Vacuum Filtration IceBath->VacFilt 3. Collection Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Recrystallization Issue P1 No Crystals Form Start->P1 P2 Low Yield Start->P2 P3 Product 'Oiled Out' Start->P3 P4 Product Still Impure Start->P4 S1a Scratch Flask P1->S1a S1b Add Seed Crystal P1->S1b S1c Reduce Solvent Volume P1->S1c S2a Use Less Hot Solvent P2->S2a S2b Collect 2nd Crop from Filtrate P2->S2b S2c Pre-heat Filtration Glassware P2->S2c S3a Re-heat & Add More Solvent P3->S3a S3b Cool More Slowly P3->S3b S3c Change Solvent System P3->S3c S4a Ensure Slow Cooling P4->S4a S4b Use Activated Charcoal P4->S4b S4c Select a Different Solvent P4->S4c

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Low Yield in 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the traditional two-step synthesis involving α-halogenation of ketones followed by Hantzsch thiazole synthesis. Here, we dissect common experimental issues, provide robust troubleshooting strategies, and offer optimized protocols to enhance your synthetic outcomes.

Introduction: The Challenge of the Hantzsch Synthesis

The Hantzsch thiazole synthesis, a cornerstone reaction for creating the 2-aminothiazole core, typically involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3] While widely used, this method is often plagued by issues such as low reaction yields, the formation of side products, and difficult product purification.[1][4] These challenges often stem from two key areas: the initial α-halogenation of the ketone and the subsequent cyclocondensation reaction. This guide provides a structured approach to identifying and resolving these common pitfalls.

Part 1: Troubleshooting & FAQ

This section is organized in a question-and-answer format to directly address the most frequent problems encountered during the synthesis.

Step 1: α-Halogenation of Ketones

Question 1: My α-halogenation reaction is slow and incomplete, resulting in a mixture of starting material and product. What's going wrong?

Answer: This is a common issue often related to the enol or enolate formation, which is the rate-limiting step in acid- and base-catalyzed halogenations, respectively.[5][6][7]

  • Causality: Under acidic conditions, the rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen.[6][7] If enol formation is slow, the reaction will be sluggish. Under basic conditions, polyhalogenation is a significant side reaction because the initial monohalogenated product is more acidic and reacts faster than the starting ketone.[5]

  • Troubleshooting Steps:

    • Catalyst Choice: For acid-catalyzed reactions, ensure you are using a suitable acid catalyst (e.g., acetic acid) to promote enol formation.[6]

    • Solvent: The choice of solvent can be critical. Protic solvents like ethanol or methanol can facilitate the reaction.[1]

    • Temperature: Gently heating the reaction mixture can increase the rate of enolization and, consequently, the rate of halogenation.

    • Halogenating Agent: While Br₂ in acetic acid is common, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity.[4] Copper(II) bromide is another effective reagent that can be used for in situ bromination.[8]

Question 2: I'm observing significant amounts of di- and tri-halogenated byproducts. How can I improve the selectivity for monohalogenation?

Answer: Polyhalogenation is a classic problem, especially under basic conditions.

  • Causality: The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-protons, making them more susceptible to deprotonation and subsequent halogenation.[5]

  • Troubleshooting Steps:

    • Switch to Acidic Conditions: Acid-catalyzed halogenation is generally easier to control at the monohalogenation stage.[6] The enol formation is the slow step, and once the monohalogenated ketone is formed, the electron-withdrawing halogen disfavors further enolization.

    • Stoichiometry Control: Carefully control the stoichiometry of your halogenating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient.

    • One-Pot Approach: Consider a one-pot synthesis where the α-haloketone is generated in situ and consumed immediately by the thiourea.[8][9] This prevents the buildup of the reactive α-haloketone and minimizes side reactions.

Step 2: Hantzsch Cyclocondensation

Question 3: My Hantzsch reaction yield is consistently low, even with a pure α-haloketone. What factors should I investigate?

Answer: Low yields in the cyclization step can be attributed to several factors, including reaction conditions, reagent quality, and side reactions.[1]

  • Causality: The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration. Each of these steps can be influenced by the reaction environment.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like methanol, water, or solvent mixtures can significantly impact the yield.[1][10] Screen a variety of solvents to find the optimal one for your specific substrates.

    • Temperature Optimization: Refluxing is a standard condition, but for some substrates, lower or higher temperatures may be beneficial.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature, preventing the formation of degradation products from prolonged heating.[1]

    • pH Adjustment: The pH of the reaction mixture can influence the reaction rate and even the regioselectivity, especially with unsymmetrical thioureas.[1][11] While often run under neutral or slightly acidic conditions, some variations show improved results under more controlled acidic conditions.[11]

    • Reagent Purity: Ensure the purity of both the α-haloketone and the thiourea. Impurities in the starting materials are a common source of low yields and side products.[1]

    • Catalyst Introduction: While the classic Hantzsch reaction is often uncatalyzed, the use of acidic or basic catalysts, phase-transfer catalysts, or solid-supported catalysts like silica-supported tungstosilisic acid can improve yields and reaction times.[1][10]

Question 4: I am having difficulty isolating and purifying my 2-aminothiazole product. What can I do?

Answer: Purification can be challenging due to the product's solubility or the presence of persistent impurities.[1]

  • Causality: 2-Aminothiazoles can be quite polar and may have high solubility in the reaction solvent, making precipitation difficult. Complex reaction mixtures can also complicate purification by standard crystallization.

  • Troubleshooting Steps:

    • Precipitation/Crystallization: After the reaction, try adding a non-solvent or cooling the reaction mixture to induce precipitation.[1] Recrystallization from a suitable solvent system (e.g., ethanol, acetone) is a standard purification method.[12]

    • Column Chromatography: If crystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities.[1]

    • Use of a Reusable Catalyst: Employing a solid-supported or reusable catalyst that can be easily filtered off after the reaction simplifies the work-up procedure.[1][10]

    • Aqueous Work-up: After the reaction, neutralizing the mixture and extracting the product with an organic solvent can be an effective initial purification step.[13]

Part 2: Optimized Protocols and Methodologies

To provide a practical solution to low-yield issues, we present a standard protocol alongside an optimized, high-yield, one-pot alternative.

Protocol 1: Traditional Two-Step Synthesis

This protocol represents the classic approach.

Step A: α-Bromination of Acetophenone

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise with stirring at room temperature.

  • Continue stirring for 2-4 hours until the red-brown color of bromine disappears.

  • Pour the reaction mixture into ice-cold water to precipitate the α-bromoacetophenone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

Step B: Hantzsch Cyclocondensation

  • In a round-bottom flask, dissolve the purified α-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated 2-amino-4-phenylthiazole, wash with water, and recrystallize from ethanol.

Protocol 2: High-Yield, One-Pot Synthesis Using Copper(II) Bromide

This optimized method avoids the isolation of the lachrymatory α-haloketone intermediate and often results in higher yields.[8]

  • To a stirred solution of the aromatic methyl ketone (1 mmol) in ethanol (10 mL), add copper(II) bromide (2.2 mmol).

  • Reflux the mixture until the ketone is consumed (monitor by TLC, typically 2-4 hours). The color will change from green-blue to pale yellow as Cu(II) is reduced to Cu(I).

  • Add thiourea (1.2 mmol) and sodium bicarbonate (1.5 mmol) to the reaction mixture.

  • Continue refluxing for another 2-4 hours until the intermediate is consumed (monitor by TLC).

  • Cool the reaction mixture and filter to remove copper salts.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

ParameterTraditional Two-Step ProtocolOptimized One-Pot Protocol
Halogenating Agent Liquid BromineCopper(II) Bromide
Intermediate Isolation RequiredNot required
Typical Yields 40-60%75-90%[8]
Safety Involves handling lachrymatory α-haloketoneAvoids isolation of hazardous intermediate
Reaction Time Longer (two separate reactions)Shorter (one-pot)

Part 3: Mechanistic Insights & Visual Guides

Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization HX HX Intermediate1->HX Product 2-Aminothiazole Intermediate2->Product Dehydration H2O H₂O Product->H2O

References

Troubleshooting bromination of ethyl acetoacetate in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Bromination of Ethyl Acetoacetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the critical bromination of ethyl acetoacetate, a key step in the Hantzsch synthesis of medicinally important thiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a significant amount of a byproduct with a higher molecular weight, leading to a low yield of the desired ethyl 2-bromo-3-oxobutanoate. What is happening and how can I prevent it?

Answer:

This is a classic and frequent issue in the α-bromination of active methylene compounds like ethyl acetoacetate (EAA). The primary suspect is the formation of the dibrominated byproduct , ethyl 2,2-dibromo-3-oxobutanoate.

Causality: The methylene protons (at the C2 position) of EAA are highly acidic because the resulting carbanion is stabilized by two adjacent carbonyl groups. After the first bromination, the remaining proton at the C2 position is still sufficiently acidic to be removed, especially under non-optimized conditions. This leads to a second bromination event at the same carbon.

Preventative Measures & Troubleshooting:

  • Strict Stoichiometric Control: Use a precise 1.0 to 1.05 equivalent of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). A significant excess of the brominating agent is the most common cause of dibromination.[1]

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 5°C.[2] Exothermic reactions or allowing the mixture to warm to room temperature prematurely can increase the rate of the second bromination.

  • Controlled Reagent Addition: Add the brominating agent slowly and dropwise to the solution of ethyl acetoacetate. This maintains a low instantaneous concentration of the brominating agent, favoring the kinetically preferred monobromination of the starting material over the bromination of the monobrominated product.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, N-Bromosuccinimide (NBS) is often preferred. NBS provides a slow, constant, and low concentration of Br₂, which can enhance selectivity for monobromination.[2] It is also considerably safer to handle than liquid bromine.[3]

Question 2: My reaction seems sluggish or stalls, and TLC analysis shows a significant amount of unreacted ethyl acetoacetate even after several hours. What are the likely causes?

Answer:

An incomplete reaction can be attributed to several factors related to reagent quality, catalyst efficiency, or reaction setup.

Causality: The rate-determining step for this bromination is typically the enolization of the keto-ester.[1] If the conditions do not favor enol formation or if the brominating agent is inactive, the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Reagent Purity: Ensure your ethyl acetoacetate is pure and anhydrous. Moisture can interfere with some brominating agents. Verify the activity of your brominating agent; NBS can decompose over time, and bromine can contain impurities.

  • Acid/Base Catalysis: The enolization can be catalyzed by acid or base. Some protocols use acetic acid as a solvent or co-solvent, which can facilitate the reaction.[4] For reactions using NBS, the succinimide byproduct can sometimes inhibit the reaction; a catalytic amount of a radical initiator like AIBN or light can be required if a radical pathway is intended, though the Hantzsch precursor synthesis is typically ionic.[3][5]

  • Solvent Choice: The reaction is sensitive to the solvent. Polar aprotic solvents like THF or dichloromethane are common. Ensure the solvent is dry and appropriate for the chosen brominating agent.[2]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If it stalls, a small, carefully controlled increase in temperature (e.g., from 0°C to room temperature) might be necessary, but be mindful of the increased risk of byproduct formation.[2]

Question 3: I am performing a one-pot synthesis. After the bromination step and adding thiourea, my final thiazole yield is very low. How can I optimize the transition between the two steps?

Answer:

One-pot syntheses are efficient but require careful control as the conditions for bromination and cyclization can be different.[2][6] Low yields often point to the degradation of the bromo-intermediate or suboptimal conditions for the subsequent Hantzsch cyclization.

Causality: The ethyl 2-bromo-3-oxobutanoate intermediate is a lachrymator and can be unstable, especially in the presence of reagents from the first step. The subsequent cyclization with thiourea involves nucleophilic attack, dehydration, and aromatization, each with its own optimal conditions.[7][8]

Optimization Strategy:

  • Confirm Completion of Bromination: Before adding thiourea, ensure the bromination is complete via TLC. Unreacted brominating agent can react with and consume the thiourea.

  • Neutralization/Buffering: If your bromination was conducted under acidic conditions (e.g., in acetic acid or generating HBr), the subsequent cyclization with thiourea may be affected. While the Hantzsch synthesis is often acid-catalyzed, excess strong acid can be detrimental. Some procedures may benefit from a careful pH adjustment before or during the heating phase of the cyclization.

  • Temperature for Cyclization: After adding thiourea, the reaction typically requires heating (e.g., to 80°C or reflux) to drive the cyclization and dehydration steps.[2] Ensure you are heating for a sufficient duration (typically 2-4 hours).

  • Solvent System: The initial solvent must also be suitable for the cyclization step. A mixture of THF and water is a reported system that works for both stages.[2] If using a non-polar solvent like dichloromethane for bromination, it may need to be removed and replaced with a more suitable solvent like ethanol for the cyclization.[8]

Visual Troubleshooting and Reaction Guide

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Reaction Mechanism: Mono- vs. Di-bromination

G cluster_0 Desired Pathway cluster_1 Side Reaction EAA Ethyl Acetoacetate (EAA) Enolate Enolate Intermediate EAA->Enolate + Base/-H+ MonoBromo Ethyl 2-bromo-3-oxobutanoate (Desired Product) Enolate->MonoBromo + Br+ Thiazole Thiazole Product MonoBromo->Thiazole + Thiourea (Hantzsch Synthesis) MonoBromo_reac Ethyl 2-bromo-3-oxobutanoate Enolate2 Second Enolate MonoBromo_reac->Enolate2 + Base/-H+ (Slower) DiBromo Ethyl 2,2-dibromo-3-oxobutanoate (Byproduct) Enolate2->DiBromo + Br+ (Excess Br2/NBS)

Caption: Key pathways in the bromination of EAA.

Troubleshooting Workflow

G Start Start: Low Yield or Impure Product CheckByproducts Analyze Byproducts (TLC, GC-MS, NMR) Start->CheckByproducts CheckCompletion Reaction Stalled? (TLC shows starting material) CheckByproducts->CheckCompletion Dibromination Dibromination Confirmed? CheckByproducts->Dibromination CheckReagents Verify Reagents: 1. Purity of EAA 2. Activity of NBS/Br2 3. Anhydrous Solvent CheckCompletion->CheckReagents Yes Success Problem Solved: Proceed to Cyclization/Purification CheckCompletion->Success No Dibromination->CheckCompletion No TweakConditions Adjust Conditions: 1. Lower Temperature (0°C) 2. Slow Reagent Addition 3. Check Stoichiometry (1.0 eq Br+) Dibromination->TweakConditions Yes TweakConditions->Start Re-run CheckReagents->Start Re-run

Caption: A logical workflow for troubleshooting bromination issues.

Optimized Experimental Protocol: One-Pot Thiazole Synthesis

This protocol is adapted from methodologies reported in the literature for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[2][9]

Materials:

  • Ethyl acetoacetate (EAA)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq.) in a solvent mixture of THF and water (e.g., a 2:5 v/v ratio).

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. It is crucial to maintain this temperature during the bromination step.

  • Bromination: Dissolve NBS (1.05 eq.) in a minimal amount of THF. Add this solution dropwise to the cooled EAA solution over 30-60 minutes. Vigorous stirring is essential.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the disappearance of the EAA starting material by TLC (e.g., using a petroleum ether:ethyl acetate 2:1 mobile phase).

  • Cyclization: Once the bromination is confirmed to be complete, add solid thiourea (1.0 eq.) directly to the reaction mixture.

  • Heating: Remove the ice bath and heat the reaction mixture to 80°C (or reflux) using a heating mantle and condenser.

  • Reaction Completion: Maintain heating for 2-4 hours. The reaction progress can be monitored by TLC for the formation of the thiazole product.

  • Work-up and Isolation: After cooling to room temperature, the product can be isolated. This may involve neutralization with a mild base (e.g., NaHCO₃ solution), extraction with an organic solvent like ethyl acetate, drying the organic layer, and concentrating under reduced pressure.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure thiazole derivative.

Table of Critical Parameters
ParameterRecommended SettingRationale & Potential Issues if Deviated
Temperature 0-5°C for bromination; 80°C-Reflux for cyclizationToo High (Bromination): Leads to increased dibromination and other side reactions.[1] Too Low (Cyclization): Incomplete reaction, low yield of thiazole.
Stoichiometry 1.0 - 1.05 eq. of Brominating Agent> 1.1 eq: High risk of significant dibrominated byproduct formation. < 1.0 eq: Incomplete conversion of starting material.
Solvent THF/Water, Dichloromethane, Acetic AcidSolvent choice affects reagent solubility, reaction rate, and enol/enolate concentration. Anhydrous conditions are critical for some methods.[2][4]
Rate of Addition Slow, dropwise over 30-60 minToo Fast: Creates localized high concentrations of bromine, promoting over-bromination.

References

How to remove unreacted thiourea from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted thiourea from reaction mixtures. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience.

Critical Safety Advisory

Before proceeding with any protocol, you must be aware of the hazards associated with thiourea. It is classified as harmful if swallowed, a skin irritant and sensitizer, and is suspected of damaging fertility or the unborn child.[1][2] Long-term exposure may have adverse effects on the thyroid gland.[3][4]

Mandatory Safety Precautions:

  • Always handle thiourea in a well-ventilated area or a chemical fume hood.[3][5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1][6]

  • Avoid generating dust.[6]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1][2][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is removing excess thiourea so challenging?

Thiourea's physical properties make it a purification challenge. It is a highly polar, crystalline solid with excellent solubility in water and other polar protic solvents, but poor solubility in many common organic solvents used for reaction workups, such as ethyl acetate and dichloromethane.[7] This often leads to it crashing out of solution or being difficult to separate from polar products.

Q2: What are the key solubility properties I should leverage?

Understanding thiourea's solubility is the first step to designing an effective purification strategy. Its high solubility in water is the most commonly exploited property for removal via aqueous extraction.

Table 1: Solubility of Thiourea in Common Laboratory Solvents (at 298.15 K / 25 °C)

Solvent Molar Fraction Solubility (x₁) General Classification
Methanol 0.0596 Very Soluble
Water ~0.058 (approx.) Very Soluble
Ethanol 0.0235 Soluble
Isopropanol 0.0145 Sparingly Soluble
Acetone 0.0303 Soluble
Acetonitrile 0.0068 Slightly Soluble

| Ethyl Acetate | 0.0058 | Slightly Soluble |

Data compiled from the Journal of Chemical & Engineering Data.[7]

Q3: How can I detect residual thiourea in my product?

The most common methods are:

  • Thin-Layer Chromatography (TLC): Thiourea is very polar and will typically have a very low Rf value on silica gel plates, often remaining at the baseline with common ethyl acetate/hexane solvent systems. A more polar eluent (e.g., dichloromethane/methanol) may be required to move it off the baseline. Staining with potassium permanganate or iodine can help visualize the spot.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, often using a C18 column with a highly aqueous mobile phase (like water or water with a small amount of methanol/acetonitrile), can effectively detect and quantify thiourea.[8] UV detection is typically performed around 236 nm.[8]

Troubleshooting & Purification Guides

This section provides a series of Q&A guides to help you select and perform the best purification method based on the properties of your desired product.

Decision Workflow for Thiourea Removal

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

Thiourea_Removal_Workflow Fig. 1: Decision Workflow for Thiourea Removal start Start: Crude Reaction Mixture Contains Product + Excess Thiourea product_sol Is your desired product soluble in a non-polar organic solvent (e.g., EtOAc, DCM)? start->product_sol extraction Method 1: Aqueous Extraction (Liquid-Liquid) product_sol->extraction Yes product_water_sol Is your desired product soluble in water? product_sol->product_water_sol No extraction_success Is the product pure (by TLC/HPLC)? extraction->extraction_success chromatography Method 2: Column Chromatography (Silica or Reversed-Phase) extraction_success->chromatography No, trace amounts remain finish Pure Product extraction_success->finish Yes product_water_sol->chromatography No crystallization Method 4: Recrystallization (If solubility profiles differ significantly) product_water_sol->crystallization Yes chromatography->finish scavenger Method 3: Scavenger Resin (For trace amounts or difficult separations) scavenger->finish crystallization->finish fail Product Still Impure. Consider alternative methods.

Caption: A decision-making diagram for selecting a purification method.

Q4: My product is soluble in an organic solvent (like EtOAc, DCM) and insoluble in water. How do I remove the thiourea?

Answer: This is the most straightforward scenario. You should use a liquid-liquid aqueous extraction.

Causality: This method works by exploiting the vast difference in partitioning coefficients between your non-polar organic product and the highly polar thiourea. Thiourea preferentially dissolves in the aqueous phase, which can then be physically separated from the organic phase containing your product. For maximum efficiency, multiple extractions with fresh water are recommended.

Protocol 1: Standard Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer. Note: If using DCM, the organic layer is on the bottom.

  • Repeat: Repeat the wash process 2-3 more times with fresh deionized water. This is more effective than a single large-volume wash.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purity Check: Analyze the resulting material by TLC or HPLC to confirm the absence of thiourea.

Q5: The aqueous wash didn't remove all the thiourea. What can I do?

Answer: If trace amounts of thiourea remain, you can try a dilute acid wash or proceed to column chromatography.

Causality: Thiourea is weakly basic and can be protonated to form a thiouronium salt.[9] This salt has even higher aqueous solubility than thiourea itself, enhancing the efficiency of the extraction. Caution: This method is only suitable if your desired product is stable to acidic conditions.

Protocol 2: Dilute Acid Wash (for acid-stable compounds)

  • Follow steps 1 and 2 of the Standard Aqueous Extraction protocol.

  • Acid Wash: Instead of pure water, perform one or two washes using a dilute aqueous acid solution (e.g., 0.1 M HCl).

  • Neutralizing Wash: Follow the acid washes with one wash of deionized water, then one wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Proceed with the brine wash, drying, and concentration as described in Protocol 1.

Q6: My product is polar and/or water-soluble. An aqueous wash is not an option. What should I do?

Answer: When your product has similar polarity to thiourea, physical separation becomes more complex. The two primary methods are column chromatography and recrystallization.

Method A: Flash Column Chromatography Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Due to its high polarity, thiourea adsorbs very strongly to silica gel. It will either remain on the top of the column or require a very polar solvent system (e.g., >10-15% methanol in dichloromethane) to elute. This often allows for the clean elution of a less-polar product first.

Protocol 3: Flash Chromatography on Silica Gel

  • Solvent System Selection: Use TLC to determine a solvent system where your product has an Rf of ~0.3, while the thiourea spot remains at the baseline (Rf ~ 0). A good starting point for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel using your initial, least-polar eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Load the sample onto the top of the column.

  • Elution: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute your product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product, free of thiourea. Combine the pure fractions and remove the solvent.

Method B: Recrystallization Causality: This technique relies on finding a solvent or solvent system in which your product and thiourea have significantly different solubilities, especially with respect to temperature. This is often a matter of trial and error.

General Guidance for Recrystallization:

  • Ideal Scenario: Find a solvent where your product is soluble at high temperatures but insoluble at low temperatures, while thiourea remains soluble at all temperatures.

  • Alternative: Find a solvent in which your product is soluble, but thiourea is completely insoluble, allowing it to be filtered off first.

  • Refer to the solubility table[7] to guide your solvent selection. For example, if your product is soluble in warm acetone but thiourea is highly soluble, you may be able to crash your product out upon cooling, leaving the thiourea in the mother liquor.

Q7: I need to remove very small, trace amounts of thiourea to meet high purity standards. What is the most efficient method?

Answer: For removing trace impurities, scavenger resins are an excellent choice.

Causality: While many scavenger resins use thiourea functionality to capture metals,[10][11][12] you can use a resin with functional groups that bind thiourea. Resins containing electrophilic groups or metal-coordinating sites could potentially bind the nucleophilic sulfur of thiourea. For example, a resin functionalized with a Michael acceptor or a supported metal catalyst could be effective.

Protocol 4: Purification via Scavenger Resin

  • Resin Selection: Choose a scavenger resin appropriate for binding a soft nucleophile like thiourea. Consult supplier documentation for the best choice (e.g., resins for scavenging thiols may be effective).

  • Swelling: Swell the resin in the reaction solvent for 30-60 minutes before use, as recommended by the manufacturer.

  • Scavenging: Add the swollen resin to your reaction mixture (typically 3-5 equivalents relative to the impurity) and stir at room temperature.

  • Monitoring: Monitor the disappearance of thiourea from the solution by TLC or HPLC. This may take several hours.

  • Removal: Filter off the resin beads.

  • Workup: Wash the resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to yield the purified product.

References

Technical Support Center: Synthesis of N-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical pharmacophore. The 2-aminothiazole scaffold is a cornerstone in drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3][4][5][6] However, its synthesis, particularly the introduction of substituents on the 2-amino group, is fraught with challenges ranging from low yields to complex purification.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, answer frequently asked questions, and explain the causal logic behind experimental choices. Our goal is to empower you to diagnose issues in your own lab and rationally design more robust synthetic routes.

Section 1: Troubleshooting the Core Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide (like thiourea), is the most common method for forming the 2-aminothiazole core.[6][7][8] While classic, it is often the primary source of yield and purity problems.

Q1: My Hantzsch reaction yield is disappointingly low. What are the most likely causes?

Low yields in a Hantzsch synthesis almost always trace back to one of four areas: reactant quality, reaction conditions, side reactions, or incomplete reaction.[9][10] Before re-running the entire experiment, a systematic diagnosis is key.

Causality Analysis for Low Yield in Hantzsch Synthesis

Potential Cause Underlying Scientific Reason Recommended Action & Justification
Poor Reactant Quality Impurities in the α-haloketone or thiourea can introduce competing side reactions.[9][10] The α-haloketone is particularly susceptible to self-condensation or decomposition.Action: Verify purity by NMR/LCMS. Purify starting materials if necessary (recrystallization for solids, distillation or chromatography for liquids). Justification: Ensuring high-purity inputs is the most cost-effective way to prevent downstream yield loss and complex purification.
Suboptimal Temperature The reaction involves multiple steps (S_N2 attack, cyclization, dehydration) that have different activation energies.[11] Insufficient heat leads to an incomplete reaction, while excessive heat can promote polymerization or byproduct formation.Action: If the reaction is sluggish at reflux, consider a higher boiling point solvent. For sensitive substrates, run at a lower temperature for a longer duration. Microwave-assisted synthesis can often improve yields by providing rapid, uniform heating.[10][12]
Incorrect Solvent Choice The solvent must solubilize both reactants and facilitate the polar transition states of the S_N2 and cyclization steps. Protic solvents like ethanol are common as they can protonate the carbonyl, activating it for cyclization.Action: Ethanol is a standard starting point. If solubility is an issue, consider DMF or 1-butanol. For some substrates, a mixture of ethanol/water can be surprisingly effective.[13] Perform small-scale solvent screening to find the optimum.[10]
In-situ Halogenation Failure When generating the α-haloketone in-situ (e.g., from a ketone and NBS or I₂), the halogenation step itself may be low-yielding, starving the main reaction of a key starting material.[14][15]Action: Monitor the initial halogenation step by TLC to ensure full conversion of the starting ketone before adding the thiourea.
Q2: My post-reaction TLC shows multiple spots. What are the common side products?

The appearance of multiple byproducts is a frequent challenge. Understanding their origin is crucial for mitigation.[9]

  • Unreacted Starting Materials: The most obvious culprits. If the reaction is incomplete, you will see spots for the α-haloketone and thiourea.

  • Oxazole Formation: If your thioamide is contaminated with its corresponding amide (e.g., urea contamination in thiourea), the analogous Hantzsch oxazole synthesis can occur, leading to an oxygen-containing heterocyclic byproduct.

  • Dimerization/Polymerization: α-haloketones can self-condense, and other reactive intermediates can polymerize, especially under harsh heating conditions. This often appears as baseline material or a smear on the TLC plate.

Hantzsch_Mechanism_and_Pitfalls A α-Haloketone C S-Alkylated Isothiourea A->C S_N2 Attack F Oxazole Byproduct A->F G Dimerization/ Polymerization A->G Decomposition B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-Aminothiazole (Product) D->E Dehydration H Urea (Impurity) H->F Side Reaction

Caption: Hantzsch mechanism and common side-reaction pathways.

Section 2: Navigating the Challenges of N-Substitution

Directly substituting the 2-amino group is the ultimate goal, but this step is notoriously tricky due to the competing nucleophilicity of the endocyclic (ring) nitrogen versus the exocyclic (amino) nitrogen.

Q3: I tried a direct N-alkylation of my 2-aminothiazole with an alkyl halide and base, but I got a complex mixture or no reaction. Why?

This is the most common point of failure. The 2-aminothiazole core exists in an amino-imino tautomerism. The resulting anion after deprotonation is "ambident," meaning it has two nucleophilic sites: the exocyclic amino nitrogen and the endocyclic ring nitrogen.[16] Direct alkylation often leads to a mixture of N-2 (exocyclic) and N-3 (endocyclic) alkylated products, which can be difficult to separate.[17][18]

N_Substitution_Strategies cluster_0 Direct Alkylation cluster_1 Two-Step: Acylation-Reduction cluster_2 One-Pot: Reductive Amination start Goal: N-Substituted 2-Aminothiazole da Alkyl Halide + Base start->da ar1 1. Acylation (RCOCl) (Selective on N-2) start->ar1 ra Aldehyde/Ketone + Reducing Agent (NaBH₄) start->ra da_out Mixture of N-2 and N-3 (Regioselectivity Issues) da->da_out Often problematic ar2 2. Reduction (LiAlH₄, BH₃) ar1->ar2 ar_out Clean N-2 Alkyl Product (High Selectivity) ar2->ar_out Reliable ra_out N-2 Alkyl Product (Efficient) ra->ra_out Good for many substrates

Caption: Comparison of common N-substitution strategies.

Q4: What are the most reliable methods for achieving selective N-2 substitution?

To overcome the regioselectivity problem, indirect methods are highly recommended.

  • Two-Step Acylation-Reduction: This is often the most robust and dependable method.

    • Step 1: Acylation. React the 2-aminothiazole with an acyl chloride or anhydride. This reaction is highly selective for the more nucleophilic exocyclic amino group, forming a stable amide.

    • Step 2: Reduction. Reduce the resulting amide to the corresponding secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

    • Causality: The initial acylation "locks in" the substitution at the desired nitrogen. The subsequent reduction is a well-established transformation that does not scramble the substitution pattern.

  • One-Pot Reductive Amination: This is an efficient alternative, particularly if your desired substituent can be derived from an aldehyde or ketone.[19]

    • Method: The 2-aminothiazole is mixed with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in-situ with a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

    • Causality: This reaction also proceeds selectively at the exocyclic nitrogen. It is faster and avoids the use of harsh reducing agents like LiAlH₄, making it compatible with more functional groups.

Section 3: Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust starting point for a typical Hantzsch synthesis.[20]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 equiv)

  • Thiourea (7.5 mmol, 1.5 equiv)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (~70-80 °C) for 30-60 minutes. Monitor the reaction by TLC (e.g., 50% ethyl acetate/hexane) for the disappearance of the 2-bromoacetophenone spot.

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. The initial product is the HBr salt, which is often soluble in methanol.[11]

  • Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.

  • The weak base neutralizes the HBr salt, causing the free base of the 2-amino-4-phenylthiazole to precipitate as a solid.[11][20]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the solid to air dry on a watch glass. The product is often pure enough for the next step without further purification.

Protocol 2: Two-Step N-2 Benzylation via Acylation-Reduction

Step A: N-Benzoylation of 2-Amino-4-phenylthiazole

  • Dissolve 2-amino-4-phenylthiazole (1.0 equiv) in a suitable solvent like THF or dichloromethane. Add a mild base like triethylamine (1.2 equiv).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add benzoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup. The N-acylated product can typically be purified by recrystallization or column chromatography.

Step B: Reduction of the Amide

  • Caution: This step uses LiAlH₄, which reacts violently with water. Perform in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • In a flame-dried flask under inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the N-benzoyl-2-amino-4-phenylthiazole from Step A in anhydrous THF and add it slowly to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

  • Filter the resulting solids and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the N-benzyl-2-amino-4-phenylthiazole product by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q5: My α-haloketone starting material is unstable and difficult to handle. Are there alternatives? A: Yes. Instead of using a pre-synthesized α-haloketone, you can generate it in-situ. This involves starting with the more stable ketone and adding a halogenating agent directly to the reaction pot just before or during the reaction with thiourea. Common reagents for this include N-Bromosuccinimide (NBS), Iodine (I₂), or Trichloroisocyanuric acid (TCCA).[14][15] This approach avoids isolating the often lachrymatory and unstable intermediate.

Q6: What are some modern, "greener" approaches to 2-aminothiazole synthesis? A: There is a significant push to make these syntheses more environmentally friendly. Key developments include:

  • Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times from hours to minutes and often improve yields.[12][21]

  • Reusable Catalysts: Using solid-supported acid catalysts (e.g., silica-supported tungstosilisic acid) allows for easy catalyst recovery and reuse, reducing waste.[13]

  • One-Pot, Multi-Component Reactions: Combining the synthesis of the α-haloketone and the Hantzsch reaction into a single step minimizes solvent use and purification steps.[14][15][19]

Q7: How do I best purify my final N-substituted 2-aminothiazole? It's a sticky oil. A: This is a common problem. If standard column chromatography on silica gel is failing or giving poor recovery, consider these options:

  • Change the Adsorbent: Try using alumina (basic or neutral) instead of silica gel, as basic amines can sometimes interact poorly with acidic silica.

  • Salt Formation: Convert your basic product into a salt (e.g., hydrochloride or tartrate). Salts are often highly crystalline and can be easily purified by recrystallization. The free base can then be regenerated by neutralization if needed.

  • Derivatization: For particularly stubborn cases, a temporary derivatization can help. One classic method involves forming a bisulfite adduct, which precipitates, can be filtered and washed, and then decomposed to give back the pure amine.[22]

Troubleshooting_Flowchart start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials (NMR, LCMS) start->check_purity impure Impure check_purity->impure Yes pure Pure check_purity->pure No purify_sm Purify Reactants (Recrystallize, Distill) impure->purify_sm check_tlc Analyze Reaction TLC pure->check_tlc purify_sm->start Re-run incomplete Incomplete Reaction check_tlc->incomplete Unreacted SM side_products Multiple Side Products check_tlc->side_products Byproducts optimize_cond Optimize Conditions: - Increase Temperature - Change Solvent - Increase Time incomplete->optimize_cond re_evaluate Re-evaluate Conditions: - Lower Temperature - Use milder reagents - Check for contaminants (e.g., urea) side_products->re_evaluate end Improved Yield optimize_cond->end re_evaluate->end

Caption: Troubleshooting flowchart for low yield issues.

References

Avoiding by-product formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction and troubleshoot common issues, particularly the formation of unwanted by-products. Here, we move beyond simple protocols to explore the underlying mechanisms, providing you with the insights needed to achieve cleaner reactions and higher yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction mixture is producing a significant amount of an insoluble white or yellowish precipitate, leading to low yields of the desired thiazole. What is this substance and how can I prevent its formation?

A1: The likely culprit is the self-condensation of your thioamide (e.g., thiourea) starting material. This is one of the most common side reactions in Hantzsch synthesis.

The "Why": Mechanistic Insight

Thioamides, particularly thiourea, can react with themselves under the basic or thermal conditions of the synthesis. This process involves the nucleophilic attack of one thioamide molecule onto the electrophilic carbon of another, leading to the formation of dimers, oligomers, or even polymeric materials. These by-products are often poorly soluble in common organic solvents, causing them to precipitate out of the reaction mixture and complicating purification.

Strategies for Mitigation:

  • Control the Stoichiometry and Order of Addition: The reaction between the α-haloketone and the thioamide to form the S-alkylated isothioamide intermediate is typically much faster than the self-condensation of the thioamide. By ensuring the α-haloketone is readily available for the thioamide to react with, you can minimize the opportunity for self-condensation.

    • Actionable Protocol: Instead of adding all reagents at once, try a slow, dropwise addition of the thioamide solution to the solution of the α-haloketone. This maintains a low instantaneous concentration of the free thioamide.

  • Optimize Reaction Temperature: Higher temperatures can accelerate the rate of self-condensation.

    • Actionable Protocol: Begin the reaction at a lower temperature (e.g., room temperature or even 0 °C) to allow for the initial S-alkylation to occur cleanly. Once this step is complete (monitor by TLC), you can then gently heat the reaction mixture to facilitate the final cyclization and dehydration to the thiazole.

  • Solvent Choice: The choice of solvent can influence the rates of both the desired reaction and the side reactions.

    • Actionable Protocol: Polar aprotic solvents like DMF or acetonitrile can sometimes favor the desired reaction pathway over protic solvents like ethanol, although this is system-dependent. It is advisable to screen a few solvents to find the optimal one for your specific substrates.

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Mitigation Strategies P Insoluble precipitate observed Low yield of thiazole C Thioamide Self-Condensation P->C Likely cause S1 Control Reagent Addition: Slowly add thioamide to α-haloketone C->S1 Solution 1 S2 Optimize Temperature: Initial reaction at lower temp (0-25°C), then heat for cyclization C->S2 Solution 2 S3 Solvent Screening: Test polar aprotic (DMF, MeCN) vs. protic (EtOH) solvents C->S3 Solution 3

Caption: Troubleshooting workflow for thioamide self-condensation.

Q2: I'm observing a significant by-product with a mass corresponding to a dimer of my expected product, especially when my reaction is exposed to air. What is this and how can I avoid it?

A2: You are likely forming an oxidative by-product, such as a bis(2-imino-4-thiazolin-4-yl) disulfide. This occurs through the oxidation of a key intermediate in the reaction pathway.

The "Why": Mechanistic Insight

The reaction between the α-haloketone and the thioamide forms a hydroxythiazoline intermediate (or its tautomer, an enethiolate). This enethiolate is susceptible to oxidation, especially in the presence of atmospheric oxygen. Two of these intermediates can be oxidized to form a disulfide-linked dimer, which can be a major contaminant in the final product.

Strategies for Mitigation:

  • Inert Atmosphere: The most direct way to prevent oxidation is to exclude oxygen from the reaction.

    • Actionable Protocol: Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk line techniques or by simply flushing the reaction flask with the inert gas and maintaining a positive pressure with a balloon.

  • Deoxygenated Solvents: Solvents can contain dissolved oxygen, which can be sufficient to cause this side reaction.

    • Actionable Protocol: Before use, deoxygenate your reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes.

  • Accelerate Cyclization: The longer the oxidizable intermediate is present in the reaction mixture, the more likely it is to be oxidized. Speeding up the subsequent cyclization and dehydration steps can minimize its lifetime.

    • Actionable Protocol: After the initial S-alkylation is complete, consider adding a mild acid catalyst (if compatible with your substrates) or increasing the temperature to promote the final ring closure, thus consuming the susceptible intermediate more rapidly.

ConditionAtmosphereDesired Thiazole Yield (%)Oxidative Dimer By-product (%)
StandardAir6520
Optimized Nitrogen 88 < 2

Note: Data are representative and will vary based on specific substrates and conditions.

Q3: When using an unsymmetrical α-haloketone, I am getting a mixture of two isomeric thiazole products. How can I control the regioselectivity of the reaction?

A3: The formation of regioisomers is a classic challenge in Hantzsch synthesis with unsymmetrical ketones. The outcome is determined by which of the two α-carbons of the ketone undergoes the initial nucleophilic attack by the thioamide sulfur.

The "Why": Mechanistic Insight

The initial step of the Hantzsch synthesis is an SN2 reaction between the thioamide (nucleophile) and the α-haloketone (electrophile). With an unsymmetrical α-haloketone, there are two potential sites for this attack. The regioselectivity is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The thioamide will preferentially attack the less sterically hindered α-carbon.

  • Electronic Effects: The presence of electron-withdrawing groups can make the adjacent carbon more electrophilic and thus more susceptible to attack.

Strategies for Control:

  • Exploit Inherent Substrate Bias: Analyze your α-haloketone. If one α-carbon is significantly less sterically hindered or is activated by an adjacent electron-withdrawing group, you may already have a strong inherent bias towards one isomer.

  • Modify Reaction Conditions: In some cases, lower temperatures can enhance the kinetic selectivity of the initial S-alkylation step, favoring attack at the more reactive site.

  • Alternative Synthetic Routes: If high regioselectivity is crucial and cannot be achieved through the classical Hantzsch route, consider alternative methods such as the Cook-Heilbron synthesis or other related thiazole syntheses that offer better regiocontrol.

G A α-Haloketone + Thioamide B S-Alkylated Isothioamide Intermediate A->B S-Alkylation BP1 Thioamide Self-Condensation (Polymer) A->BP1 Side Reaction BP3 Regioisomeric Thiazole A->BP3 Alternative S-Alkylation C Hydroxythiazoline Intermediate B->C Cyclization D Desired Thiazole C->D Dehydration BP2 Oxidative Dimerization (Disulfide By-product) C->BP2 Oxidation (O2)

Caption: Key reaction steps and common points of by-product formation.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose solvent for the Hantzsch thiazole synthesis?

    • A: Ethanol is the most traditionally used and often effective solvent. However, for less reactive substrates or to avoid certain side reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can be superior. A solvent screen is always recommended during optimization.

  • Q: Do I need to add a base to my reaction?

    • A: The thioamide itself is basic enough to facilitate the reaction. However, in cases where the α-haloketone is particularly unreactive or when using the hydrochloride salt of a thioamide, a mild non-nucleophilic base like sodium acetate or pyridine can be beneficial. Strong bases should be avoided as they can promote side reactions.

  • Q: Are there modern variations of the Hantzsch synthesis that can help avoid these issues?

    • A: Yes. Microwave-assisted Hantzsch synthesis has become increasingly popular. The rapid heating can dramatically reduce reaction times, which often minimizes the formation of thermally induced by-products. Solid-phase synthesis and the use of certain catalysts have also been explored to improve the cleanliness and efficiency of the reaction.

Gold-Standard Experimental Protocol: Minimizing By-products

This protocol for the synthesis of 2-amino-4-phenylthiazole from phenacyl bromide and thiourea incorporates the best practices discussed above.

Materials:

  • Phenacyl bromide

  • Thiourea

  • Ethanol (deoxygenated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place a magnetic stir bar in the round-bottom flask.

  • Inert Atmosphere: Flush the entire apparatus with nitrogen or argon for 5-10 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve phenacyl bromide (1.0 eq) in deoxygenated ethanol.

    • In a separate flask, prepare a solution of thiourea (1.1 eq) in deoxygenated ethanol. A slight excess of thiourea is often used to ensure full conversion of the α-haloketone.

  • Controlled Addition: Begin stirring the phenacyl bromide solution at room temperature. Slowly add the thiourea solution dropwise over a period of 15-20 minutes using an addition funnel.

  • Initial Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). You should see the formation of a new, more polar spot corresponding to the intermediate.

  • Cyclization: Once the initial S-alkylation is complete (as indicated by TLC), gently heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours, or until the intermediate spot is fully converted to the final product spot on TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.

    • If the product is not pure, it can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

By following this carefully controlled protocol, you can significantly improve the outcome of your Hantzsch thiazole synthesis, leading to a purer product and a higher, more reproducible yield.

Technical Support Center: Synthesis and Purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-amino-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this vital synthetic building block. This compound is a key intermediate in the synthesis of various pharmaceuticals, including antineoplastic and anti-HIV agents.[1][2][3] Achieving high purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients.

This document will address common challenges encountered during the synthesis and purification of this compound, providing a structured, question-and-answer-based approach to problem-solving.

Synthesis Overview: The Hantzsch Thistle Synthesis

The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, ethyl 2-chloroacetoacetate (or its bromo-analogue) reacts with thiourea.

Reaction Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Condensation Condensation Ethyl 2-chloroacetoacetate->Condensation Thiourea Thiourea Thiourea->Condensation Cyclization Cyclization Condensation->Cyclization Crude Product Crude Product Cyclization->Crude Product

Caption: Hantzsch Thiazole Synthesis Workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors.[7][8] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of both ethyl 2-chloroacetoacetate and thiourea is critical. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.[7]

    • Recommendation: Ensure the use of high-purity starting materials. If the purity is questionable, consider purification of the starting materials before use.

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.

    • Temperature: The reaction is often heated to reflux.[7] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of reactants or products.

    • Reaction Time: The reaction needs to be monitored to determine the optimal duration. Abruptly stopping the reaction can leave unreacted starting materials.

    • Solvent: Ethanol is a commonly used solvent for this reaction.[7][9] However, solvent screening with other options like isopropanol or butanol might be beneficial for your specific setup.[8]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] The disappearance of starting material spots and the appearance of the product spot will indicate the reaction's progress.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.[7]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate is a common observation and can be attributed to several factors:[7]

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to ethyl 2-chloroacetoacetate and thiourea.

  • Formation of an Oxazole: If the thiourea is contaminated with its corresponding amide (urea), an oxazole byproduct can be formed.[7]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation, leading to higher molecular weight impurities.[7]

Q3: My final product has a persistent yellow or brownish color. How can I remove these colored impurities?

A3: Colored impurities are often a result of side reactions or decomposition products.

  • Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Recrystallization: This is a powerful technique for removing impurities, including colored ones. The key is to select an appropriate solvent system.[7] For this compound, ethyl acetate is a commonly used recrystallization solvent.[2]

Q4: I'm struggling with the recrystallization process. My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[10] This is a common issue, particularly when the melting point of the compound is lower than the solution's temperature or when a high concentration of impurities is present.[10]

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.[10]

  • Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Solvent System Modification: The choice of solvent is critical. If oiling persists, consider using a different solvent or a mixture of solvents.[10] A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

Advanced Purification Techniques

For achieving high purity (>99%), a combination of purification techniques may be necessary.

Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities.[11][12]

Parameter Recommendation
Stationary Phase Silica gel (60-120 or 200-400 mesh)[13][14]
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[11][12]
Gradient Elution Start with a higher proportion of the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.

Troubleshooting Column Chromatography:

  • Compound not moving from the origin: The solvent system is not polar enough. Increase the proportion of the polar solvent.[11]

  • Compound streaking on the TLC plate/column: This can happen if the compound is acidic or basic. Adding a small amount of a modifier to the eluent can help. For basic compounds like aminothiazoles, adding 0.1-1% triethylamine can improve the separation.[12]

Recrystallization Protocol

Recrystallization is a fundamental technique for purifying solid organic compounds.[7]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethyl acetate is a good starting point for this compound.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (176-180 °C) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound and quantifying any impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.[16][17]

Logical Workflow for Purity Improvement

cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_assessment Purity Assessment cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Minor Impurities Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Multiple/Close-running Impurities Purity Check (TLC, MP, HPLC) Purity Check (TLC, MP, HPLC) Recrystallization->Purity Check (TLC, MP, HPLC) Column Chromatography->Purity Check (TLC, MP, HPLC) Purity Check (TLC, MP, HPLC)->Recrystallization Purity Not Acceptable Pure Product (>99%) Pure Product (>99%) Purity Check (TLC, MP, HPLC)->Pure Product (>99%) Purity Acceptable

References

Stability issues of Ethyl 2-amino-4-methylthiazole-5-carboxylate under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-amino-4-methylthiazole-5-carboxylate

Welcome to the technical support guide for this compound (CAS 7210-76-6). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during the storage and handling of this critical chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: The chemical stability of this compound is critically dependent on its storage environment. Based on extensive internal testing and safety data, the compound is stable under recommended storage conditions.[1][2] For optimal long-term stability and to preserve its purity (typically ≥97-99%), we mandate the following:

  • Temperature: Store refrigerated at 0-8 °C.[3] Storing at sub-zero temperatures is generally not necessary and may not offer significant advantages over standard refrigeration unless specified for a particular formulation.

  • Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[1][2][4][5] The primary amino group and the ester functionality can be susceptible to atmospheric contaminants and moisture over time. An inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage or after the container has been opened.

  • Light: Protect from light. Thiazole derivatives, particularly those with amino groups, can be sensitive to UV light, which can catalyze degradation.[6][7] Store the container in a dark location or use an amber vial.

Q2: What are the primary chemical degradation pathways I should be concerned about?

A: Understanding the potential degradation pathways is key to preventing them. For this molecule, there are two primary concerns: photodegradation and hydrolysis.

  • Photodegradation: The 2-aminothiazole core is a known chromophore that absorbs UV radiation. This energy absorption can lead to photochemical reactions. Studies on related 2-aminothiazole compounds have shown that UV exposure can induce ring cleavage and other complex rearrangements, leading to a variety of impurities and a loss of potency.[7][8] The primary mechanism often involves cleavage of the S1-C2 or S1-C5 bonds within the thiazole ring.[8]

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions. This reaction would yield the corresponding carboxylic acid (2-amino-4-methylthiazole-5-carboxylic acid) and ethanol. While the compound is stable in its solid form in a dry environment, repeated exposure to humid air or dissolution in non-anhydrous solvents can facilitate this process.

Q3: How can I visually assess if my sample might be degraded?

A: A pure sample of this compound should be a white to off-white or pale yellow crystalline powder.[3][9] Any significant deviation from this appearance is a primary indicator of potential degradation. Look for:

  • Color Change: Development of a distinct yellow, tan, or brown color. This often indicates the formation of chromophoric degradation products, potentially from oxidative or photolytic pathways.

  • Change in Consistency: Clumping, melting, or the appearance of an oily residue can suggest the absorption of moisture and subsequent hydrolysis or degradation. The compound has a defined melting point of approximately 176-180 °C.[10][11] Any significant deviation downwards could indicate the presence of impurities.

Q4: What is the recommended procedure for handling the compound upon receiving it and after opening the container?

A: Proper handling is crucial from the moment you receive the product.

  • Initial Receipt: Upon receipt, immediately transfer the compound to a designated refrigerated (0-8 °C), dark, and dry storage location.

  • Opening the Container: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which could introduce water and initiate hydrolysis.

  • Dispensing: Handle the compound in a controlled environment, preferably in a glove box under an inert atmosphere or, at minimum, in a low-humidity fume hood. Use clean, dry spatulas and equipment.

  • Resealing: After dispensing, flush the container headspace with a dry, inert gas like argon or nitrogen before tightly resealing the cap.[1] Use of paraffin film around the cap can provide an additional barrier against moisture ingress for long-term storage.

Troubleshooting Guide: Diagnosing Stability Issues

This guide provides a logical workflow to diagnose and resolve common issues that may arise during your experiments.

Problem: My solid sample, which was initially white, has developed a yellow or brownish tint.

This is the most common sign of degradation. The discoloration is typically caused by the formation of minor, but highly chromophoric, impurities resulting from oxidation or photodegradation.

Troubleshooting Workflow Diagram

G start Observed Issue: Sample Discoloration check_storage 1. Review Storage Conditions - Temp > 8°C? - Exposed to light? - Container seal compromised? start->check_storage check_handling 2. Review Handling Protocol - Equilibrated to RT before opening? - Exposed to humid air? check_storage->check_handling No (Conditions OK) result_degraded Conclusion: Sample is Degraded - Discoloration correlates with new peaks. - Likely photolytic/oxidative degradation. check_storage->result_degraded Yes (Improper Storage) run_analysis 3. Perform Purity Analysis (See HPLC Protocol Below) check_handling->run_analysis No (Protocol OK) result_handling_issue Conclusion: Handling Induced Contamination/Degradation - Review and tighten handling protocols. check_handling->result_handling_issue Yes (Improper Handling) impurity_detected Impurity peaks detected? run_analysis->impurity_detected impurity_detected->result_degraded Yes result_ok Conclusion: Discoloration is superficial. Purity is within spec (>97%). Proceed with caution. impurity_detected->result_ok No (or minor) action_discard Action: Discard sample and acquire new lot. Implement stricter storage controls. result_degraded->action_discard result_handling_issue->action_discard action_use_cautiously Action: Use for non-critical experiments only. Quantify purity before each use. result_ok->action_use_cautiously

Caption: Troubleshooting workflow for discolored samples.

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis, even with a new bottle.

A: While our quality control ensures high purity upon release, improper handling during your experimental setup can introduce artifacts.

  • Solvent Purity: Is your mobile phase or dissolution solvent (e.g., Acetonitrile, Methanol) of the highest quality (HPLC or LC-MS grade)? Are they anhydrous? The 2-amino group can potentially react with impurities in solvents, such as trace aldehydes or ketones.

  • pH of Mobile Phase: The stability of the compound in solution is pH-dependent. Highly acidic or basic mobile phases can accelerate the hydrolysis of the ester group on the column or in the vial. A buffered mobile phase near neutral pH is recommended if solution stability is a concern.

  • Sample Preparation: How long are your samples sitting in the autosampler before injection? If dissolved in a protic or aqueous-containing solvent, degradation can occur in the vial. Prepare samples fresh and consider using a cooled autosampler.

Data Summary Table: Storage Conditions & Risks
ParameterRecommended ConditionRisk of DeviationPotential Consequence
Temperature 0–8 °C (Refrigerated)[3]Storage at ambient temp. (>20°C)Increased rate of potential solid-state degradation; risk of moisture uptake if seal is imperfect.
Light Protect from light (Store in dark)Exposure to ambient or UV lightPhotodegradation, leading to discoloration (yellowing/browning) and formation of complex impurities.[6][8]
Atmosphere Tightly sealed, dry environmentLoose cap, repeated opening in humid airMoisture absorption leading to ester hydrolysis; potential for slow oxidation.
Handling Equilibrate to RT before openingOpening container while coldCondensation of atmospheric moisture onto the solid, causing localized hydrolysis and clumping.

Experimental Protocol: Rapid Purity Assessment by HPLC-UV

This protocol provides a general method to quickly verify the purity of your this compound sample. This method is intended as a starting point and may require optimization for your specific equipment.

Objective: To resolve the main compound from potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute 1:10 in a 50:50 mixture of ACN and water (e.g., 100 µL of stock into 900 µL of ACN/Water) to a final concentration of 0.1 mg/mL.

    • Transfer to an HPLC vial for analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 280 nm (The thiazole ring provides strong absorbance in this region).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound.

    • A purity of >97% is expected for a high-quality sample. The presence of significant secondary peaks (>0.5%) warrants further investigation into storage and handling practices.

Workflow Diagram for HPLC Purity Assessment

G prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_working 2. Prepare Working Solution (0.1 mg/mL in 50:50 ACN:H2O) prep_stock->prep_working inject 3. Inject on C18 Column prep_working->inject analyze 4. Analyze at 280 nm inject->analyze decision Purity > 97%? analyze->decision pass PASS Material is suitable for use. decision->pass Yes fail FAIL Material may be degraded. Consult troubleshooting guide. decision->fail No

Caption: HPLC Purity Assessment Workflow.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is a critical step. Among these, thiazole derivatives hold a significant place due to their diverse biological activities. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a key building block in the synthesis of various medicinally important compounds.[1][2] This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, a cornerstone technique for structural verification. We will delve into the causal factors behind the observed chemical shifts and coupling patterns, and draw comparisons with a structurally related analogue to highlight the nuances of NMR spectral interpretation in this class of molecules.

The Imperative of Spectral Integrity in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous analytical checkpoints. For medicinal chemists and drug development professionals, unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy provides a high-resolution glimpse into the molecular architecture, revealing the connectivity of atoms and their chemical environment. An erroneous structural assignment can lead to wasted resources and dead-end research pathways. This guide, therefore, emphasizes not just the "what" of spectral data but the "why" behind it, fostering a deeper understanding that is crucial for confident structural assignment.

Experimental Protocol for NMR Spectroscopy

Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube.[3][4] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm and serves as the reference point for all other chemical shifts.

NMR Spectrometer Parameters:
  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and potentially a longer relaxation delay are necessary to obtain a clear spectrum.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve tms Add Internal Standard (TMS) dissolve->tms h1_nmr Acquire ¹H NMR Spectrum tms->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum tms->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks & Interpret Spectra integrate->assign compare Comparative Analysis assign->compare

Caption: Workflow from sample preparation to comparative spectral analysis.

Spectral Data and Interpretation: this compound

The molecular structure of this compound, with its combination of an aromatic thiazole ring, an amino group, a methyl group, and an ethyl carboxylate moiety, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.69Broad Singlet2HNH₂
24.13Quartet (q)2HOCH₂CH₃
32.36Singlet (s)3Hthiazole-4-CH₃
41.19Triplet (t)3HOCH₂CH₃

Data obtained in CDCl₃ at 400 MHz.[1]

Interpretation:

  • Amino Protons (NH₂): The broad singlet at 7.69 ppm is characteristic of the two protons of the primary amino group.[1] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Ethyl Ester Protons (OCH₂CH₃): The ethyl group of the ester functionality gives rise to two distinct signals. The quartet at 4.13 ppm corresponds to the methylene (-OCH₂-) protons.[1] According to the n+1 rule, its four-line pattern is due to coupling with the three adjacent methyl protons. The triplet at 1.19 ppm is assigned to the methyl (-CH₃) protons, split into three lines by the two neighboring methylene protons.[1] The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Thiazole Methyl Protons (thiazole-4-CH₃): The sharp singlet at 2.36 ppm is attributed to the three protons of the methyl group attached to the C4 position of the thiazole ring.[1] As there are no adjacent protons, it appears as a singlet.

¹³C NMR Spectral Data
SignalChemical Shift (δ, ppm)Assignment
1170.21thiazole-2-C
2161.95O=C
3159.34thiazole-4-C
4107.34thiazole-5-C
559.72OCH₂CH₃
617.12thiazole-4-CH₃
714.32OCH₂CH₃

Data obtained in CDCl₃ at 100 MHz.[1]

Interpretation:

  • Thiazole Ring Carbons: The carbon atom at the C2 position, bonded to both the sulfur and a nitrogen atom of the amino group, is the most downfield at 170.21 ppm.[1] The C4 carbon, attached to the methyl group, resonates at 159.34 ppm. The C5 carbon, bonded to the ester group, appears at 107.34 ppm.[1]

  • Carbonyl Carbon (O=C): The carbonyl carbon of the ester group is observed at 161.95 ppm, a typical range for ester carbonyls.[1]

  • Ethyl Ester Carbons (OCH₂CH₃): The methylene carbon (-OCH₂-) of the ethyl group appears at 59.72 ppm, deshielded by the adjacent oxygen. The terminal methyl carbon (-CH₃) is found further upfield at 14.32 ppm.[1]

  • Thiazole Methyl Carbon (thiazole-4-CH₃): The carbon of the methyl group attached to the thiazole ring resonates at 17.12 ppm.[1]

Comparative Analysis: Ethyl vs. Methyl 2-amino-thiazole Carboxylates

To underscore the influence of structural modifications on NMR spectra, we will compare the data of this compound with that of a related compound, Methyl 2-amino-5-methylthiazole-4-carboxylate . Note the differences in the ester group (ethyl vs. methyl) and the position of the methyl group on the thiazole ring (C4 vs. C5).

¹H and ¹³C NMR Data for Methyl 2-amino-5-methylthiazole-4-carboxylate
NucleusSignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 16.97Singlet2HNH₂
23.70Singlet3HOCH₃
32.49Singlet3Hthiazole-5-CH₃
¹³C 1167.5thiazole-2-C
2164.3O=C
3137.1thiazole-4-C
4135.2thiazole-5-C
552.1OCH₃
612.7thiazole-5-CH₃

Data obtained in DMSO-d₆ at 270 MHz.[5]

Comparative Insights:

  • Ester Group Signals: The most obvious difference lies in the signals for the ester alkyl group. In the ethyl ester, we observe a quartet and a triplet, characteristic of an ethyl group. In the methyl ester, a single sharp singlet at 3.70 ppm for the three methoxy protons is seen.[5] This provides a clear diagnostic tool to distinguish between different alkyl esters.

  • Methyl Group on the Thiazole Ring: The chemical shift of the methyl group on the thiazole ring is influenced by its position. In our primary compound, the C4-methyl protons appear at 2.36 ppm.[1] In the comparative compound, the C5-methyl protons are at 2.49 ppm.[5] This subtle difference can be attributed to the varying electronic environments at the C4 and C5 positions of the thiazole ring.

  • Thiazole Ring Carbons: The positions of the carbon signals of the thiazole ring also shift based on the substituent pattern. A direct comparison is complicated by the different solvents used. However, the relative ordering and approximate chemical shift ranges remain informative for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. Each signal can be logically assigned to a specific set of protons or a carbon atom within the molecule based on its chemical shift, multiplicity, and integration. By comparing its spectra with that of a related thiazole derivative, we can appreciate how subtle changes in molecular structure are reflected in the NMR data. For researchers in drug discovery and development, a thorough understanding of these spectral nuances is not merely academic but a fundamental requirement for the confident and accurate characterization of novel chemical entities. This guide serves as a practical reference for the interpretation of NMR data for this important class of heterocyclic compounds.

References

Interpreting the mass spectrum of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrum of Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a key heterocyclic building block, frequently utilized in the synthesis of a wide array of biologically active compounds. Mass spectrometry (MS) stands as an indispensable analytical technique for confirming the identity and purity of such molecules. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound, offering insights into its characteristic fragmentation patterns. By comparing predicted pathways with reference spectral data, this document serves as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Molecular Profile and Expected Ionization Behavior

Before delving into the fragmentation, it is crucial to establish the fundamental properties of the target molecule.

PropertyValueSource
Chemical Name Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[1]
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.23 g/mol [1][2]
Exact Mass 186.0463 Da[1]
Chemical Structure
Chemical structure of this compound
Source: PubChem CID 343747

Under electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M⁺•). According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have a molecular ion with an even mass-to-charge ratio (m/z).[3][4] With two nitrogen atoms, this compound conforms to this rule, and its molecular ion peak is predicted to appear at m/z 186 .

Analysis of Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The structure of this compound contains several functional groups—an ethyl ester, a primary amine, and a substituted thiazole ring—each contributing to a characteristic fragmentation pattern. Reference spectral data from PubChem indicates major fragments at m/z 141 and 114, which will be the focus of our interpretation.[1]

Pathway 1: Fragmentation of the Ethyl Ester Group

The ethyl ester moiety is a primary site for initial fragmentation due to the presence of heteroatoms and a carbonyl group.

  • Formation of the Acylium Ion (m/z 141): The most prominent fragmentation pathway for esters is the α-cleavage, leading to the loss of the alkoxy group.[5][6] In this case, the molecular ion loses an ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.

    [C₇H₁₀N₂O₂S]⁺• (m/z 186) → [C₅H₅N₂OS]⁺ (m/z 141) + •OCH₂CH₃

    This cleavage results in a resonance-stabilized acylium ion at m/z 141 . The high stability of this ion explains why it is often a major peak in the spectrum of ethyl esters.[7] This fragment is a key diagnostic marker for the core thiazole-carbonyl structure.

Pathway 2: Subsequent Fragmentation of the Acylium Ion

The fragment ion at m/z 141 can undergo further fragmentation, typically involving the heterocyclic ring.

  • Formation of the m/z 114 Ion: Heterocyclic compounds containing nitrogen often eliminate hydrogen cyanide (HCN), a stable neutral molecule with a mass of 27 Da.[4] The acylium ion at m/z 141 can lose HCN, likely involving the amino group and an adjacent ring carbon.

    [C₅H₅N₂OS]⁺ (m/z 141) → [C₄H₄OS]⁺• (m/z 114) + HCN

    This results in a fragment ion at m/z 114 . The observation of this fragment in the reference spectrum provides strong evidence for the presence of the 2-aminothiazole structure.[1]

Visualizing the Fragmentation Cascade

The logical flow from the molecular ion to the principal fragments can be visualized using a fragmentation diagram. This provides a clear schematic of the proposed cleavages and rearrangements.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 186 F141 Acylium Ion [M - C₂H₅O]⁺ m/z = 141 M->F141 - •OCH₂CH₃ (45 Da) F114 Fragment Ion [M - C₂H₅O - HCN]⁺• m/z = 114 F141->F114 - HCN (27 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted vs. Observed Fragments

The following table compares the proposed fragments with publicly available mass spectral data for this compound.

m/zProposed Structure / FormulaFragmentation MechanismData Source
186 [C₇H₁₀N₂O₂S]⁺• (Molecular Ion)Electron Ionization[1]
141 [C₅H₅N₂OS]⁺α-cleavage: Loss of ethoxy radical (•OCH₂CH₃) from M⁺•[1]
114 [C₄H₄OS]⁺•Loss of hydrogen cyanide (HCN) from m/z 141[1]

Comparison with Structural Isomers

The utility of a fragmentation pattern lies in its ability to distinguish a compound from its isomers. Consider a hypothetical isomer, Ethyl 4-amino-2-methylthiazole-5-carboxylate . While its molecular weight would be identical (186 Da), its fragmentation pattern might differ subtly. The stability of the key acylium ion at m/z 141 would likely be similar. However, subsequent fragmentations involving the amino group and the methyl group in different positions could lead to different daughter ions or variations in the relative abundances of common ions, allowing for potential differentiation. The specific fragmentation pathways of thiazole rings are known to be influenced by substituent positions.[8][9]

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To provide a self-validating framework, the following outlines a standard protocol for obtaining the mass spectrum of a purified solid sample like this compound.

Objective: To obtain a reproducible electron ionization (EI) mass spectrum for structural confirmation.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • GC Separation:

    • Injector: Set to 250°C, Split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak (m/z 186).

    • Analyze the fragmentation pattern and compare it against the predicted pathways and reference library spectra (e.g., NIST).

Caption: Standard workflow for GC-MS analysis of a small organic molecule.

Conclusion

The mass spectrum of this compound is characterized by a clear molecular ion peak at m/z 186 and a highly predictable fragmentation pattern dominated by the ethyl ester group. The primary cleavage, a loss of the ethoxy radical to form a stable acylium ion at m/z 141, serves as a robust diagnostic marker. A subsequent loss of HCN to produce a fragment at m/z 114 further confirms the 2-aminothiazole substructure. This detailed interpretation, grounded in fundamental principles of mass spectrometry and supported by reference data, provides a reliable guide for scientists in pharmaceutical and chemical research, enabling confident structural verification of this important synthetic intermediate.

References

A Comparative Guide to the Synthesis of 2-Aminothiazoles: A Tale of Two Methodologies—One-Pot vs. Two-Step Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone of molecular design, appearing in a multitude of FDA-approved drugs. The synthesis of this privileged heterocycle is, therefore, a critical process, with efficiency, yield, and sustainability being paramount considerations. The two primary approaches to its synthesis, the traditional two-step Hantzsch reaction and the more modern one-pot modifications, each present a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of these methodologies, supported by experimental data, to aid researchers in making informed decisions for their synthetic campaigns.

The Foundational Chemistry: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is the classical and most widely recognized method for preparing thiazole derivatives.[1] In the context of 2-aminothiazoles, this reaction involves the condensation of an α-halocarbonyl compound with a thiourea.[2] This method has been a reliable workhorse in organic synthesis for over a century.

The Two-Step Approach: A Deliberate and Controlled Pathway

The traditional Hantzsch synthesis is inherently a two-step process in practice. The first step involves the synthesis and isolation of an α-haloketone, which is often a lachrymator and requires careful handling. The second step is the cyclocondensation of this isolated intermediate with thiourea.

The reaction proceeds through a well-established mechanism. The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[3]

Two-Step Hantzsch Synthesis cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Cyclocondensation Ketone Ketone α-Haloketone α-Haloketone Ketone->α-Haloketone Halogenating Agent (e.g., NBS, Br2) Intermediate Intermediate α-Haloketone->Intermediate + Thiourea 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole Cyclization & Dehydration One-Pot Synthesis cluster_0 In-situ α-Halogenation & Cyclocondensation Reaction_Vessel Single Reaction Vessel Ketone Ketone α-Haloketone_Intermediate α-Haloketone (not isolated) Ketone->α-Haloketone_Intermediate + Halogen Source (e.g., I2, NBS) 2-Aminothiazole 2-Aminothiazole α-Haloketone_Intermediate->2-Aminothiazole + Thiourea (Cyclization & Dehydration)

References

A Comparative Guide to the Antimicrobial Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with diverse biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial performance of derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a versatile starting material for the synthesis of a wide array of bioactive molecules.[3][4] We will delve into their structure-activity relationships, mechanisms of action, and comparative efficacy against various microbial pathogens, supported by experimental data and detailed protocols.

The Thiazole Core: A Foundation for Antimicrobial Innovation

The thiazole ring is a cornerstone in the design of new antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2][5][6] The versatility of the this compound scaffold allows for chemical modifications at the 2-amino and 5-carboxylate positions, enabling the generation of libraries of compounds with diverse physicochemical properties and biological targets.[3][7]

Comparative Antimicrobial Performance of Thiazole Derivatives

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituents introduced into the core structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of clinically relevant bacteria and fungi, providing a clear comparison of their potency.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
2a Schiff BaseStaphylococcus epidermidis (MDR)250--[8]
2b Schiff BaseStaphylococcus epidermidis (MDR)250--[8]
2d Schiff BaseStaphylococcus aureus (MDR)250--[8]
2g Schiff BaseStaphylococcus aureus (MDR)250--[8]
2a Schiff BasePseudomonas aeruginosa (MDR)375--[8]
2b Schiff BasePseudomonas aeruginosa (MDR)375--[8]
2d Schiff BaseEscherichia coli (MDR)375--[8]
2g Schiff BaseEscherichia coli (MDR)375--[8]
12f Thiazole DerivativeStaphylococcus aureusComparable to Ampicillin & Gentamicin--[7][9]
12f Thiazole DerivativeBacillus subtilisComparable to Ampicillin & Gentamicin--[7][9]
7a 2-Hydrazinyl-thiazoleCandida albicans3.9Fluconazole15.62[10]
7b 2-Hydrazinyl-thiazoleCandida albicans3.9Fluconazole15.62[10]
7c 2-Hydrazinyl-thiazoleCandida albicans3.9Fluconazole15.62[10]
Compound 3 Heteroaryl ThiazoleResistant S. aureus, P. aeruginosa, E. coli230-700Ampicillin-[5]
Compound 6, 20, 22 Thiazole-based heterocyclesS. aureus, E. coli, C. albicans3.125--[11]

Structure-Activity Relationship (SAR) Insights

The analysis of various synthesized derivatives reveals key structural features that govern their antimicrobial potency:

  • Substituents on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on a phenyl ring attached to the thiazole core significantly influence activity. For instance, para-substituted methoxy, chloro, and nitro groups on a phenyl ring can modestly increase antibacterial activity.[1]

  • Molecular Hybridization: Combining the thiazole moiety with other heterocyclic rings like pyrazoline, pyrimidine, or triazole can lead to compounds with enhanced and broader antimicrobial spectra.[5][12]

  • Lipophilicity: An optimal hydro-lipophilic balance is crucial for antifungal activity. Excessive hydrophobicity might not always lead to better efficacy.[10] For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position have shown promising anti-Candida activity.[10]

  • Schiff Bases: The formation of Schiff bases at the 2-amino group has yielded derivatives with significant activity against multidrug-resistant strains of S. epidermidis, S. aureus, P. aeruginosa, and E. coli.[8]

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.

Bacterial Targets

A primary mechanism of action for several thiazole-based antibacterial agents is the inhibition of DNA gyrase .[1][11] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. Molecular docking studies have supported the favorable interaction of thiazole derivatives with the GyrB subunit of DNA gyrase.[1][11] Another proposed mechanism is the inhibition of fatty acid synthesis (FAS) II, with some derivatives showing inhibitory activity against enzymes like FabH.[13]

bacterial_mechanism Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase (GyrB) Thiazole->DNA_Gyrase Inhibits Replication DNA Replication Blocked DNA_Gyrase->Replication Prevents Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Fungal Targets

In fungi, thiazole antifungals often target the cytochrome P450 enzyme 14α-demethylase (CYP51) , which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[14]

fungal_mechanism Thiazole Thiazole Derivative CYP51 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits Ergosterol Ergosterol Synthesis Blocked CYP51->Ergosterol Prevents Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to Cell_Death Fungal Cell Death Membrane->Cell_Death Results in

Caption: Inhibition of fungal ergosterol biosynthesis by thiazole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds is a critical step in the drug discovery process. The following are standardized, self-validating protocols commonly employed for this purpose.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

mic_workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria). C->D E Determine the MIC by visual inspection for the lowest concentration showing no turbidity. D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired concentration in the wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well. The plate should also contain a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only). Incubate the plate under appropriate conditions.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Workflow:

disk_diffusion_workflow A Prepare a lawn of the test microorganism on an agar plate. B Apply sterile filter paper disks impregnated with a known concentration of the test compound. A->B C Place a control disk (solvent only or standard antibiotic). B->C D Incubate the plate under suitable conditions. C->D E Measure the diameter of the zone of inhibition around each disk. D->E

References

Navigating the Molecular Landscape: A Comparative Guide to 3D-QSAR Analysis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the strategic application of computational chemistry is paramount to accelerating the identification and optimization of lead compounds. Among the diverse tools available, Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis stands out as a powerful method to correlate the physicochemical properties of a series of molecules with their biological activities. This guide provides an in-depth, comparative analysis of the 3D-QSAR of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, a scaffold of significant interest due to its prevalence in compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to offer a field-proven perspective on the causality behind experimental choices, the validation of protocols, and a comparative look at alternative approaches and molecular scaffolds.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a versatile building block in medicinal chemistry.[4] Its derivatives have been explored for a wide range of therapeutic applications, from antimicrobial and anticancer agents to kinase inhibitors.[1][2] The amenability of the 2-amino group and the C5-carboxylate for chemical modification allows for the systematic exploration of chemical space to enhance potency and selectivity.[1]

A crucial aspect of any QSAR study is the quality of the biological data. For the purpose of this guide, we will focus on the antimicrobial activity of a series of synthesized this compound derivatives. The following sections will detail the synthesis of these compounds, the determination of their biological activity, and a comprehensive 3D-QSAR analysis.

Experimental Protocols: From Synthesis to Biological Evaluation

The integrity of a 3D-QSAR model is fundamentally dependent on the quality and consistency of the input data. This necessitates robust and well-documented experimental protocols for both the chemical synthesis of the compounds and their biological evaluation.

Synthesis of this compound Derivatives

A practical and efficient one-pot synthesis method is often preferred for generating a library of analogs for QSAR studies due to its operational simplicity and generally good yields.[4]

Protocol: One-Pot Synthesis of this compound (4a) [4]

  • To a mixture of ethyl acetoacetate (1.0 eq) in a 1:1 solution of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 eq) at a temperature below 0°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (1.0 eq) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble material.

  • To the filtrate, add aqueous ammonia to basify the solution, leading to the precipitation of the product.

  • Stir the resulting suspension at room temperature for 10 minutes and then collect the solid by filtration.

  • Wash the filter cake with water and recrystallize from a suitable solvent like ethyl acetate to yield the pure product.

This protocol can be adapted for the synthesis of various N-substituted derivatives by using the corresponding N-substituted thioureas.[5]

Antimicrobial Activity Assessment

The biological data for the QSAR analysis is typically the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[6]

Protocol: Broth Microdilution Assay [6]

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) equivalent to 0.5 on the McFarland scale.

  • Add the microbial suspension to each well of the microtiter plate. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The biological activity is often expressed as pMIC (-log MIC) for the QSAR study to ensure a more normal distribution of the data.

The 3D-QSAR Workflow: A Step-by-Step Guide

The following workflow outlines the key steps in performing a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), two of the most widely used methods.[7]

Caption: A typical workflow for a 3D-QSAR study.

Molecular Modeling and Alignment

This is arguably the most critical step in a 3D-QSAR study. The underlying hypothesis is that the molecules in the dataset bind to the same biological target in a similar orientation. A common approach is to align the structures based on a common substructure. For our this compound derivatives, the thiazole ring serves as an excellent alignment template.

Calculation of Molecular Fields

CoMFA calculates the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule in the dataset at various grid points.[7]

CoMSIA , in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference from CoMFA is the use of a Gaussian function, which provides a smoother and more continuous representation of the molecular fields.[7]

Statistical Analysis and Model Validation

Partial Least Squares (PLS) is the most common statistical method used in 3D-QSAR to correlate the variations in the molecular fields with the changes in biological activity.[7] The predictive power of the resulting model is assessed using several statistical parameters:

  • q² (cross-validated r²): A measure of the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered indicative of a good model.

  • r² (non-cross-validated r²): A measure of the goodness of fit of the model to the training data.

  • r²pred (predictive r² for the test set): An external validation metric where the model is used to predict the activity of a set of compounds that were not used in model generation.

Comparative Analysis: Thiazoles vs. Alternative Scaffolds

To provide a broader context, it is insightful to compare the 3D-QSAR models of our thiazole derivatives with those of other chemical classes targeting similar biological endpoints. For instance, oxazolidinones are another important class of antibacterial agents.[8]

3D-QSAR ModelScaffoldBiological Targetr²predReference
CoMFA Thiazole DerivativesBiofilm Inhibition0.5380.925-[9]
CoMSIA Thiazole DerivativesBiofilm Inhibition0.5930.905-[9]
CoMFA OxazolidinonesS. aureus---[8]
CoMFA GyrB InhibitorsDNA Gyrase B0.591-0.7698[10]
CoMSIA GyrB InhibitorsDNA Gyrase B0.629-0.6848[10]

Note: Direct comparison of q² and r² values across different studies should be done with caution due to variations in datasets, alignment methods, and software used.

This comparative data highlights that both thiazole and oxazolidinone scaffolds can yield robust 3D-QSAR models, indicating that these are "QSAR-friendly" series. The statistical parameters for the GyrB inhibitors further underscore the predictive power of these models.[10]

Interpreting the Visual Output: CoMFA and CoMSIA Contour Maps

A major advantage of 3D-QSAR is the generation of intuitive 3D contour maps that visualize the regions in space where modifications to the molecular structure are likely to impact biological activity.

Caption: Interpretation of CoMFA and CoMSIA contour maps.

For our this compound derivatives, a hypothetical CoMFA steric contour map might show a green polyhedron near the C2-amino group, suggesting that introducing bulkier substituents at this position could enhance antimicrobial activity. Conversely, a yellow contour near the C4-methyl group would indicate that larger groups here are detrimental.

Similarly, a CoMSIA electrostatic map with a blue contour near the C5-ester would imply that an increase in positive electrostatic potential in this region is favorable for activity, while a red contour would favor negative potential.

Beyond CoMFA and CoMSIA: A Glimpse at Other 3D-QSAR Methods

While CoMFA and CoMSIA are workhorses in the field, a comprehensive guide should acknowledge other methodologies.

  • Hologram QSAR (HQSAR): This method is alignment-independent and uses 2D fragments of the molecules to generate a molecular hologram, which is then correlated with biological activity. HQSAR can be particularly useful when a reliable 3D alignment is difficult to achieve.[11]

  • Comparative Molecular Moment Analysis (CoMMA): Another alignment-independent method that uses molecular moments to describe the shape and charge distribution.[12]

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. A validated pharmacophore model can be used for virtual screening of large compound libraries.

The choice of method often depends on the specific characteristics of the dataset and the computational resources available. A comparative study employing multiple methods can provide a more robust understanding of the structure-activity relationships.[11]

Conclusion and Future Directions

The 3D-QSAR analysis of this compound derivatives provides a powerful framework for understanding the structural requirements for their biological activity. By integrating robust synthesis and bioassay protocols with computational modeling, researchers can rationally design novel analogs with improved potency. The insights gained from CoMFA and CoMSIA contour maps offer clear, actionable guidance for medicinal chemists.

Future work in this area could involve the application of more advanced machine learning algorithms to the QSAR modeling process, the use of molecular dynamics simulations to refine the alignment of the compounds, and the synthesis and biological evaluation of newly designed derivatives to prospectively validate the predictive power of the generated models. Ultimately, the goal is to leverage these computational tools to accelerate the journey from a promising chemical scaffold to a clinically effective therapeutic agent.

References

A Comparative Guide to the Biological Activity of Thiazole and Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry

In the landscape of drug discovery and development, heterocyclic compounds are foundational pillars. Their rigid structures provide a fixed scaffold upon which functional groups can be arranged to achieve precise interactions with biological targets. Among these, five-membered aromatic rings containing nitrogen and another heteroatom are particularly prominent. This guide focuses on two such "privileged scaffolds": thiazole (containing sulfur and nitrogen) and oxadiazole (containing oxygen and nitrogen).

Both thiazole and oxadiazole moieties are integral components of numerous clinically approved drugs and a vast number of compounds under investigation.[1][2][3][4] Their value lies in their ability to engage in hydrogen bonding, act as bioisosteric replacements for other functional groups like esters and amides, and contribute to the overall pharmacokinetic profile of a molecule.[5] This guide provides an in-depth, objective comparison of the biological activities of thiazole and oxadiazole derivatives, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts. We will dissect their performance in key therapeutic areas, explain the causality behind experimental designs, and provide a framework for their evaluation.

Structural Scaffolds and Synthetic Accessibility

The fundamental difference between a thiazole and an oxadiazole ring is the presence of a sulfur versus an oxygen atom. While both are five-membered aromatic heterocycles, this single atomic substitution significantly influences their electronics, size, and potential for intermolecular interactions. The 1,3,4-oxadiazole isomer is the most commonly studied and will be the focus of comparison with the 1,3-thiazole ring.

The accessibility of these scaffolds is a key consideration in drug development. Fortunately, robust and versatile synthetic routes exist for both. The Hantzsch synthesis remains a cornerstone for thiazole construction, while the cyclodehydration of diacylhydrazines is a common and efficient route to 1,3,4-oxadiazoles.[6][7][8][9]

G cluster_0 Thiazole Synthesis (Hantzsch) cluster_1 1,3,4-Oxadiazole Synthesis a α-Haloketone c 1,3-Thiazole Derivative a->c Cyclocondensation b Thioamide b->c d Acid Hydrazide f Diacylhydrazine Intermediate d->f e Carboxylic Acid / Acyl Chloride e->f g 1,3,4-Oxadiazole Derivative f->g Cyclodehydration (e.g., POCl3)

Caption: Common synthetic pathways to thiazole and 1,3,4-oxadiazole cores.

Head-to-Head Comparison of Biological Activities

The true measure of these scaffolds lies in their biological performance. Below, we compare their efficacy across three critical therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

Both thiazole and oxadiazole derivatives have demonstrated broad-spectrum antimicrobial capabilities.[10][11][12] The global challenge of antimicrobial resistance makes the development of new agents from these classes a high priority.[12]

  • Thiazole Derivatives: These compounds often exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.[13] Their amphiphilic nature can facilitate integration into the lipid bilayers of bacteria.[13] Studies have shown their effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][14][15]

  • 1,3,4-Oxadiazole Derivatives: This class is renowned for its wide range of antimicrobial actions, including antibacterial, antifungal, and antitubercular effects.[3][10] The toxophoric -N=C-O- linkage is believed to be crucial for their activity, potentially by interacting with nucleophilic centers in microbial cells.[16] Notably, oxadiazole derivatives have shown significant promise against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Comparative Performance Data (Antimicrobial)

Compound ClassRepresentative Compound/StudyTarget OrganismMIC (µg/mL)Reference
Thiazole 2-phenylacetamido-thiazole deriv.E. coli1.56 - 6.25[14]
Thiazole Hydrazone-bisthiazole deriv.A. fumigatus0.03[14]
Oxadiazole OZE-I (1,3,4-oxadiazole deriv.)S. aureus (MRSA)4 - 16[16]
Oxadiazole OZE-II (1,3,4-oxadiazole deriv.)S. aureus (MRSA)4 - 8[16]
Oxadiazole 5-aryl-1,3,4-oxadiazole-2-thiolP. aeruginosa< Reference Ampicillin[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Anticancer Activity

The versatility of thiazole and oxadiazole scaffolds has made them invaluable in oncology research. Derivatives of both classes can target a multitude of pathways involved in cancer progression.[18][19]

  • Thiazole Derivatives: The anticancer prowess of thiazoles is clinically validated, with drugs like Dasatinib (a kinase inhibitor) and Ixazomib being FDA-approved.[18] Their mechanisms are diverse and potent, including the inhibition of various protein kinases, disruption of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[18][20][21]

  • 1,3,4-Oxadiazole Derivatives: These compounds exhibit robust anticancer activity by targeting different biological machinery.[19] Documented mechanisms include the inhibition of telomerase (an enzyme critical for cancer cell immortality), PARP enzymes (involved in DNA repair), histone deacetylases (HDACs), and various growth factor receptors.[19][22][23] Their derivatives have demonstrated potent cytotoxicity against a wide array of human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancers.[19][23][24]

Comparative Performance Data (Anticancer)

Compound ClassRepresentative Compound/StudyCancer Cell LineIC₅₀ (µM)Reference
Thiazole Thiazole deriv. (Compound 2f)MCF-7 (Breast)7.7[25]
Thiazole Thiazole deriv. (Compound 4c)MCF-7 (Breast)Promising Activity[26]
Oxadiazole Quinoline-oxadiazole deriv.HepG2 (Liver)0.8 - 1.2[23]
Oxadiazole Thiophene-oxadiazole deriv.Caco-2 (Colon)5.3[4]
Oxadiazole Combi-oxadiazole deriv. (33)MCF-7 (Breast)0.34[23]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, making the development of effective anti-inflammatory agents crucial.

  • Thiazole Derivatives: The clinical utility of thiazoles as anti-inflammatory agents is well-established, with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Meloxicam and Fanetizole featuring this core structure.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

  • 1,3,4-Oxadiazole Derivatives: Many oxadiazole derivatives exhibit potent anti-inflammatory activity, often through a dual-inhibition mechanism targeting both COX and lipoxygenase (LOX) pathways.[27] This can be advantageous, potentially leading to reduced gastrointestinal side effects compared to traditional NSAIDs.[27] Their efficacy has been validated in numerous preclinical models, such as the carrageenan-induced paw edema assay.[28][29]

Comparative Performance Data (Anti-inflammatory)

Compound ClassRepresentative Compound/StudyAssay% InhibitionReference
Thiazole MeloxicamClinically Used NSAID-[1][2]
Oxadiazole Flurbiprofen-Oxadiazole (Ox-6f)Carrageenan Paw Edema79.83%[28]
Oxadiazole Flurbiprofen-Oxadiazole (Ox-6d)Carrageenan Paw Edema76.64%[28]
Oxadiazole Phenyl-Oxadiazole deriv. (C7)Carrageenan Paw EdemaGood response vs. Indomethacin[29]

Core Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity, protocols must be robust and self-validating. Here, we provide detailed, step-by-step methodologies for two fundamental assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity via MTT Assay

Causality & Principle: This colorimetric assay is a standard for assessing cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole/oxadiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls (for Self-Validation): Include wells with untreated cells (negative control), cells treated with the vehicle solvent (e.g., 0.1% DMSO), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Antibacterial Activity via Broth Microdilution (MIC Determination)

Causality & Principle: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent. It identifies the lowest concentration required to inhibit the visible growth of a specific microorganism. This method provides a quantitative measure of a compound's bacteriostatic activity.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds.

  • Controls (for Self-Validation):

    • Negative Control: A well containing only bacteria and broth to confirm growth.

    • Positive Control: A well containing bacteria and a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed. The result can also be read using a viability dye like resazurin.

Synthesis and Conclusion

The comparative analysis reveals that both thiazole and 1,3,4-oxadiazole are exceptionally versatile scaffolds for the development of biologically active agents. Neither ring system is inherently superior; instead, their specific activity is profoundly dictated by the nature and arrangement of substituents appended to the core.

  • Thiazole derivatives have a strong, clinically-proven track record, particularly in anticancer and anti-inflammatory applications.[1][2][18] Their diverse mechanisms of action continue to make them a focal point of drug discovery.[18][20]

  • 1,3,4-Oxadiazole derivatives show remarkable breadth, with potent activities across antimicrobial, anticancer, and anti-inflammatory domains.[10][19][30] Their potential to overcome drug resistance, particularly in antimicrobial contexts, is a significant advantage.[10][17]

The choice between these scaffolds in a drug design program often comes down to their role as bioisosteres. A researcher might rationally swap a thiazole for an oxadiazole to fine-tune a lead compound's properties, such as improving metabolic stability, altering solubility, or exploring different hydrogen bonding patterns with the target protein. Ultimately, both thiazole and oxadiazole derivatives represent rich and fertile ground for the continued discovery of novel therapeutics to address pressing global health challenges.

References

A Comparative Guide to Structure-Activity Relationships of 2-Aminothiazole Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Its inherent ability to engage in various biological interactions has led to its incorporation into a wide array of therapeutic agents, from anticancer and anti-inflammatory drugs to antimicrobials and neuroprotective agents.[1][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole carboxamides, offering insights into the rational design of potent and selective modulators of diverse biological targets. We will delve into key therapeutic areas, dissect the influence of structural modifications on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these versatile compounds.

The 2-Aminothiazole Carboxamide Core: A Versatile Pharmacophore

The 2-aminothiazole ring system, with its unique electronic properties and hydrogen bonding capabilities, serves as an excellent anchor for interacting with various biological targets. The carboxamide linkage provides an additional point of interaction and a vector for introducing diverse substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The general structure of a 2-aminothiazole carboxamide is depicted below, highlighting the key regions for chemical modification that dictate the compound's biological activity.

G cluster_0 General Structure of 2-Aminothiazole Carboxamides 2-aminothiazole_core 2-Aminothiazole Core Carboxamide_Linker Carboxamide Linker 2-aminothiazole_core->Carboxamide_Linker R3 R3 (Amino substituent) 2-aminothiazole_core->R3 R2 R2 (Amide substituent) Carboxamide_Linker->R2 R1 R1 (Position 4 & 5 substituents) R1->2-aminothiazole_core

Caption: Key regions for modification in 2-aminothiazole carboxamides.

I. Kinase Inhibitors: Targeting the Engine of Cellular Signaling

Kinases are a major class of drug targets, and 2-aminothiazole carboxamides have emerged as potent inhibitors of various kinases, particularly in the context of cancer therapy.[8][9] The most prominent example is Dasatinib (BMS-354825) , a pan-Src family kinase and Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[8][9][10]

A. The Dasatinib Story: A Paradigm of Rational Drug Design

The development of Dasatinib provides a compelling case study in SAR-driven optimization. Starting from a 2-aminothiazole hit from a high-throughput screen, successive structural modifications led to a compound with nanomolar to subnanomolar potency.[9]

Key SAR Insights for Pan-Src/Abl Inhibition:

  • The 2-Aminothiazole Core: Essential for binding to the hinge region of the kinase domain.

  • The Carboxamide Linker: The N-(2-chloro-6-methylphenyl) group was found to be optimal for fitting into a hydrophobic pocket.

  • The 2-Amino Substituent: The 2-methyl-4-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine group plays a crucial role in conferring potency and solubility. Replacement of the pyrimidine core was found to be detrimental to the anti-tumor activity against non-leukemia cell lines.[10]

The following diagram illustrates the key interactions of Dasatinib with the Abl kinase active site.

G cluster_0 Dasatinib Binding to Abl Kinase Dasatinib Dasatinib Hinge Hinge Region (Met318) Dasatinib->Hinge H-bonds from 2-aminothiazole Hydrophobic_Pocket Hydrophobic Pocket Dasatinib->Hydrophobic_Pocket Interaction with 2-chloro-6-methylphenyl Solvent_Channel Solvent Channel Dasatinib->Solvent_Channel Interaction with piperazine side chain

Caption: Key binding interactions of Dasatinib within the Abl kinase active site.

B. Comparative Analysis of Kinase Inhibitory Activity

The table below compares the inhibitory activity of Dasatinib with some of its analogs, highlighting the impact of subtle structural changes on potency.

CompoundR2 (Amide Substituent)R3 (Amino Substituent)Abl IC50 (nM)Lck IC50 (nM)
Dasatinib N-(2-chloro-6-methylphenyl)2-methyl-4-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine<1<1
Analog 12m N-(2-chloro-6-methylphenyl)2-methyl-4-(4-methylpiperazin-1-yl)pyrimidine1.30.5
Compound 6d N-(2-chloro-6-methylphenyl)2-(4-methylpiperazin-1-yl)acetamido>1000 (for non-leukemia cells)Not reported

Data synthesized from multiple sources.[8][9][10]

The data clearly demonstrates that while the N-(2-chloro-6-methylphenyl) group is a consistent feature for potent kinase inhibition, modifications to the 2-amino substituent significantly impact the inhibitory profile. The replacement of the pyrimidine ring in Dasatinib with an acetamido group in compound 6d drastically reduces its activity against non-leukemia cell lines, underscoring the critical role of this moiety.[10]

II. Anticancer Agents: Beyond Kinase Inhibition

The anticancer properties of 2-aminothiazole carboxamides extend beyond their kinase inhibitory activity. These compounds have been shown to target other crucial cellular processes, including cell proliferation and survival.[1][4][5][6][11][12]

A. SAR of 2-Aminothiazole Carboxamides as Antiproliferative Agents

Studies have explored the impact of various substitutions on the antiproliferative activity of 2-aminothiazole carboxamides against different cancer cell lines.

Key SAR Insights for Antiproliferative Activity:

  • Substitution at C4 and C5 of the Thiazole Ring: Aromatic substitutions at these positions generally enhance antitumor activity compared to aliphatic substitutions.[11]

  • Acyl Chain Length at the 2-Amino Position: An acyl chain of three carbons (propanamido) has been shown to improve activity more than a two-carbon chain (acetamido).[11]

  • Benzylic Amines: The presence of benzylic amines can be beneficial for improving cytotoxicity.[11]

B. Comparative Antiproliferative Activity

The following table presents a comparison of the antiproliferative activity of several 2-aminothiazole carboxamide derivatives against various cancer cell lines.

CompoundR1 (Thiazole Substituent)R3 (Amino Substituent)Cell LineIC50 (µM)
Compound 8a 4-phenyl3-propanamidoColon, Melanoma, Renal, BreastModerate Activity
Compound 21 UnsubstitutedN-(2-chloro-6-methylphenyl)carboxamideK563 (Leukemia)16.3
Dasatinib Unsubstituted2-methyl-4-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidineK563 (Leukemia)11.08
Compound 20 4,5-butylideneBenzylic amineH1299 (Lung)4.89
Compound 20 4,5-butylideneBenzylic amineSHG-44 (Glioblastoma)4.03

Data synthesized from multiple sources.[11]

These findings highlight the diverse mechanisms through which 2-aminothiazole carboxamides can exert their anticancer effects and underscore the importance of tailoring the substitution pattern to the specific cancer type.

III. Modulators of Neurodegenerative Diseases

Recent research has uncovered the potential of 2-aminothiazole carboxamides in the treatment of neurodegenerative disorders, such as prion diseases and Alzheimer's disease.[13][14][15][16]

A. Anti-Prion Activity of 2-Aminothiazoles

A high-throughput screen identified 2-aminothiazoles as a promising scaffold for the development of anti-prion compounds.[13] SAR studies revealed that the presence of a heteroatom at the C-3 and/or C-4 positions of the A-ring substituent is important for bioactivity.[13]

B. Multi-Target Agents for Alzheimer's Disease

In the context of Alzheimer's disease, 2-aminothiazole derivatives have been designed as multi-target agents, inhibiting cholinesterase enzymes and exhibiting antioxidant and neuroprotective properties.[14][16]

Key SAR Insights for Alzheimer's Disease:

  • Thiourea and Benzamide Derivatives: Both thiourea and benzamide derivatives at the 2-amino position have shown promise as cholinesterase inhibitors.[16]

  • Neuroprotective Effects: Certain derivatives have demonstrated neuroprotective effects against H2O2-induced damage in PC12 cell lines.[16]

IV. Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-aminothiazole carboxamides.

A. General Synthesis of 2-Aminothiazole Carboxamides (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[17]

G alpha-haloketone α-Haloketone Reaction Condensation alpha-haloketone->Reaction Thiourea Thiourea Thiourea->Reaction 2-aminothiazole 2-Aminothiazole Core Reaction->2-aminothiazole Acylation Acylation with Carboxylic Acid Derivative 2-aminothiazole->Acylation Final_Product 2-Aminothiazole Carboxamide Acylation->Final_Product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole carboxamides.

Step-by-Step Protocol:

  • Synthesis of the 2-Aminothiazole Core:

    • Dissolve the appropriate α-haloketone in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Collect the precipitated 2-aminothiazole derivative by filtration, wash with water, and dry.

  • Amide Coupling:

    • To a solution of the 2-aminothiazole derivative in an aprotic solvent (e.g., dichloromethane or DMF), add the desired carboxylic acid, a coupling agent (e.g., EDC/HOBt or HATU), and a base (e.g., DIPEA or triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final 2-aminothiazole carboxamide product by column chromatography or recrystallization.

B. In Vitro Kinase Inhibition Assay

Protocol:

  • Prepare a reaction mixture containing the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Add the test compound (2-aminothiazole carboxamide) at various concentrations.

  • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

C. Cell Proliferation (MTT) Assay

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

V. Conclusion and Future Directions

The 2-aminothiazole carboxamide scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of a wide range of biological targets. The extensive SAR studies conducted on this class of compounds have provided invaluable insights into the key structural features required for activity against kinases, cancer cells, and targets relevant to neurodegenerative diseases.

Future research in this area should focus on:

  • Exploring Novel Substitutions: The synthesis and evaluation of novel derivatives with diverse substituents at all positions of the scaffold will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: For compounds with potent whole-cell activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further optimization.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models.

By leveraging the wealth of existing SAR data and employing rational drug design principles, the 2-aminothiazole carboxamide scaffold will undoubtedly continue to be a rich source of novel therapeutic agents for the treatment of a wide range of human diseases.

References

A Senior Application Scientist's Guide to In Vitro Evaluation of Anticancer Potential on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key in vitro assays for evaluating the anticancer potential of novel compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable preclinical screening workflows. We will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a thorough understanding of not just the "how," but also the "why."

Introduction: The Rationale of In Vitro Anticancer Screening

The initial stages of anticancer drug discovery rely heavily on in vitro assays using human cancer cell lines.[1] These models, while not fully recapitulating the complexity of a tumor microenvironment, offer a rapid, cost-effective, and high-throughput method to assess the cytotoxic and cytostatic effects of potential drug candidates.[2] A multi-faceted approach, employing a panel of assays that probe different cellular processes, is crucial for building a comprehensive profile of a compound's activity and elucidating its mechanism of action.[3] The selection of appropriate assays and cell lines is paramount for generating clinically relevant data.[4][5]

Core Principles of Assay Selection

A well-designed in vitro screening cascade should incorporate assays that evaluate various hallmarks of cancer. The choice of assays should be driven by the specific research question and the predicted mechanism of action of the test compound. Key considerations include:

  • Cytotoxicity vs. Cytostaticity: Does the compound kill the cells (cytotoxic) or simply inhibit their proliferation (cytostatic)?

  • Mechanism of Cell Death: If cytotoxic, does the compound induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?

  • Cell Cycle Effects: Does the compound arrest the cell cycle at a specific phase?

  • Metastatic Potential: Does the compound inhibit cell migration and invasion?

  • Target Engagement: Does the compound interact with its intended molecular target and modulate downstream signaling pathways?

This guide will focus on a selection of widely adopted and validated assays that address these fundamental questions.

I. Assessing Cell Viability and Cytotoxicity

The foundational step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. Colorimetric assays are the workhorses of this stage due to their simplicity, reproducibility, and amenability to high-throughput screening.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Causality Behind Experimental Choices: The reliance on mitochondrial activity makes the MTT assay a sensitive indicator of cellular health.[6] However, it's crucial to recognize that this is an indirect measure of cell number. Compounds that affect mitochondrial function without directly causing cell death can lead to misleading results.[7]

MTT_Workflow cluster_plate 96-Well Plate cluster_assay MTT Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound 24h incubation Incubate Incubate Add Compound->Incubate e.g., 72h Add MTT Add MTT Incubate->Add MTT 4h incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan e.g., DMSO Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance 570 nm Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

B. Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is another robust method for determining cytotoxicity.[11] It is a colorimetric assay based on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[12] The amount of bound dye is directly proportional to the total cellular protein content, which reflects the cell number.[13][14]

Causality Behind Experimental Choices: The SRB assay is less susceptible to interference from compounds that affect cellular metabolism, as it directly measures cell mass rather than metabolic activity.[11] This makes it a valuable orthogonal method to validate findings from the MTT assay. The fixation step also allows for long-term storage of plates before analysis.[14]

SRB_Workflow cluster_plate 96-Well Plate cluster_assay SRB Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound 24h incubation Incubate Incubate Add Compound->Incubate e.g., 72h Fix with TCA Fix with TCA Incubate->Fix with TCA 1h at 4°C Wash & Dry Wash & Dry Fix with TCA->Wash & Dry Stain with SRB Stain with SRB Wash & Dry->Stain with SRB 30 min Wash with Acetic Acid Wash with Acetic Acid Stain with SRB->Wash with Acetic Acid Solubilize Dye Solubilize Dye Wash with Acetic Acid->Solubilize Dye Tris buffer Read Absorbance Read Absorbance Solubilize Dye->Read Absorbance 510 nm Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[8] Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[15]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.[8] Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.[12]

Comparison of Cytotoxicity Assays
FeatureMTT AssaySRB Assay
Principle Measures mitochondrial dehydrogenase activityMeasures total cellular protein content[11]
Endpoint Absorbance of formazan at 570-590 nm[6]Absorbance of SRB at 510 nm[11]
Advantages Widely used, sensitive to metabolic changesLess interference from metabolic inhibitors, stable endpoint[13]
Disadvantages Can be affected by compounds altering mitochondrial functionRequires a fixation step
Throughput HighHigh

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once a compound has demonstrated cytotoxic activity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer.[16] Many effective anticancer drugs exert their effects by inducing apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] It utilizes two fluorescent probes:

  • Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS).[16] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[17]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA.[11] It is excluded by cells with an intact plasma membrane. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[18]

By using both probes, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Causality Behind Experimental Choices: The dual-staining approach provides a more nuanced understanding of the cell death process than a single-probe assay. It allows for the temporal resolution of apoptosis, from the early event of PS externalization to the late-stage loss of membrane integrity.

Apoptosis_Quadrants

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the appropriate duration.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.[18]

  • Washing: Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]

B. Caspase-3 Activity Assay: Measuring an Executioner Caspase

Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[9]

A colorimetric assay can be used to measure the activity of caspase-3.[7] This assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically recognized and cleaved by active caspase-3.[9] The cleavage of the substrate releases a chromophore (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm.[9]

Causality Behind Experimental Choices: Measuring the activity of a key executioner caspase provides direct biochemical evidence of apoptosis induction. This assay is particularly useful for confirming that the observed cell death is indeed caspase-dependent.

Caspase3_Assay Apoptotic Stimulus Apoptotic Stimulus Caspase-3 Activation Caspase-3 Activation Apoptotic Stimulus->Caspase-3 Activation Cleavage of DEVD-pNA Cleavage of DEVD-pNA Caspase-3 Activation->Cleavage of DEVD-pNA Release of pNA (Yellow) Release of pNA (Yellow) Cleavage of DEVD-pNA->Release of pNA (Yellow) Measure Absorbance at 405 nm Measure Absorbance at 405 nm Release of pNA (Yellow)->Measure Absorbance at 405 nm

Experimental Protocol: Caspase-3 Colorimetric Assay

  • Cell Lysis: Induce apoptosis in cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the 2X Reaction Buffer containing DTT.[21]

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[22]

  • Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.[21]

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.[7]

III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Anticancer drugs can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[23] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[11]

PI is a fluorescent dye that binds stoichiometrically to DNA.[24] Therefore, the amount of PI fluorescence is directly proportional to the DNA content of a cell. This allows for the discrimination of cells in:

  • G0/G1 phase: 2n DNA content

  • S phase: between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Causality Behind Experimental Choices: Analyzing the cell cycle distribution provides valuable information on the cytostatic effects of a compound.[25] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery that governs that phase transition.

Experimental Protocol: Cell Cycle Analysis with PI

  • Cell Culture and Treatment: Treat cells with the test compound for a duration that allows for at least one cell cycle to complete (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Resuspend the cells in ice-cold PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[26] Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry.[10]

Data Interpretation: The data is typically presented as a histogram showing the number of cells versus PI fluorescence intensity.[27] The percentage of cells in each phase of the cell cycle is calculated using cell cycle analysis software.

IV. Assessing Anti-Metastatic Potential: Cell Migration and Invasion Assays

A critical hallmark of malignant cancer is the ability of cells to migrate and invade surrounding tissues, leading to metastasis.[28] In vitro assays that model these processes are essential for evaluating the anti-metastatic potential of a compound.

A. Wound Healing (Scratch) Assay: Measuring Collective Cell Migration

The wound healing assay is a simple and widely used method to study collective cell migration.[29] A "scratch" or cell-free area is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[29]

Causality Behind Experimental Choices: This assay mimics the process of wound healing in vivo and is particularly useful for studying the migration of epithelial and endothelial cells.[22] It provides a qualitative and quantitative measure of the ability of a sheet of cells to move collectively.

Wound_Healing_Workflow Create Confluent Monolayer Create Confluent Monolayer Create Scratch Create Scratch Create Confluent Monolayer->Create Scratch Add Compound Add Compound Create Scratch->Add Compound Image at Time 0 Image at Time 0 Add Compound->Image at Time 0 Incubate Incubate Image at Time 0->Incubate Image at Different Time Points Image at Different Time Points Incubate->Image at Different Time Points Analyze Wound Closure Analyze Wound Closure Image at Different Time Points->Analyze Wound Closure

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip or a specialized scratch-making tool.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Add fresh culture medium containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software such as ImageJ.[3][17] Calculate the percentage of wound closure over time.

B. Transwell Invasion Assay: Measuring Invasion Through an Extracellular Matrix

The transwell invasion assay, also known as the Boyden chamber assay, is used to assess the ability of cells to invade through a basement membrane-like extracellular matrix (ECM).[21] The assay uses a two-chamber system separated by a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane extract.[30]

Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., serum-containing medium) is placed in the lower chamber.[31] Invasive cells will degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant.[30]

Causality Behind Experimental Choices: This assay provides a more physiologically relevant model of invasion than the 2D wound healing assay by incorporating a 3D ECM barrier that cells must actively degrade and remodel.[32]

Transwell_Invasion_Assay Transwell {Upper Chamber|Cells in Serum-Free Medium}|{Porous Membrane + Matrigel}|{Lower Chamber|Chemoattractant (e.g., Serum)} Invasive Cells Invasive Cells Invasive Cells->Transwell:f2 Migrate to Lower Chamber Non-Invasive Cells Non-Invasive Cells Non-Invasive Cells->Transwell:f0 Remain in Upper Chamber

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate Matrigel-coated transwell inserts.[33]

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.[33]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14]

  • Cell Seeding: Add the cell suspension to the upper chamber of the inserts.[31]

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).[31]

  • Removal of Non-Invasive Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[31]

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with a dye such as crystal violet.[33]

  • Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invaded cells.

V. Cell Line Selection: The NCI-60 Panel as a Resource

The choice of cell lines is a critical factor in the relevance of in vitro anticancer drug screening.[5] The National Cancer Institute (NCI) has developed a panel of 60 human cancer cell lines (NCI-60) derived from nine different tissue types, which has been extensively characterized at the molecular level.[5][6] The NCI-60 database provides a wealth of information on the genomic and proteomic profiles of these cell lines, as well as their response to thousands of chemical compounds.[34][35] This resource can be invaluable for selecting cell lines with specific genetic backgrounds or for comparing the activity profile of a novel compound to that of known anticancer agents.[32]

VI. Data Analysis and Interpretation

The ultimate goal of these assays is to generate robust and interpretable data. For cytotoxicity assays, the IC50 value is a key parameter.[36] This can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as Microsoft Excel or GraphPad Prism.[36][37] For apoptosis and cell cycle assays, flow cytometry data analysis software is used to quantify the percentage of cells in each population or phase.[25] For migration and invasion assays, the key is to consistently quantify the changes in wound area or the number of migrated/invaded cells.[38]

Conclusion

The in vitro evaluation of anticancer potential is a multi-step process that requires a thoughtful selection of assays and cell lines. By employing a combination of cytotoxicity, apoptosis, cell cycle, and migration/invasion assays, researchers can build a comprehensive understanding of a compound's anticancer activity and its underlying mechanism of action. This guide provides a framework for designing and executing these experiments with scientific rigor, ultimately contributing to the discovery and development of novel cancer therapeutics.

References

Comparative study of different catalysts for thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science. It is a "privileged scaffold," appearing in a multitude of FDA-approved drugs, including the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and Vitamin B1 (Thiamine).[1][2][3] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions and its relative stability, making it an ideal building block for designing biologically active agents.[3][4]

The demand for structurally diverse thiazole derivatives has driven extensive research into their synthesis. The classic Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method, typically involving the condensation of an α-haloketone with a thioamide.[2][4][5][6] However, the traditional Hantzsch reaction can suffer from harsh conditions, limited substrate scope, and the use of lacrimatory α-haloketones.[1][4][7] Consequently, the development of novel catalytic systems that offer milder conditions, improved yields, greater functional group tolerance, and enhanced sustainability is a primary focus of contemporary synthetic chemistry.[1][8]

This guide provides a comparative analysis of different catalytic strategies for thiazole synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, offering field-proven insights into their application. We will compare the performance of various catalysts—from traditional Brønsted and Lewis acids to modern transition metal complexes and green organocatalysts—supported by experimental data.

Catalytic Strategies: A Mechanistic Overview and Comparison

The choice of catalyst is pivotal, directly influencing reaction efficiency, selectivity, and environmental impact. Catalysts in thiazole synthesis primarily function by activating the substrates, facilitating the key bond-forming steps (C-S and C-N bond formation), and promoting the final cyclization and dehydration/aromatization. We will examine four major classes of catalysts.

Brønsted Acid Catalysis

Brønsted acids, or proton donors, are among the most fundamental catalysts.[9] In thiazole synthesis, they typically activate carbonyl groups, making them more susceptible to nucleophilic attack.

Mechanistic Insight: In a Brønsted acid-catalyzed reaction, the acid protonates a reactant, such as a thioamide or a carbonyl compound, enhancing its electrophilicity or nucleophilicity. For instance, strong acids like trifluoromethanesulfonic acid (TfOH) have been effectively used to catalyze the coupling of α-diazoketones with thioamides.[10][11] The proposed mechanism involves the formation of a key intermediate that facilitates the cyclization process.[11] More recently, Brønsted acids have been shown to mediate the synthesis of thiazoles from sulfoxonium ylides and thioureas under metal-free conditions, showcasing their versatility.[12][13]

Causality in Experimental Choice: Brønsten acid catalysis is often chosen for its simplicity, low cost, and metal-free nature. Strong, non-coordinating acids like TfOH are preferred as they can promote the reaction without interfering with other functional groups. The choice of a Brønsten acid over a Lewis acid may be dictated by substrate compatibility; for example, substrates sensitive to coordination with a metal center may fare better under Brønsten acid catalysis.[14][15]

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors and function by coordinating to lone pairs, typically on oxygen or nitrogen atoms, to activate a substrate.[9]

Mechanistic Insight: Metal triflates (e.g., Sc(OTf)₃) are classic Lewis acid catalysts. In the context of thiazole synthesis, a Lewis acid can coordinate to the carbonyl oxygen of a ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur of a thioamide. Transition metals can also act as Lewis acids. For example, iron(III) bromide has been used to catalyze the reaction of vinyl azides with potassium thiocyanate to selectively form 4-substituted 5-thiocyano-2-aminothiazoles.[1][5]

Causality in Experimental Choice: Lewis acids are selected when specific coordination and activation are required. The choice of metal can influence the reaction's selectivity. For instance, in the synthesis from vinyl azides, switching the catalyst from palladium(II) acetate to iron(III) bromide dramatically changes the product, highlighting the critical role of the metal's electronic properties and coordination geometry in directing the reaction pathway.[1][5]

Transition Metal Catalysis (Cu, Pd, Rh, Ir)

Transition metals offer a diverse range of catalytic activities, including C-H activation, cross-coupling, and oxidative cyclization, enabling novel synthetic routes to thiazoles that bypass traditional precursors.

Mechanistic Insight:

  • Copper Catalysis: Copper catalysts are particularly versatile. They can mediate [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate (KSCN) under redox-neutral conditions.[1][5][10] This involves N-O bond cleavage, vinyl sp² C-H activation, and subsequent C-S/C-N bond formation.[1] Copper can also catalyze aerobic oxidative reactions, using simple aldehydes, amines, and elemental sulfur with O₂ as a green oxidant.[5][10]

  • Palladium Catalysis: Palladium is renowned for its role in cross-coupling reactions. Ligand-free Pd(OAc)₂ can efficiently catalyze the direct C-H arylation of pre-formed thiazole rings, allowing for late-stage functionalization.[10] It has also been used to catalyze the reaction of vinyl azides and KSCN to yield 2-aminothiazoles, demonstrating a different reactivity profile compared to iron catalysts.[1][5]

  • Iridium/Rhodium Catalysis: These metals are effective in catalyzing reactions involving carbenoid intermediates. For example, an iridium-catalyzed sulfur ylide insertion reaction provides a functional group-tolerant route to thiazoles, avoiding the need for unstable α-halo ketones.[7] Rhodium catalysts can also be used to convert 1-sulfonyl-1,2,3-triazoles and thionoesters into thiazoles.[10]

Causality in Experimental Choice: Transition metal catalysts are chosen to unlock novel reaction pathways that are inaccessible with classical methods. Copper is often selected for its low cost and rich redox chemistry, making it suitable for oxidative cyclizations.[5] Palladium is the catalyst of choice for C-H functionalization and cross-coupling due to its predictable and highly efficient catalytic cycles.[10] Iridium and rhodium are employed when reactions proceed via carbenoid intermediates, such as those generated from diazo compounds or their surrogates.[7]

Organocatalysis and Heterogeneous Catalysis

This category encompasses metal-free organic molecules that can act as catalysts and solid-supported catalysts that offer advantages in recyclability and large-scale production.[1]

Mechanistic Insight:

  • Organocatalysis: Simple organic bases like triethylamine (TEA) or piperidine are often used in Hantzsch-type syntheses to facilitate deprotonation and nucleophilic attack.[4][6] More complex organocatalysts, such as the amino acid asparagine, have been reported as eco-friendly catalysts for producing 2-aminothiazoles, likely acting as bifunctional catalysts that activate both reactants through hydrogen bonding.[1]

  • Heterogeneous Catalysis: This approach focuses on ease of separation and catalyst reuse.[1] Examples include silica-supported tungstosilisic acid for Hantzsch synthesis and magnetically recoverable nanoparticles (e.g., NiFe₂O₄, CuFe₂O₄).[16][17][18] These solid catalysts provide active sites for the reaction to occur on their surface and can be easily removed from the reaction mixture, often by simple filtration or with an external magnet, making the process more sustainable.[16]

Causality in Experimental Choice: Organocatalysts are chosen for their low toxicity, ready availability, and metal-free nature, aligning with the principles of green chemistry.[1] Heterogeneous catalysts are the preferred option when scalability and catalyst recycling are critical priorities, such as in industrial applications. Magnetically recoverable catalysts, in particular, offer a highly efficient method for catalyst separation, minimizing product contamination and catalyst loss.[16]

Data Presentation: A Quantitative Comparison of Catalytic Systems

To provide an objective benchmark, the performance of several catalytic systems for the synthesis of representative thiazole derivatives is summarized below.

Catalyst System Reactants Conditions Time Yield (%) Key Advantages Reference
Classical Hantzsch α-haloketone + ThioamideReflux in EthanolSeveral hoursVariable, often <70%Well-established, simple[2][6]
TfOH (Brønsted Acid) α-diazoketone + ThioamideCH₂Cl₂, Room Temp.0.5 - 2 h75 - 98%Metal-free, mild conditions, broad scope[10][11]
CuI (Transition Metal) Oxime + Anhydride + KSCNToluene, 120 °C, N₂24 hup to 85%Redox-neutral, novel pathway[5][10]
Pd(OAc)₂ (Transition Metal) Vinyl azide + KSCNn-Propanol, 80 °C12 hHighHigh selectivity for 2-aminothiazoles[1][5]
Asparagine (Organocatalyst) Ketone + Thiourea + I₂One-potNot specifiedExcellentEco-friendly, non-toxic catalyst[1]
NiFe₂O₄ NPs (Heterogeneous) α-haloketone + Thiosemicarbazide + AnhydrideEtOH:H₂O (1:1), 75 °C45 - 60 min85 - 95%Reusable catalyst, green solvent, fast[17]
Silica-Tungstosilisic Acid α-haloketone + Thiourea + AldehydeUltrasonic irradiation10 - 20 min85 - 90%Reusable catalyst, very short reaction time[18]

Visualizing the Mechanisms and Workflows

Diagrams are essential for understanding complex chemical processes. Below are Graphviz representations of a core synthetic mechanism and a comparative experimental workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Thioamide Thioamide (R¹-CS-NH₂) Node1 Nucleophilic Attack (S on α-Carbon) Thioamide->Node1 1 Haloketone α-Haloketone (R²-CO-CHX-R³) Haloketone->Node1 Node2 Intermediate Formation Node1->Node2 2 Node3 Cyclization (N attacks Carbonyl C) Node2->Node3 3 Node4 Dehydration Node3->Node4 4 Thiazole Substituted Thiazole Node4->Thiazole 5

Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.

Catalyst_Workflow cluster_Homogeneous Homogeneous Catalysis (e.g., CuI) cluster_Heterogeneous Heterogeneous Catalysis (e.g., Magnetic NiFe₂O₄) H1 1. Add reactants & soluble catalyst to flask H2 2. Run reaction (Heating/Stirring) H1->H2 H3 3. Work-up: Aqueous extraction, phase separation H2->H3 H4 4. Purification: Column Chromatography H3->H4 H5 Product Isolation H4->H5 M1 1. Add reactants & solid catalyst to flask M2 2. Run reaction (Heating/Stirring) M1->M2 M3 3. Catalyst Separation: Place external magnet, decant supernatant M2->M3 M4 4. Catalyst Recovery: Wash solid catalyst, dry for reuse M3->M4 Catalyst Path M5 5. Product Isolation: Evaporate solvent from supernatant, recrystallize M3->M5 Product Path

Caption: Comparative workflow for homogeneous vs. magnetic heterogeneous catalysis.

Experimental Protocols: Self-Validating Methodologies

The following protocols are detailed to be self-validating, providing clear steps from setup to product isolation.

Protocol 1: Green Synthesis of Thiazoles using NiFe₂O₄ Nanoparticles

This protocol is adapted from a one-pot, three-component synthesis strategy.[17]

  • Catalyst Preparation & Reaction Setup:

    • Synthesize or procure NiFe₂O₄ nanoparticles (approx. 5 mg, ~1 mol%).

    • To a 25 mL round-bottom flask, add the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), the desired anhydride (1.0 mmol), and the NiFe₂O₄ nanoparticles.

    • Add 5 mL of an ethanol:water (1:1 v/v) solvent system.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to 75 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The reaction is typically complete within 45-60 minutes.

  • Product Isolation and Catalyst Recovery:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • A solid product should precipitate. Isolate the solid by vacuum filtration.

    • The NiFe₂O₄ catalyst will be co-filtered with the product. To separate, re-suspend the solid in a suitable solvent (e.g., hot ethanol) and use a strong external magnet to hold the catalyst to the side of the flask while decanting the product solution. Alternatively, wash the crude solid with copious water to remove any soluble impurities.

    • Dry the crude product. Purify by recrystallization from absolute ethanol to obtain the final thiazole derivative.

Protocol 2: Brønsted Acid-Catalyzed Synthesis from an α-Diazoketone

This protocol is based on the metal-free method developed by Luo et al.[10][11]

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the thioamide or thiourea (0.5 mmol) in anhydrous dichloromethane (CH₂Cl₂, 3.0 mL).

    • In a separate vial, dissolve the α-diazoketone (0.6 mmol, 1.2 equiv.) in 2.0 mL of CH₂Cl₂.

  • Reaction Execution:

    • To the stirred thioamide solution, add trifluoromethanesulfonic acid (TfOH) (0.05 mmol, 10 mol%) dropwise at room temperature.

    • Add the α-diazoketone solution dropwise to the reaction mixture over 5 minutes. Vigorous nitrogen evolution will be observed.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,4-disubstituted thiazole.

Conclusion and Future Perspective

The synthesis of thiazoles has evolved significantly from the foundational Hantzsch reaction. Modern catalysis has unlocked a diverse toolbox for chemists, enabling the construction of this vital heterocycle with greater efficiency, precision, and sustainability. Transition metal catalysts, particularly copper and palladium, have opened doors to novel bond disconnections and C-H functionalization strategies.[5][10] Concurrently, the rise of organocatalysis and recoverable heterogeneous systems addresses the critical need for greener and more scalable chemical processes.[1][16][17]

The choice of catalyst is not arbitrary; it is a strategic decision based on the desired molecular architecture, substrate compatibility, and process requirements. As this guide has demonstrated, a Brønsted acid may be ideal for a simple, metal-free transformation, while a magnetically recoverable nanoparticle is superior for industrial-scale production.[11][17] Future research will likely focus on the development of even more sophisticated catalytic systems, such as dual-catalysis platforms and enzyme-mimicking organocatalysts, to further push the boundaries of efficiency and selectivity in thiazole synthesis.[4]

References

A Senior Application Scientist's Guide to Validating Synthesized Thiazole Derivatives: An FT-IR Perspective with Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel thiazole derivatives represents a significant step towards discovering new therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. However, the successful synthesis of these potent molecules is only half the battle; rigorous structural validation is paramount to ensure the integrity of the research and the safety and efficacy of potential drug candidates.

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural validation of synthesized thiazole derivatives. We will delve into the causality behind experimental choices in FT-IR analysis, present a detailed experimental protocol, and objectively compare its performance against other indispensable analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Indispensable Role of Structural Validation

FT-IR Spectroscopy: The Workhorse of Functional Group Identification

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in a molecule.[1][2] The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each type of bond vibrates at a characteristic frequency, and therefore, the absorption of specific frequencies of IR radiation provides a "fingerprint" of the functional groups present.[2]

Why FT-IR is a Go-To Technique for Thiazole Synthesis

The choice of FT-IR as a primary validation tool is rooted in its ability to provide immediate and crucial information about the success of a synthesis. For instance, in the common Hantzsch thiazole synthesis, a key transformation is the formation of the thiazole ring itself and the concurrent disappearance of starting material functionalities. FT-IR allows for a quick check to see if the characteristic carbonyl (C=O) peak of a starting α-haloketone has disappeared and if new peaks corresponding to the C=N and C-S bonds of the thiazole ring have appeared.

The following DOT script visualizes a typical workflow for validating the synthesis of a thiazole derivative using FT-IR.

FTIR_Validation_Workflow cluster_synthesis Synthesis cluster_ftir FT-IR Analysis cluster_validation Structural Validation Start Synthesize Thiazole Derivative Reactants Starting Materials (e.g., α-haloketone, thioamide) Product Crude Product Reactants->Product Reaction Prepare_Sample Prepare Sample (e.g., KBr pellet, ATR) Product->Prepare_Sample Acquire_Spectrum Acquire FT-IR Spectrum Prepare_Sample->Acquire_Spectrum Analyze_Spectrum Analyze Spectrum Acquire_Spectrum->Analyze_Spectrum Compare_Spectra Compare with Reactant Spectra Analyze_Spectrum->Compare_Spectra Identify_Peaks Identify Characteristic Peaks Analyze_Spectrum->Identify_Peaks Conclusion Confirm Structure / Identify Issues Compare_Spectra->Conclusion Identify_Peaks->Conclusion

Caption: Workflow for FT-IR based validation of thiazole derivative synthesis.

Interpreting the FT-IR Spectrum of a Thiazole Derivative

A successful synthesis of a thiazole derivative will be confirmed by the appearance of characteristic absorption bands and the disappearance of bands from the starting materials. The table below summarizes key FT-IR absorption frequencies for thiazole derivatives.

Functional Group/VibrationTypical Wavenumber (cm⁻¹)IntensityNotes
Thiazole Ring Vibrations
C=N Stretch1620 - 1580Medium to StrongA key indicator of thiazole ring formation.[3]
C=C Stretch (aromatic)1550 - 1450Medium to StrongOften appears as a series of bands.
C-S Stretch750 - 650Weak to MediumCan be difficult to assign definitively.
C-H Stretch (aromatic)3100 - 3000MediumIndicates the presence of the aromatic thiazole ring.
Common Substituent Vibrations
N-H Stretch (amine/amide)3500 - 3300Medium to Strong, BroadPresence indicates an amino or amido substituent.
C=O Stretch (amide)1680 - 1630StrongIndicates an amide substituent.
C=O Stretch (ester)1750 - 1730StrongIndicates an ester substituent.
C-H Stretch (aliphatic)3000 - 2850Medium to StrongIndicates the presence of alkyl substituents.

Data compiled from various sources, including[3][4].

Experimental Protocol: FT-IR Analysis of a Synthesized Thiazole Derivative

This protocol outlines the steps for analyzing a solid thiazole derivative sample using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry approximately 1-2 mg of the synthesized thiazole derivative and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture, which can interfere with the spectrum.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the thiazole derivative to the KBr powder and continue grinding until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction).

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the synthesized thiazole derivative and the spectra of the starting materials.

A Comparative Look: FT-IR vs. Other Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive structural validation relies on a combination of analytical techniques. NMR spectroscopy and Mass Spectrometry provide complementary and often more detailed structural information.[5][6][7]

The following DOT script illustrates the complementary nature of these techniques in the structural elucidation of organic compounds.

Spectroscopic_Techniques cluster_info FTIR FT-IR Spectroscopy Structure Confirmed Molecular Structure FTIR->Structure Functional Groups FTIR_info Vibrational Modes FTIR->FTIR_info NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Connectivity & Stereochemistry NMR_info Nuclear Spin States NMR->NMR_info MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation MS_info Mass-to-Charge Ratio MS->MS_info

Caption: The complementary roles of FT-IR, NMR, and Mass Spectrometry.

FT-IR vs. NMR Spectroscopy
FeatureFT-IR SpectroscopyNMR Spectroscopy
Information Provided Identifies functional groups and bond types.[2]Provides detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[2]
Strengths Fast, inexpensive, and requires minimal sample preparation. Excellent for monitoring reaction progress.Provides unambiguous structural information, including isomer differentiation.
Limitations Does not provide information on the connectivity of atoms. Can be difficult to interpret complex spectra with overlapping peaks.More expensive instrumentation, requires deuterated solvents, and can be time-consuming. Less sensitive than FT-IR for some functional groups.
Application to Thiazoles Confirms the formation of the thiazole ring and the presence/absence of key functional groups.Determines the precise substitution pattern on the thiazole ring and the structure of substituents.

A key advantage of NMR is its ability to distinguish between isomers, which can be challenging with FT-IR alone. For example, ¹H NMR can clearly show the chemical environment of each proton in the thiazole ring, allowing for unambiguous assignment of the substitution pattern.[3][8]

FT-IR vs. Mass Spectrometry
FeatureFT-IR SpectroscopyMass Spectrometry
Information Provided Identifies functional groups and bond types.[2]Determines the molecular weight of the compound and provides information on its structure through fragmentation patterns.[9]
Strengths Non-destructive, provides a quick overview of the functional groups present.Highly sensitive, provides the exact molecular weight, and can help to piece together the structure from fragment ions.
Limitations Does not provide molecular weight information.Destructive technique, provides limited information on functional groups, and cannot distinguish between some isomers.
Application to Thiazoles Confirms the presence of the thiazole core and other functional groups.Confirms the molecular weight of the synthesized thiazole derivative and can provide clues about the substituents through characteristic fragmentation.[9][10]

Mass spectrometry is particularly powerful for confirming that the desired product has been formed with the correct molecular formula. The fragmentation pattern can also be diagnostic; for instance, the loss of a substituent from the thiazole ring will result in a specific fragment ion.[11][12]

Conclusion: A Multi-faceted Approach to Validation

In the rigorous world of drug discovery and development, relying on a single analytical technique for structural validation is insufficient. While FT-IR spectroscopy is an invaluable and efficient tool for the initial confirmation of a successful thiazole synthesis by identifying key functional group transformations, it is the synergistic use of FT-IR, NMR, and Mass Spectrometry that provides the irrefutable evidence of a compound's structure. As a senior application scientist, I advocate for a multi-pronged approach where FT-IR provides the rapid initial assessment, Mass Spectrometry confirms the molecular weight, and NMR delivers the definitive structural blueprint. This comprehensive validation strategy ensures the scientific integrity of the research and lays a solid foundation for subsequent biological evaluation.

References

A Senior Application Scientist's Guide to Ethyl 2-amino-4-methylthiazole-5-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the forward-thinking researcher, the 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, comparative analysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a pivotal building block in the synthesis of novel therapeutics. We will cross-reference data from PubChem with experimental findings to offer a comprehensive technical resource for scientists engaged in drug discovery and development.

This guide moves beyond a simple recitation of facts, offering insights into the practical applications and synthetic nuances of this versatile compound. We will explore its chemical properties, biological significance, and position it against relevant alternatives, supported by experimental data and protocols.

Foundational Profile: this compound

At its core, this compound is a stable, solid compound with a molecular formula of C₇H₁₀N₂O₂S. Its structure, featuring a primary amino group and an ethyl ester, provides two key points for chemical modification, making it an ideal starting material for combinatorial chemistry and the generation of compound libraries.

PropertyValueSource
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylatePubChem[1]
Molecular Formula C₇H₁₀N₂O₂SPubChem[1]
Molecular Weight 186.23 g/mol PubChem[1]
Appearance White to off-white solidSigma-Aldrich
Melting Point 176-180 °CSigma-Aldrich
CAS Number 7210-76-6Sigma-Aldrich

The Synthetic Landscape: From Benchtop to Scale-up

The synthesis of this compound is well-established, with several efficient methods reported in the literature. The classical Hantzsch thiazole synthesis is a common approach. However, for improved efficiency and yield, one-pot methodologies have been developed.

High-Yield, One-Pot Synthesis Protocol

A particularly efficient one-pot synthesis involves the reaction of ethyl 2-chloroacetoacetate with thiourea. This method offers a significant advantage over traditional multi-step processes by reducing reaction time and simplifying purification, with reported yields exceeding 98%.[2]

Experimental Protocol:

  • Prepare a solution of ethyl acetate in ethanol (25% by mass).

  • Add thiourea (1.2 equivalents) and a catalytic amount of sodium carbonate (0.05 equivalents relative to ethyl 2-chloroacetoacetate).

  • Heat the mixture to 45°C.

  • Slowly add ethyl 2-chloroacetoacetate (1 equivalent) over 20-30 minutes.

  • After the addition is complete, increase the temperature to 65°C and maintain for 5 hours.

  • Distill off the majority of the solvent under normal pressure.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted thiourea.

  • Add the filtrate to water and adjust the pH to 9-10 with a 30% sodium hydroxide solution, with stirring.

  • Filter the resulting precipitate and dry under vacuum to yield the final product.

This streamlined protocol provides a high-purity product suitable for subsequent derivatization without extensive purification.

Workflow for One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Ethyl Acetate in Ethanol D Heat to 45°C A->D B Thiourea B->D C Sodium Carbonate C->D E Add Ethyl 2-chloroacetoacetate D->E F Heat to 65°C for 5h E->F G Solvent Distillation F->G H Filtration G->H I pH Adjustment H->I J Final Filtration & Drying I->J K K J->K Product

Caption: One-pot synthesis of this compound.

Spectroscopic Characterization: A Fingerprint of the Molecule

Confirmation of the successful synthesis of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected spectral data based on literature and database entries.

TechniqueKey Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a broad singlet for the amino protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and the carbons of the ethyl and methyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N stretching of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ).

Note: While raw spectra are not provided here, detailed spectral data can be found in databases such as PubChem and SpectraBase.[1]

Biological Significance and Comparative Analysis

The true value of this compound lies in its role as a versatile scaffold for the development of biologically active molecules. The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[3]

A Gateway to Anticancer Agents

The 2-aminothiazole moiety is a key component of the multi-targeted kinase inhibitor Dasatinib , a potent anticancer drug.[3][4] Ethyl 2-aminothiazole-5-carboxylate and its analogs serve as crucial starting materials in the synthesis of Dasatinib and other kinase inhibitors.[5][6]

Structure-activity relationship (SAR) studies on 2-aminothiazole derivatives have revealed that modifications at the 2-amino and 5-carboxylate positions can significantly impact their anticancer potency and selectivity.[7][8][9] For instance, the conversion of the ethyl ester at the 5-position to an amide has been a fruitful strategy in the development of potent anticancer agents.[10]

Potential in Antimicrobial Drug Discovery

Derivatives of this compound have also demonstrated significant antimicrobial activity. Schiff base derivatives, in particular, have shown promising results against multidrug-resistant bacterial strains, with reported Minimum Inhibitory Concentrations (MICs) in the range of 250-375 µg/mL.[11]

The 2-Aminooxazole Alternative: An Isosteric Comparison

In the quest for improved drug-like properties, researchers often turn to isosteric replacements. The 2-aminooxazole scaffold, where the sulfur atom of the thiazole ring is replaced by oxygen, represents a key alternative to the 2-aminothiazole core.[12]

Feature2-Aminothiazole Derivatives2-Aminooxazole DerivativesRationale for Comparison
Synthesis Well-established, high-yield syntheses.Synthesis can be more challenging, sometimes requiring microwave-assisted conditions.[12]Feasibility and efficiency of synthesis are critical for drug development.
Physicochemical Properties Generally more lipophilic.Typically more hydrophilic, leading to improved aqueous solubility.[13]Solubility is a key parameter for bioavailability and formulation.
Biological Activity Broad-spectrum activity (anticancer, antimicrobial).Often exhibit potent antimycobacterial activity.[13]The choice of scaffold can be tailored to the desired therapeutic target.
Metabolic Stability The sulfur atom can be a site of metabolic oxidation.The oxygen atom is generally less prone to metabolic modification.[12]Metabolic stability influences the pharmacokinetic profile of a drug.

The choice between a 2-aminothiazole and a 2-aminooxazole scaffold will depend on the specific goals of the drug discovery program. If high lipophilicity and broad-spectrum activity are desired, the 2-aminothiazole core may be preferred. However, if improved solubility and antimycobacterial activity are the primary objectives, the 2-aminooxazole scaffold presents a compelling alternative.

Decision Pathway: Thiazole vs. Oxazole Scaffold

G cluster_0 Property Considerations A Drug Discovery Goal B Desired Physicochemical Properties A->B C Target Biological Activity A->C F High Lipophilicity B->F H Improved Solubility B->H G Broad-Spectrum Activity C->G I Antimycobacterial Activity C->I D 2-Aminothiazole Scaffold E 2-Aminooxazole Scaffold F->D G->D H->E I->E

Caption: Choosing between 2-aminothiazole and 2-aminooxazole scaffolds.

Conclusion and Future Directions

This compound is more than just a chemical reagent; it is a gateway to a vast chemical space with immense therapeutic potential. Its facile synthesis, coupled with the proven biological activity of its derivatives, makes it an invaluable tool for drug discovery.

The comparative analysis with its isosteric counterpart, the 2-aminooxazole scaffold, highlights the importance of strategic molecular design in tailoring the properties of a lead compound. As our understanding of disease biology deepens, the ability to fine-tune molecules for specific targets becomes increasingly critical.

Future research will undoubtedly continue to unlock the potential of the 2-aminothiazole scaffold. The development of novel synthetic methodologies, the exploration of new derivatization strategies, and the application of computational tools for rational drug design will all contribute to the next generation of 2-aminothiazole-based therapeutics.

References

A Comparative Analysis of the Antimicrobial Efficacy of Thiazole-Based Compounds Derived from Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective therapeutic agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one such "privileged scaffold" in medicinal chemistry. Thiazole derivatives have garnered significant attention due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in the synthesis of novel thiazole-based compounds, and compares their antimicrobial efficacy against established agents.

The Antimicrobial Spectrum of Thiazole Derivatives

Derivatives synthesized from this compound have demonstrated a broad spectrum of antimicrobial activity. Studies have shown these compounds to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. This wide range of activity is a promising feature in the development of new antimicrobial drugs.

Nineteen compounds derived from this scaffold displayed significant antibacterial potential, with notable bactericidal activity against Gram-positive bacteria.[1] Furthermore, nine of these analogs showed moderate to weak antifungal activity against Candida albicans.[1] The versatility of the thiazole scaffold allows for synthetic modifications that can tune the antimicrobial spectrum and potency of the resulting compounds. For instance, certain derivatives have shown promising activity against multidrug-resistant (MDR) strains, a critical area of need in modern medicine.[2]

Comparative Efficacy: A Quantitative Look

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. A lower MIC/MBC value indicates a more potent antimicrobial agent.

The following table summarizes the antimicrobial activity of selected thiazole derivatives and compares them with standard antimicrobial drugs.

Compound/DrugOrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Thiazole Derivatives
Compound 3 S. aureus230-700470-940[3][4]
E. coli230-700470-940[3][4]
Compound 9 C. albicans60-230110-470[3][4]
Compound 12f S. aureusComparable to Ampicillin & Gentamicin-[1][5]
B. subtilisComparable to Ampicillin & Gentamicin-[1][5]
Compound 16 E. coli1.56-6.25-[6]
S. aureus1.56-6.25-[6]
Compound 43 A. fumigatus0.03-[6]
Standard Antimicrobials
AmpicillinResistant S. aureus, P. aeruginosa, E. coliHigher than Thiazole compounds 2, 3, and 4-[3]
OfloxacinS. aureus, E. coli--[7]
KetoconazoleA. niger--[7]
Amphotericin BA. fumigatus0.12-[6]

As the data indicates, certain thiazole derivatives exhibit potent antimicrobial activity, with some even surpassing the efficacy of standard drugs against resistant strains. For example, compounds 2, 3, and 4 showed higher potential than ampicillin against methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli.[3] Notably, compound 43 was found to be four times more potent against A. fumigatus than the conventional antifungal Amphotericin B.[6]

Mechanism of Action: How Thiazole Derivatives Work

The antimicrobial activity of thiazole derivatives is attributed to several mechanisms of action, making them versatile in combating a range of pathogens.

  • Enzyme Inhibition: A key mechanism is the inhibition of essential microbial enzymes. Docking studies have predicted that some thiazole derivatives act as inhibitors of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall.[3][4] For antifungal activity, the proposed mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol synthesis in the fungal cell membrane.[3][4][8]

  • DNA Gyrase Inhibition: Some thiazole derivatives have been investigated for their potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[9][10] This is a well-established target for quinolone antibiotics.

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic regions, allows them to easily permeate and embed within the microbial cell membrane.[11] This can lead to leakage of cytoplasmic contents and ultimately, cell death.[11]

antimicrobial_mechanisms cluster_bacterial Bacterial Targets cluster_fungal Fungal Targets cluster_general General Mechanism Thiazole_Derivative_B Thiazole Derivative MurB_Enzyme MurB Enzyme Thiazole_Derivative_B->MurB_Enzyme Inhibits DNA_Gyrase DNA Gyrase Thiazole_Derivative_B->DNA_Gyrase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Disruption MurB_Enzyme->Cell_Wall_Synthesis DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Thiazole_Derivative_F Thiazole Derivative Lanosterol_Demethylase 14α-lanosterol demethylase Thiazole_Derivative_F->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Disruption Lanosterol_Demethylase->Ergosterol_Synthesis Thiazole_Derivative_G Amphiphilic Thiazole Derivative Cell_Membrane Microbial Cell Membrane Thiazole_Derivative_G->Cell_Membrane Embeds in Membrane_Disruption Membrane Disruption & Cytoplasm Leakage Cell_Membrane->Membrane_Disruption MIC_Workflow A Prepare serial dilutions of test compound in a 96-well plate C Inoculate the wells with the microbial suspension A->C B Standardize microbial inoculum to 0.5 McFarland B->C D Include positive, negative, and growth controls C->D E Incubate the plate under appropriate conditions D->E F Visually assess for microbial growth (turbidity) E->F G Determine the lowest concentration with no growth (MIC) F->G

References

The Ascendant Role of Thiazole Scaffolds in Oncology: A Comparative Analysis of Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic thiazole nucleus has emerged as a cornerstone in medicinal chemistry. Its versatile structure has proven to be a fertile ground for the development of potent antineoplastic agents, with several thiazole-containing drugs, such as Dasatinib and Ixazomib, already making a significant impact in clinical practice[1]. This guide offers an in-depth comparative analysis of various thiazole derivatives, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our objective is to provide a scientifically rigorous resource that empowers researchers and drug development professionals to navigate the complexities of this promising class of compounds.

The Thiazole Advantage: Unraveling the Mechanisms of Anticancer Activity

The efficacy of thiazole derivatives in oncology stems from their ability to interact with a multitude of biological targets, thereby disrupting the cellular machinery essential for cancer cell proliferation and survival. The nitrogen and sulfur atoms within the thiazole ring are key to forming hydrogen bonds with target proteins and enzymes, a fundamental aspect of their pharmacological activity[1][2]. Extensive research has revealed that these compounds exert their antineoplastic effects through various mechanisms.

A significant number of thiazole derivatives have been shown to induce apoptosis , or programmed cell death, a critical pathway for eliminating malignant cells[3][4]. They can also interfere with the cell cycle, causing arrest at different phases and preventing cancer cells from dividing and multiplying[5]. Furthermore, thiazole-based compounds are known to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/mTOR/AkT pathway , which is crucial for cell growth and survival[3][4]. Other notable mechanisms include the disruption of tubulin polymerization , a process vital for cell division, and the inhibition of topoisomerase and HDAC enzymes, which are involved in DNA replication and gene expression[3][4].

The following diagram illustrates the primary mechanisms of action through which thiazole derivatives exert their anticancer effects.

Thiazole_MoA Thiazole Thiazole Derivatives Apoptosis Induction of Apoptosis Thiazole->Apoptosis CellCycle Cell Cycle Arrest Thiazole->CellCycle PI3K_mTOR PI3K/mTOR Pathway Inhibition Thiazole->PI3K_mTOR Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Other Other Mechanisms (Topoisomerase, HDAC inhibition) Thiazole->Other

Caption: Major anticancer mechanisms of thiazole derivatives.

A Comparative Look at Thiazole Derivatives: Structure, Activity, and Specificity

The structural diversity of thiazole derivatives is vast, with different substitutions on the thiazole ring leading to varied biological activities and target specificities[6][7]. This section provides a comparative overview of some key classes of thiazole derivatives and their reported antineoplastic potential.

Derivative ClassKey Structural FeaturesPrimary Mechanism(s) of ActionExample Compound(s) & Reported Activity (IC50)
Arylidene-hydrazinyl-thiazoles Possess an arylidene-hydrazinyl moiety attached to the thiazole core.Induction of apoptosis, cell cycle arrest at G2/M phase, tubulin polymerization inhibition.Compounds 4m, 4n, and 4r showed significant cytotoxicity against BxPC-3, MOLT-4, and MCF-7 cancer cell lines, reducing cell survival to 23.85–26.45% for BxPC-3 at 10 μM[8].
Thiazole-Naphthalene Hybrids Feature a naphthalene ring system linked to the thiazole scaffold.Potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and apoptosis.Compound 5b exhibited potent antiproliferative activity against MCF-7 (IC50 = 0.48 ± 0.03 μM) and A549 (IC50 = 0.97 ± 0.13 μM) cancer cell lines. It also significantly inhibited tubulin polymerization with an IC50 of 3.3 µM[9].
2,4-Disubstituted Thiazoles Characterized by substitutions at both the 2 and 4 positions of the thiazole ring.Varied mechanisms depending on the nature of the substituents. Often designed to target specific receptors or enzymes.Compounds S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d demonstrated good anticancer activity in docking studies and in vitro cancer cell line studies against the RAS p21 receptor[10].
Diphyllin Thiazole Derivatives Incorporate the natural product diphyllin scaffold with a C-linked thiazole.Cytotoxic effects, potentially through inhibition of V-ATPase.Thiazoles 5d and 5e displayed high cytotoxicity against HepG2 cells with IC50 values of 0.3 and 0.4 µM, respectively[11].
Thiazole-based PI3K/mTOR Dual Inhibitors Designed to simultaneously inhibit both PI3K and mTOR kinases.Dual inhibition of the PI3K/mTOR signaling pathway.Compound 3b showed potent activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM)[12].

Essential Experimental Protocols for Evaluating Antineoplastic Potential

To rigorously assess the anticancer activity of novel thiazole derivatives, a series of well-established in vitro assays are indispensable. The following protocols provide a standardized framework for these evaluations.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a cornerstone for determining the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the thiazole derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the thiazole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.

The following diagram outlines a typical experimental workflow for evaluating the antineoplastic potential of a novel thiazole derivative.

Experimental_Workflow cluster_0 In Vitro Evaluation Synthesis Synthesis of Thiazole Derivative Cytotoxicity MTT Assay (IC50 Determination) Synthesis->Cytotoxicity Apoptosis Annexin V/PI Assay Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism

Caption: A streamlined workflow for assessing anticancer activity.

The Path Forward: Future Perspectives and Conclusion

The field of thiazole-based anticancer drug discovery continues to be a dynamic and promising area of research. The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing off-target effects and toxicity[3][6]. Future research will likely focus on the development of novel thiazole derivatives that target specific cancer-related pathways with high precision. The exploration of hybrid molecules, which combine the thiazole nucleus with other pharmacophores, also holds significant potential for creating multi-targeted agents that can overcome drug resistance[8].

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-amino-4-methylthiazole-5-carboxylate is a heterocyclic compound frequently utilized as a building block in the synthesis of pharmaceuticals and other bioactive molecules. As its use in research and development is prevalent, it is imperative that laboratory personnel are thoroughly versed in the protocols for its safe handling and disposal. Improper disposal not only poses a significant risk to human health and the environment but also constitutes a violation of stringent federal and local regulations.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and maintaining full compliance.

PART 1: Hazard Identification and Characterization

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a solid combustible substance that requires careful management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

Key Hazard Information Summary

PropertyIdentifierDetails & Source
CAS Number 7210-76-6
Molecular Formula C₇H₁₀N₂O₂S
Physical Form Solid
GHS Signal Word Warning [3]
Hazard Statements H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Storage Class 11Combustible Solids.

This hazard profile dictates that this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of in regular trash or discharged into the sanitary sewer system.[4][5][6]

PART 2: Personal Protective Equipment (PPE) and Handling

Given the identified hazards, strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure.

Essential PPE for Handling:

  • Eye Protection: Wear chemical safety glasses or goggles conforming to European Standard EN166 or equivalent.[7]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[7]

  • Body Protection: A standard laboratory coat must be worn. For larger quantities or when generating dust, consider additional protective clothing.[6][7]

  • Respiratory Protection: When handling the solid form, especially if dust can be generated, a dust mask (type N95 or equivalent) is required. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][8]

PART 3: Waste Segregation and Containment Protocol

The foundation of safe chemical waste management is proper segregation and containment.[1][5] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][5] The container must be in good condition, free from cracks or deterioration.[5]

  • Segregate the Waste: This waste stream should be designated for non-halogenated solid organic waste .

    • DO NOT mix with acids, bases, or strong oxidizing agents.[5]

    • DO NOT mix with liquid waste. Keep solid and liquid waste streams separate.[1]

    • DO NOT mix with incompatible solvents or other reactive chemicals.

  • Label the Container: Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.[9] The label must be securely affixed to the container and clearly legible, including the following information:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "This compound " (avoid abbreviations or formulas)

    • Known Hazards: "Irritant "

  • Storage in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within the laboratory.[5]

    • The SAA must be at or near the point of generation.

    • The container must remain closed except when adding waste.[5]

    • Store the container within a secondary containment bin or tray to mitigate potential spills.[4][9]

PART 4: The Disposal Pathway: From Bench to Final Disposition

The disposal of hazardous chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] This "cradle-to-grave" approach ensures the waste is managed safely from generation to final disposal.[10]

The following workflow illustrates the decision-making and operational process for disposing of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor Operations A Waste Generated (Solid this compound) B Characterize as Hazardous (Skin/Eye/Respiratory Irritant) A->B Step 1 C Select Compatible Container (HDPE or Glass, Secure Lid) B->C Step 2 D Label Container Correctly (Name, Hazards, Date) C->D Step 3 E Store in Designated SAA (Closed, Secondary Containment) D->E Step 4 F Container Full or Accumulation Time Limit Reached? E->F Step 5 (Monitor) F->E No G Request Waste Pickup (Submit to EHS Office) F->G Yes H Waste Transported by Authorized Personnel G->H I Final Disposal (e.g., Licensed Incineration Facility) H->I caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Disposal Protocol:

  • Generation and Collection: Collect waste this compound in the designated, labeled container as described in Part 3.

  • Monitoring: Regularly inspect the SAA and the waste container.[4] Once the container is full or has reached its maximum accumulation time (per your institution's policy, often up to one year for partially filled containers in an SAA), it is ready for disposal.[5]

  • Arrange for Pickup: Do not transport hazardous waste yourself.[11] Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup.[11] All hazardous waste must be disposed of through a licensed and approved waste management company.[4][12]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and audits.[9]

Disposal of Empty Containers: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[11]

  • The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[11]

  • Crucially, the rinseate (the solvent from rinsing) must be collected and disposed of as hazardous chemical waste. [11] Add it to the appropriate liquid hazardous waste stream.

  • Only after triple-rinsing and completely defacing or removing the original chemical label can the container be disposed of as regular solid waste.[11]

PART 5: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key. All personnel handling this chemical must be aware of emergency procedures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container for disposal.[8][13] Clean the spill area with a damp cloth and decontaminate.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS/Safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.

PART 6: Regulatory Framework Overview

Proper waste disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies oversee chemical safety and waste disposal in the laboratory.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the comprehensive "cradle-to-grave" regulatory framework for managing hazardous waste.[10] This includes standards for waste identification, generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450), are designed to ensure worker safety.[14] This includes requirements for training, labeling, access to Safety Data Sheets (SDS), and having a written Chemical Hygiene Plan.[14][15]

It is also critical to be aware of and adhere to any additional regulations set forth by your state, local, and institutional authorities, which may be more stringent than federal guidelines.[10]

The responsible management of chemical waste like this compound is a fundamental responsibility of every research professional. By adhering to the structured protocols outlined in this guide—from hazard identification and PPE use to proper segregation, containment, and disposal through authorized channels—we can collectively ensure a safe, compliant, and environmentally conscious laboratory setting. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

Hazard Assessment: Understanding the Risks of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides an in-depth operational plan for the safe handling of Ethyl 2-amino-4-methylthiazole-5-carboxylate, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Before handling any chemical, a thorough risk assessment is paramount. This compound (CAS No: 7210-76-6) is a solid, crystalline powder that presents specific hazards as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary routes of exposure are inhalation, skin contact, and eye contact. The documented GHS hazard classifications for this compound are:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2, H319): Causes serious irritation if it comes into contact with the eyes.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation if the dust is inhaled.[1]

The signal word for this chemical is "Warning".[1] This assessment directly informs our PPE strategy, which is designed to create effective barriers against these specific risks.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a standard set of PPE is mandatory for any procedure involving this compound. The rationale is to prevent the solid particulate from making contact with your eyes, skin, or respiratory system.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust.[2] In situations with a higher risk of splash or dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before use.[3][4] Always consult the glove manufacturer's compatibility data for specific breakthrough times if prolonged contact is anticipated.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[3] For procedures involving larger quantities, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: Due to its potential to cause respiratory irritation, respiratory protection is crucial, especially when handling the powder form.[1] A NIOSH-approved N95 dust mask or a respirator with a particle filter is recommended to prevent inhalation of aerosolized particles.[5] All handling of the solid should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne dust.[6]

Task-Specific PPE Selection

The level of PPE required can be adjusted based on the specific task and the quantities of material being handled. The following table provides guidance for common laboratory scenarios.

TaskAssociated RisksRequired Personal Protective Equipment
Weighing Solid Compound High risk of dust generation and inhalation.Chemical safety goggles, nitrile gloves, lab coat, and N95 dust mask or respirator. Must be performed in a chemical fume hood or ventilated balance enclosure.
Preparing a Solution (Small Scale) Risk of dust inhalation during transfer; risk of skin/eye contact from splashes.Chemical safety goggles, nitrile gloves, and lab coat. All work should be done in a chemical fume hood.[6]
Transferring Solutions Risk of skin and eye contact from splashes.Chemical safety goggles, nitrile gloves, and lab coat.
Cleaning Spills High risk of dust generation and skin/eye contact.Chemical safety goggles, nitrile gloves, lab coat or apron, and N95 dust mask/respirator.[7]

Operational Protocols: Ensuring Safety in Practice

The effectiveness of PPE is directly tied to its correct usage. The following step-by-step procedures for donning, doffing, and disposal are designed to prevent cross-contamination.

Step-by-Step PPE Donning Procedure
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, fit your N95 mask or respirator. Ensure a proper seal by performing a user seal check.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a seal.[3]

Step-by-Step PPE Doffing (Removal) Procedure

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean surfaces (i.e., bare hand to skin).

  • Gloves: Remove your gloves first. Using one gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash your hands.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or dispose of it if it is single-use.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Respiratory Protection: Remove your respirator or mask by the straps, without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Task Assessment: Handling this compound is_solid Is the material in solid/powder form? start->is_solid is_solution Is the material in solution? is_solid->is_solution No weighing Weighing or transferring solid? is_solid->weighing Yes large_scale Large scale or high splash potential? is_solution->large_scale Yes ppe_respiratory Add Respiratory Protection: - N95 Mask / Respirator - Work in Fume Hood weighing->ppe_respiratory Yes ppe_base Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat ppe_respiratory->ppe_base ppe_splash Consider Enhanced Protection: - Face Shield - Chemical Apron ppe_splash->ppe_base large_scale->ppe_base No large_scale->ppe_splash Yes

Caption: PPE selection workflow for handling the target compound.

Emergency Response and Disposal

Proper PPE use is preventative, but you must be prepared for accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Disposal: All contaminated PPE and chemical waste must be disposed of in accordance with federal, state, and local regulations.[7] Collect waste in a suitable, labeled, and sealed container for disposal by a licensed professional.[2][3] Do not allow the product to enter drains.[7][8]

By adhering to these rigorous PPE protocols, you create a safe and controlled environment, allowing you to focus on achieving your scientific objectives with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.